molecular formula C28H38N4O9 B025251 8

8"-Hydroxypactamycin

Cat. No.: B025251
CAS No.: 104820-97-5
M. Wt: 574.6 g/mol
InChI Key: REZOEBXINKYJRQ-HTTUFWJVSA-N
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Description

8''-Hydroxypactamycin is a secondary metabolite and an analogue of the potent antibiotic pactamycin, originally isolated from the soil bacterium Streptomyces pactum . This compound is a key reagent for studying ribosomal function and the inhibition of protein synthesis. It targets the E-site of the small ribosomal subunit, preventing translocation and thereby halting protein production in bacteria, archaea, and eukaryotes . Due to this mechanism, 8''-Hydroxypactamycin possesses significant biological activity, making it a valuable tool in early-stage research for developing novel antimicrobial and anticancer agents . Studies on pactamycin analogues aim to harness their potent activity while improving their selectivity and safety profile. This compound is offered for research purposes to support the exploration of new therapeutic strategies and the fundamental study of ribosomal translation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

[(1S,2R,3R,4S,5S)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-5-[3-(2-hydroxyacetyl)anilino]-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZOEBXINKYJRQ-HTTUFWJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909234
Record name N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104820-97-5
Record name 8''-Hydroxypactamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8”-Hydroxypactamycin: Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 8”-hydroxypactamycin, a naturally occurring analog of the potent antitumor antibiotic, pactamycin. This document details the available scientific knowledge, including experimental methodologies and quantitative data, to support further research and development of this class of compounds.

Discovery and Isolation

8”-Hydroxypactamycin was first reported in 1986 as a new member of the pactamycin group of antibiotics.[1] It was isolated from the fermentation broth of a Streptomyces species, alongside its parent compound, pactamycin, and another analog, 7-deoxypactamycin.[1][2] In a separate study published in the same year, 8”-hydroxypactamycin (designated PD 113,618) was also isolated from a different Streptomyces species.[2] These discoveries highlighted the natural diversity of pactamycin-related compounds produced by actinomycetes.

Experimental Protocols

The following sections provide generalized protocols for the fermentation of Streptomyces pactum and the subsequent extraction and purification of pactamycin and its analogs, including 8”-hydroxypactamycin. These protocols are based on methodologies reported for pactamycin production and may require optimization for the specific isolation of 8”-hydroxypactamycin.[3]

Fermentation of Streptomyces pactum

Objective: To cultivate Streptomyces pactum under conditions conducive to the production of pactamycin and its hydroxylated derivatives.

Materials:

  • Streptomyces pactum strain

  • Seed medium (e.g., tryptone-yeast extract-glucose broth)

  • Production medium (e.g., cerelose, soy peptone, calcium carbonate, and potassium chloride)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a viable culture of S. pactum to the seed medium. Incubate at 28-32°C with agitation for 48-72 hours to obtain a dense seed culture.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-32°C with vigorous aeration and agitation for 5-7 days. Monitor pH and nutrient levels periodically. Pactamycin production is often observed in the later stages of fermentation.

  • Harvest: After the incubation period, harvest the fermentation broth for extraction.

Extraction and Purification of 8”-Hydroxypactamycin

Objective: To extract and purify 8”-hydroxypactamycin from the fermentation broth.

Materials:

  • Harvested fermentation broth

  • Solvents for extraction (e.g., ethyl acetate, n-butanol)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for chromatography (e.g., methanol, acetonitrile, water, buffer solutions)

Procedure:

  • Broth Separation: Centrifuge the harvested broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant and the mycelial cake (after resuspension in a suitable buffer) with an organic solvent such as ethyl acetate or n-butanol. Combine the organic extracts.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.

  • HPLC Purification: Further purify the fractions containing 8”-hydroxypactamycin by preparative HPLC to yield the pure compound.

  • Characterization: Confirm the identity and purity of 8”-hydroxypactamycin using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

This section summarizes the available quantitative data for 8”-hydroxypactamycin and related compounds.

CompoundMolecular FormulaMolecular WeightIn vivo Toxicity (Mice, intraperitoneal LD100)Reference
8”-Hydroxypactamycin C28H38N4O9574.6 g/mol 25 mg/kg
PactamycinC28H38N4O8558.6 g/mol Not explicitly stated
7-DeoxypactamycinC28H38N4O7542.6 g/mol 1.57 mg/kg

Table 1: Physicochemical Properties and In Vivo Toxicity of 8”-Hydroxypactamycin and Related Compounds.

CompoundCell LineIC50Reference
PactamycinKB human epidermoid carcinoma0.003 µg/mL
PactamycinMRC-5 human diploid embryonic95 nM
7-DeoxypactamycinMRC-5 human diploid embryonic29.5 nM
de-6MSA-7-deoxypactamycinMRC-5 human diploid embryonic5.6 nM

Biosynthesis of 8”-Hydroxypactamycin

The biosynthesis of 8”-hydroxypactamycin is believed to occur as a late-stage modification of the pactamycin biosynthetic pathway. The core structure of pactamycin is assembled from precursors derived from the shikimate pathway, amino sugar pathway, and polyketide pathway.

The final step in the formation of 8”-hydroxypactamycin is likely a hydroxylation reaction at the 8”-position of the pactamycin molecule. This reaction is proposed to be catalyzed by a cytochrome P450 monooxygenase, similar to the enzyme responsible for the hydroxylation at the C-7 position of 7-deoxypactamycin to form pactamycin.

G cluster_pathway Proposed Biosynthesis of 8''-Hydroxypactamycin Pactamycin Pactamycin Hydroxypactamycin 8''-Hydroxypactamycin Pactamycin->Hydroxypactamycin Hydroxylation at 8''-position Enzyme Cytochrome P450 Monooxygenase Enzyme->Pactamycin

Proposed final step in the biosynthesis of 8''-hydroxypactamycin.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the discovery and characterization of 8”-hydroxypactamycin.

G cluster_workflow Workflow for 8''-Hydroxypactamycin Discovery and Characterization Fermentation Streptomyces pactum Fermentation Extraction Extraction of Bioactive Metabolites Fermentation->Extraction Purification Chromatographic Purification (Silica, HPLC) Extraction->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioassay Biological Activity Screening (Cytotoxicity) Purification->Bioassay

General experimental workflow for the isolation and characterization of 8''-hydroxypactamycin.

Conclusion

8”-Hydroxypactamycin is a naturally occurring analog of pactamycin with demonstrated in vivo toxicity. While its discovery dates back to 1986, comprehensive data on its biological activity, particularly its in vitro cytotoxicity against a broad panel of cancer cell lines, remains limited. The provided generalized protocols for fermentation and isolation offer a starting point for researchers to produce and further investigate this compound. The elucidation of the specific cytochrome P450 monooxygenase responsible for the 8”-hydroxylation could open avenues for biosynthetic engineering to produce novel pactamycin analogs with improved therapeutic indices. Further research is warranted to fully characterize the pharmacological potential of 8”-hydroxypactamycin and to explore its structure-activity relationship in comparison to other members of the pactamycin family.

References

An In-depth Technical Guide to the Biosynthesis of 8''-Hydroxypactamycin in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pactamycin is a potent aminocyclopentitol-derived antibiotic with significant antibacterial and antitumor properties, produced by the soil bacterium Streptomyces pactum.[1][2] Its complex structure, which includes a highly substituted aminocyclopentitol core, a 3-aminoacetophenone moiety, and a 6-methylsalicylic acid (6-MSA) side chain, has made it a subject of extensive biosynthetic study.[3][4] 8''-Hydroxypactamycin is a naturally occurring analogue of pactamycin, featuring a hydroxyl group on the acetyl side chain of the 3-aminoacetophenone moiety.[4] Understanding its formation is crucial for biosynthetic engineering efforts aimed at producing novel, less toxic, and more effective derivatives. This guide provides a comprehensive overview of the biosynthetic pathway, detailing the enzymatic steps leading to the pactamycin core and the proposed final modification to yield 8''-hydroxypactamycin. It includes quantitative data on production, detailed experimental protocols for pathway investigation, and visual diagrams of the biosynthetic and experimental workflows.

Overview of the Pactamycin Biosynthetic Gene Cluster (ptm)

The genetic blueprint for pactamycin biosynthesis is located within an 86-kb continuous region of the Streptomyces pactum ATCC 27456 chromosome. This biosynthetic gene cluster (BGC), designated ptm, contains the genes encoding the enzymes responsible for synthesizing the core structure and tailoring it with various functional groups. Sequence analysis of the BGC has revealed genes for polyketide synthases (PKS), aminotransferases, methyltransferases, glycosyltransferases, and oxidoreductases. Gene inactivation studies have confirmed the direct involvement of the ptm cluster in pactamycin production. The pathway is controlled by pathway-specific regulatory genes, including ptmE and ptmF, which act as positive regulators; their inactivation completely abolishes pactamycin production.

Table 1: Key Genes and Enzymes in the Pactamycin (ptm) Biosynthetic Pathway
GeneEncoded ProteinProposed or Confirmed FunctionCitation(s)
ptmSPtmSAMP-ligase; activates the starter unit 3-aminobenzoic acid (3ABA).
ptmIPtmIAcyl Carrier Protein (ACP); carries the activated 3ABA and growing polyketide chain.
ptmKPtmKKetosynthase; catalyzes Claisen condensation between 3ABA-PtmI and malonyl-PtmI.
ptmJPtmJGlycosyltransferase; attaches N-acetylglucosamine to the ACP-bound polyketide intermediate.
ptmQPtmQIterative Type I PKS; synthesizes the 6-methylsalicylic acid (6-MSA) moiety.
ptmRPtmRKetoacyl-(ACP) Synthase (KAS)-III like protein; attaches the 6-MSA moiety to the aminocyclopentitol core.
ptmNPtmNOxidoreductase; involved in post-glycosylation modification of the sugar moiety.
ptmAPtmAAminotransferase; involved in post-glycosylation modification of the sugar moiety.
ptmBPtmBCarbamoyltransferase; involved in the formation of the urea functionality.
ptmGPtmGDeacetylase; hydrolyzes the C-2 N-acetyl group on the sugar moiety.
ptmOPtmOHydrolase; releases the ACP-bound intermediate to a free β-ketoacid.
ptmHPtmHRadical SAM-dependent C-methyltransferase; responsible for C-methylation.
ptmDPtmDSAM-dependent N-methyltransferase; responsible for N-methylation of the urea moiety.
ptmCPtmCFe-S radical SAM oxidoreductase; inactivation abrogates pactamycin biosynthesis.
ptmYPtmYCytochrome P450 monooxygenase; hydroxylates C7 of 7-deoxypactamycin to form pactamycin.
ptmE, ptmFPtmE, PtmFPathway-specific regulatory proteins; essential for the transcription of the BGC.

The Biosynthetic Pathway to 8''-Hydroxypactamycin

The biosynthesis of 8''-hydroxypactamycin follows the main pactamycin pathway, with a final hydroxylation step. The overall process can be divided into three main stages: formation of the 3-aminoacetophenone (3AAP) moiety, construction of the aminocyclopentitol core, and late-stage tailoring reactions.

Formation of the 3-Aminoacetophenone (3AAP) Moiety

The pathway is initiated with the starter unit 3-aminobenzoic acid (3ABA).

  • Activation: The AMP-ligase PtmS activates 3ABA as an adenylate.

  • Loading: The activated 3ABA is loaded onto the acyl carrier protein (ACP), PtmI.

  • Elongation: The ketosynthase PtmK catalyzes a Claisen condensation between 3ABA-PtmI and malonyl-PtmI, forming the β-ketoacyl-ACP intermediate, 3-[3-aminophenyl]3-oxopropionyl-PtmI.

  • Release and Decarboxylation: The hydrolase PtmO releases this intermediate as a free ketoacid, which then undergoes spontaneous decarboxylation to yield 3-aminoacetophenone (3AAP).

Glycosylation and Formation of the Aminocyclopentitol Core

A key and unusual feature of this pathway is that glycosylation occurs on the polyketide intermediate while it is still tethered to the acyl carrier protein.

  • Glycosylation: The glycosyltransferase PtmJ transfers an N-acetylglucosamine (from UDP-GlcNAc) to the ACP-bound β-ketoacyl intermediate. This represents the first known instance of glycosylation of a polyketide intermediate still attached to a carrier protein.

  • Post-Glycosylation Modifications: A series of enzymes modify the attached sugar moiety while it remains ACP-bound. These include an oxidoreductase (PtmN), an aminotransferase (PtmA), a carbamoyltransferase (PtmB) for urea formation, and a deacetylase (PtmG). These modifications convert the sugar into the highly decorated aminocyclopentitol core of pactamycin.

Tailoring and Final Assembly

The final stages of biosynthesis involve the attachment of the 6-MSA moiety and other chemical modifications.

  • 6-MSA Synthesis: The iterative Type I PKS, PtmQ, synthesizes 6-methylsalicylic acid from acetate units.

  • 6-MSA Attachment: The KAS-III-like enzyme PtmR transfers the 6-MSA group to the aminocyclopentitol core.

  • Methylations: The methyltransferases PtmH and PtmD catalyze C- and N-methylations, respectively.

  • Hydroxylation to Pactamycin: A cytochrome P450 monooxygenase, PtmY, hydroxylates C-7 of the intermediate 7-deoxypactamycin to yield the final pactamycin molecule.

Proposed Final Step: 8''-Hydroxylation

The formation of 8''-hydroxypactamycin requires a final hydroxylation at the C-8'' position (the methyl group of the acetyl moiety) of the pactamycin scaffold. While the specific enzyme responsible for this step has not been definitively characterized, it is hypothesized to be a cytochrome P450 (CYP) enzyme. The pactamycin BGC contains several genes encoding putative hydroxylases and oxidoreductases. Given that the C-7 hydroxylation is catalyzed by the P450 enzyme PtmY, it is plausible that either PtmY itself or another P450 enzyme within the cluster possesses the promiscuity to catalyze this final hydroxylation, converting pactamycin into 8''-hydroxypactamycin.

G cluster_precursors Precursors A 3-Aminobenzoic Acid (3ABA) E1 PtmS A->E1 B Malonyl-CoA E3 PtmK B->E3 C UDP-N-Acetylglucosamine E4 PtmJ C->E4 D Acetate E9 PtmQ (PKS) D->E9 N1 3ABA-AMP E2 PtmI N1->E2 N2 3ABA-S-PtmI N2->E3 N3 3-(3-aminophenyl)-3-oxopropionyl-S-PtmI N3->E4 N4 Glycosylated β-ketoacyl-S-PtmI E5 PtmN, PtmA, PtmB, PtmG N4->E5 N5 Modified Aminocyclitol Intermediate (ACP-bound) E6 PtmR N5->E6 N6 Pactamycin Core N7 7-Deoxypactamycin N6->N7 E7 PtmY (P450) N7->E7 N8 Pactamycin E8 Putative P450 (Proposed) N8->E8 N9 8''-Hydroxypactamycin N10 6-Methylsalicylic Acid (6-MSA) N10->E6 E1->N1 E2->N2 E3->N3 E4->N4 E5->N5 E6->N6 + Tailoring Steps (PtmD, PtmH) E7->N8 C7-Hydroxylation E8->N9 C8''-Hydroxylation E9->N10

Caption: Proposed biosynthetic pathway of 8''-hydroxypactamycin from primary metabolites in S. pactum.

Quantitative Data

While detailed kinetic data for the ptm enzymes are not widely available, production yields for the parent compound pactamycin have been established. This data is crucial for optimizing fermentation conditions for both pactamycin and its derivatives.

Table 2: Pactamycin Production Metrics
ParameterValueConditionsCitation(s)
Max. Production Yield216 µg/mLMedium: Cerelose, soy-peptone, CaCO₃, KCl. Temp: 32°C. Production occurs during the late autolytic phase.
Intraperitoneal LD₁₀₀ (Mice)25 mg/kgN/A

Experimental Protocols

The elucidation of the 8''-hydroxypactamycin pathway relies on standard and advanced techniques in microbial genetics and biochemistry. Below are detailed methodologies for key experimental approaches.

Protocol: Gene Inactivation in S. pactum via PCR-Targeting

This protocol describes a generalized method for creating targeted gene deletions in Streptomyces to study the function of biosynthetic genes, based on the principles of Red-mediated recombination.

Objective: To replace a target ptm gene with an antibiotic resistance cassette.

Materials:

  • S. pactum wild-type strain

  • E. coli BW25113/pIJ790 (containing λ-Red system)

  • Cosmid library of S. pactum genomic DNA

  • pIJ773 plasmid (template for apramycin resistance cassette, aac(3)IV)

  • Target gene-specific primers (with 39-nt homology extensions)

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Appropriate growth media (ISP2, TSB, LB) and antibiotics (apramycin, kanamycin, nalidixic acid)

Procedure:

  • Primer Design: Design forward and reverse primers of ~59 nucleotides. The 3' end (20 nt) anneals to the pIJ773 template to amplify the resistance cassette. The 5' end (39 nt) corresponds to the regions immediately upstream (forward primer) and downstream (reverse primer) of the target gene's coding sequence in the S. pactum genome.

  • Amplify Disruption Cassette: Perform PCR using the designed primers and pIJ773 as a template to generate a linear DNA fragment containing the apramycin resistance cassette flanked by homology arms.

  • Electroporation and Recombination:

    • Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target S. pactum cosmid.

    • Induce the λ-Red system by adding L-arabinose.

    • Electroporate the purified PCR product into the induced E. coli cells.

    • Select for recombinant cosmids by plating on LB agar with apramycin and kanamycin.

  • Confirm Recombinant Cosmid: Verify the correct gene replacement in the cosmid using restriction digestion and PCR analysis.

  • Intergeneric Conjugation:

    • Introduce the confirmed recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.

    • Grow S. pactum spores and the E. coli donor strain to the appropriate density.

    • Mix the donor and recipient cells on ISP2 agar plates and incubate to allow conjugation.

  • Selection of Mutants: Overlay the conjugation plates with apramycin (to select for exconjugants) and nalidixic acid (to counter-select E. coli).

  • Isolate Double Crossover Mutants: Screen the resulting apramycin-resistant colonies for a kanamycin-sensitive phenotype, which indicates a double crossover event and loss of the cosmid vector.

  • Verification: Confirm the gene deletion in the S. pactum mutant chromosome by PCR and Southern blot analysis.

  • Metabolite Analysis: Culture the confirmed mutant strain under pactamycin production conditions and analyze the culture extract by HPLC and LC-MS to observe the loss of pactamycin/8''-hydroxypactamycin and any accumulation of biosynthetic intermediates.

Protocol: In Vitro Reconstitution of Enzymatic Reactions

This protocol outlines a general procedure for expressing and purifying biosynthetic enzymes and testing their function in vitro with putative substrates.

Objective: To confirm the function of a putative hydroxylase (e.g., a P450 enzyme) in converting pactamycin to 8''-hydroxypactamycin.

Materials:

  • Expression vector (e.g., pET-28a)

  • E. coli BL21(DE3) expression host

  • Gene encoding the putative hydroxylase, codon-optimized for E. coli

  • His-tag affinity chromatography column (e.g., Ni-NTA)

  • Pactamycin substrate

  • Cofactors (NADPH, FAD) and a P450 reductase partner enzyme (if required)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC and LC-MS instrumentation

Procedure:

  • Cloning and Expression:

    • Clone the hydroxylase gene into the pET-28a vector to create an N-terminal His₆-tagged fusion protein.

    • Transform the construct into E. coli BL21(DE3).

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Protein Purification:

    • Harvest cells by centrifugation and lyse them by sonication.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA column.

    • Wash the column with a low-imidazole buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with a high-imidazole buffer.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzymatic Assay:

    • Set up a reaction mixture containing the purified enzyme, pactamycin substrate, necessary cofactors, and the P450 reductase in the reaction buffer.

    • Include a negative control reaction without the enzyme or substrate.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

  • Analysis:

    • Quench the reaction by adding an organic solvent (e.g., ethyl acetate or methanol).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC, comparing the chromatogram to that of the negative control and an authentic 8''-hydroxypactamycin standard (if available).

    • Confirm the identity of the product peak by collecting the corresponding fraction and analyzing it via high-resolution LC-MS to verify the expected mass increase (+16 Da) corresponding to hydroxylation.

Workflow and Logic Diagrams

Visualizing the research workflow is essential for understanding how the function of a gene in the biosynthetic pathway is determined.

G A Bioinformatic Analysis (Identify Putative Hydroxylase Gene in ptm Cluster) B Design Gene Deletion Strategy (e.g., PCR-Targeting) A->B I Clone and Express Gene (Heterologous Host, e.g., E. coli) A->I C Create Mutant Strain (S. pactum Δgene) B->C D Fermentation and Metabolite Extraction (Wild-Type vs. Mutant) C->D E Comparative Metabolomic Analysis (HPLC, LC-MS) D->E F Is 8''-Hydroxypactamycin Absent in Mutant? E->F G Gene Function Confirmed (In Vivo Evidence) F->G Yes H Re-evaluate Hypothesis / Target a Different Gene F->H No G->I J Purify Recombinant Protein I->J K In Vitro Enzymatic Assay (Protein + Substrate + Cofactors) J->K L Product Formation Detected? (LC-MS) K->L L->H No M Enzyme Function Confirmed (In Vitro Evidence) L->M Yes

Caption: Experimental workflow for the functional characterization of a biosynthetic gene.

References

Unveiling the Spectroscopic Signature of 8”-Hydroxypactamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data of 8”-Hydroxypactamycin, a pactamycin analog. Pactamycin and its derivatives are potent inhibitors of protein synthesis, making them valuable tools in biochemical research and potential scaffolds for novel therapeutic agents. This document compiles and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 8”-Hydroxypactamycin, alongside the detailed experimental protocols for its isolation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 8”-Hydroxypactamycin, facilitating direct comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data of 8”-Hydroxypactamycin (in CDCl₃)
PositionChemical Shift (δ, ppm)
13.52 (d, J=4 Hz)
24.38 (dd, J=4, 6 Hz)
35.09 (dd, J=6, 8 Hz)
43.84 (d, J=8 Hz)
52.08 (m)
6-CH₃1.12 (d, J=7 Hz)
7-OH5.4 (br s)
2-NH8.0 (br s)
3-NH7.1 (br s)
1'-
2'7.62 (br s)
3'-
4'7.20 (t, J=8 Hz)
5'7.39 (br d, J=8 Hz)
6'6.88 (br d, J=8 Hz)
1”-
2”2.40 (s)
3”-
4”6.70 (d, J=8 Hz)
5”7.15 (t, J=8 Hz)
6”6.70 (d, J=8 Hz)
7”-
8”-CH₂4.58 (s)
8”-OH5.5 (br s)
N(CH₃)₂2.88 (s)
Table 2: ¹³C NMR Spectroscopic Data of 8”-Hydroxypactamycin (in CDCl₃)
PositionChemical Shift (δ, ppm)
155.4
252.8
350.1
482.7
538.6
677.2
6-CH₃15.1
C=O (Urea)158.5
1'138.8
2'114.9
3'137.9
4'118.0
5'129.1
6'118.0
1”114.9
2”160.0
3”117.1
4”131.9
5”120.7
6”156.4
7”169.5
8”64.6
N(CH₃)₂36.5
C=O (Acetophenone)198.1
Table 3: Mass Spectrometry Data of 8”-Hydroxypactamycin
Ionm/z
[M+H]⁺573.2509
[M+Na]⁺595.2328

Experimental Protocols

The following protocols are based on the methodologies described in the original literature for the isolation and characterization of 8”-Hydroxypactamycin.

Isolation of 8”-Hydroxypactamycin
  • Fermentation: A pactamycin-producing strain of Streptomyces is cultured in a suitable production medium.

  • Extraction: The culture broth is harvested and the mycelium is separated by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to purify 8”-Hydroxypactamycin from other pactamycin analogs and impurities.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), to determine the accurate mass of the molecular ion.

Mechanism of Action: Inhibition of Protein Synthesis

Pactamycin and its analogs, including 8”-Hydroxypactamycin, exert their biological activity by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, pactamycin binds to the E-site of the 30S ribosomal subunit. This binding event sterically hinders the movement of transfer RNA (tRNA) and messenger RNA (mRNA) during the translocation step of elongation, ultimately leading to the cessation of protein synthesis.

Pactamycin_Mechanism_of_Action cluster_ribosome Ribosome (70S) cluster_process Translation Elongation A_site A Site P_site P Site E_site E Site Translocation Translocation E_site->Translocation Inhibits Pactamycin Pactamycin Pactamycin->E_site Protein_Synthesis Protein_Synthesis Inhibition Inhibition Translocation->Protein_Synthesis Leads to Aminoacyl_tRNA_Binding Aminoacyl_tRNA_Binding Peptide_Bond_Formation Peptide_Bond_Formation Aminoacyl_tRNA_Binding->Peptide_Bond_Formation Peptide_Bond_Formation->Translocation

Caption: Pactamycin's inhibitory action on protein synthesis.

Natural Analogs of 8''-Hydroxypactamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the natural analogs of 8''-hydroxypactamycin, a potent aminocyclopentitol antibiotic. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and oncology. This document details the producing organisms, biosynthetic pathways, and biological activities of these compounds. It also includes structured data tables for quantitative comparison, detailed experimental protocols for isolation and characterization, and visualizations of key biochemical pathways to facilitate a deeper understanding of this important class of natural products.

Introduction

Pactamycin and its analogs are a class of aminocyclopentitol antibiotics produced by various species of Streptomyces. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antitumor, antiviral, and antiprotozoal properties.[1][2] Their unique and complex chemical structures have made them fascinating targets for natural product synthesis and biosynthetic engineering. This guide focuses on 8''-hydroxypactamycin and its naturally occurring congeners, providing a centralized resource for researchers in the field.

Natural Analogs of 8''-Hydroxypactamycin and Their Producing Organisms

Several natural analogs of pactamycin have been isolated and characterized. The primary producing organism for most of these compounds is Streptomyces pactum. However, other Streptomyces species have also been identified as producers of specific analogs.

Compound NameProducing Organism(s)Reference(s)
8''-Hydroxypactamycin Streptomyces sp.[3][4][5]
7-deoxypactamycin (Cranomycin) Streptomyces pactum, Streptomyces SE-801, other Streptomyces spp.
Pactamycate Streptomyces pactum
De-6-MSA-pactamycin Streptomyces pactum (engineered mutant)
De-6-MSA-pactamycate Streptomyces pactum (engineered mutant)
Jogyamycin Streptomyces sp. a-WM-JG-16.2
Pactalactam Streptomyces pactum

Quantitative Bioactivity Data

The biological activities of pactamycin and its analogs vary, with some showing potent cytotoxicity and others exhibiting more selective activities. The following table summarizes the available quantitative data.

CompoundAssay TypeCell Line/OrganismActivityReference(s)
Pactamycin Cytotoxicity (IC50)KB human epidermoid carcinoma0.003 µg/mL
8''-Hydroxypactamycin Acute Toxicity (LD100)Mice (intraperitoneal)25 mg/kg
7-deoxypactamycin Acute Toxicity (LD100)Mice (intraperitoneal)1.57 mg/kg
De-6-MSA-pactamycin Cytotoxicity/AntibacterialVariousEquivalent to pactamycin
De-6-MSA-pactamycate Cytotoxicity/AntibacterialVariousEquivalent to pactamycate
Jogyamycin AntimalarialPlasmodium falciparum (drug-resistant strains)Nanomolar (nM) potency
Pactamycate Growth InhibitionVariousDiminished activity compared to pactamycin

Experimental Protocols

Fermentation for the Production of Pactamycin Analogs from Streptomyces pactum

This protocol is based on the established methods for pactamycin production and can be adapted for the natural analogs produced by Streptomyces pactum.

4.1.1. Media and Culture Conditions

  • Seed Medium:

    • Cerelose: 10 g/L

    • Blackstrap molasses: 10 g/L

    • Pabst yeast: 5 g/L

    • Kay Soy: 5 g/L

    • CaCO₃: 2 g/L

    • KCl: 5 g/L

  • Production Medium:

    • Cerelose: 40 g/L

    • Soy-peptone: 10 g/L

    • CaCO₃: 7 g/L

    • KCl: 5 g/L

  • Fermentation Parameters:

    • Inoculate seed medium with a spore suspension or vegetative mycelia of S. pactum.

    • Incubate seed culture at 32°C for 48-72 hours with shaking.

    • Inoculate production medium with 5-10% (v/v) of the seed culture.

    • Incubate production culture at 32°C for 6-8 days with vigorous shaking.

    • Maintain the pH of the culture between 6.5 and 7.0.

4.1.2. Extraction and Initial Purification

  • Separate the mycelium from the fermentation broth by centrifugation.

  • Extract the mycelium with acetone to recover cell-bound pactamycin analogs.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Dissolve the crude extract in a minimal amount of methanol for further purification.

Chromatographic Purification of Pactamycin Analogs

Further purification of individual analogs requires chromatographic techniques. The following is a general guideline, and specific conditions will need to be optimized for each compound.

  • Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification.

  • Stationary Phase: A C18 silica gel column is commonly used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. The specific gradient will depend on the polarity of the target analog.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm and 340 nm) can be used to monitor the elution of the compounds.

Biosynthesis of Pactamycin and its Analogs

The biosynthesis of pactamycin is a complex process involving multiple enzymatic steps encoded by the pactamycin biosynthetic gene cluster (ptm or pct). The pathway initiates from precursors derived from the shikimate, amino sugar, and polyketide pathways.

Key Biosynthetic Genes and Their Functions
GeneEncoded EnzymeFunction in Pactamycin BiosynthesisReference(s)
ptmS (pctU)AMP-ligaseActivates the starter unit 3-aminobenzoic acid (3ABA).
ptmI (pctK)Acyl Carrier Protein (ACP)Carries the activated 3ABA and the elongating polyketide chain.
ptmKKetoacyl-ACP synthaseCatalyzes the condensation of 3ABA-ACP with malonyl-ACP.
ptmJ (pctL)GlycosyltransferaseTransfers an N-acetylglucosamine (GlcNAc) moiety to the ACP-bound intermediate.
ptmOHydrolaseReleases the ACP-bound intermediate, leading to the formation of 3-aminoacetophenone (3AAP).
ptmCRadical SAM oxidoreductaseInvolved in the formation of the aminocyclopentitol ring.
ptmNOxidoreductasePost-glycosylation modification of the sugar moiety.
ptmAAminotransferasePost-glycosylation modification of the sugar moiety.
ptmBCarbamoyltransferaseFormation of the urea moiety.
ptmGDeacetylasePost-glycosylation modification of the sugar moiety.
ptmQPolyketide SynthaseSynthesizes the 6-methylsalicylic acid (6-MSA) side chain.
ptmRKetoacyl-(ACP) synthase-IIIAttaches the 6-MSA moiety to the pactamycin core.
ptmYCytochrome P450 monooxygenaseHydroxylates C-7 of 7-deoxypactamycin to form pactamycin.
ptmE, ptmFRegulatory ProteinsPositively regulate the expression of the pactamycin biosynthetic gene cluster.
Visualizing the Pactamycin Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of pactamycin, highlighting the roles of the characterized enzymes.

Pactamycin_Biosynthesis Shikimate Shikimate Pathway ABA 3-Aminobenzoic Acid (3ABA) Shikimate->ABA ... GlcNAc N-acetylglucosamine Glycosylated_ACP Glycosylated-Ketoacyl-S-PtmI GlcNAc->Glycosylated_ACP UDP-GlcNAc Acetate Acetate MSA 6-Methylsalicylic Acid (6-MSA) Acetate->MSA PtmQ ABA_AMP 3ABA-AMP ABA->ABA_AMP PtmS (Activation) ABA_ACP 3ABA-S-PtmI ABA_AMP->ABA_ACP PtmI (Loading) Ketoacyl_ACP β-Ketoacyl-S-PtmI ABA_ACP->Ketoacyl_ACP PtmK (Condensation) Ketoacyl_ACP->Glycosylated_ACP PtmJ (Glycosylation) Modified_Glycosylated_ACP Modified-Glycosylated-S-PtmI Glycosylated_ACP->Modified_Glycosylated_ACP PtmN,A,B,G (Modification) Aminocyclopentitol_Core Aminocyclopentitol Core Intermediate Modified_Glycosylated_ACP->Aminocyclopentitol_Core PtmC & others (Cyclization) Deoxy_Pactamycin 7-deoxypactamycin Aminocyclopentitol_Core->Deoxy_Pactamycin PtmR (6-MSA attachment) Pactamycin Pactamycin Deoxy_Pactamycin->Pactamycin PtmY (Hydroxylation) MSA->Deoxy_Pactamycin PtmS PtmS PtmI PtmI (ACP) PtmK PtmK PtmJ PtmJ PtmO PtmO PtmC PtmC PtmNAG PtmN, PtmA, PtmB, PtmG PtmQ PtmQ PtmR PtmR PtmY PtmY

Caption: Proposed biosynthetic pathway of pactamycin.

Conclusion

The natural analogs of 8''-hydroxypactamycin represent a rich source of chemical diversity with significant potential for drug discovery and development. A thorough understanding of their producing organisms, biosynthesis, and biological activities is crucial for harnessing their therapeutic potential. This technical guide provides a foundational resource for researchers, summarizing key data and methodologies to facilitate further investigation into this promising class of natural products. Future work should focus on obtaining more comprehensive bioactivity data for all analogs and elucidating the complete biosynthetic pathways for compounds like jogyamycin.

References

8''-Hydroxypactamycin: A Technical Overview for Anticancer Drug Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pactamycin, an aminocyclopentitol antibiotic isolated from Streptomyces pactum, has long been recognized for its potent antitumor activities. However, its clinical development has been hampered by significant cytotoxicity. This has led to the exploration of pactamycin analogues with the aim of retaining anticancer efficacy while reducing toxicity. Among these is 8''-Hydroxypactamycin, a naturally occurring analogue. This technical guide provides a comprehensive overview of 8''-Hydroxypactamycin as a potential anticancer agent, consolidating available data on its activity, mechanism of action, and relevant experimental protocols.

Quantitative Data on Anticancer Activity

While specific IC50 values for 8''-Hydroxypactamycin against a wide range of cancer cell lines are not extensively reported in publicly available literature, data for the parent compound, pactamycin, and other key analogues provide a valuable comparative context for its potential potency. The intraperitoneal LD100 of 8''-hydroxypactamycin in mice has been reported as 25 mg/kg.[1]

CompoundCell LineCell TypeIC50Reference
PactamycinKBHuman epidermoid carcinoma0.003 µg/mL[2]
PactamycinMRC-5Human embryonic lung fibroblast95 nM[2]
7-deoxypactamycinMRC-5Human embryonic lung fibroblast29.5 nM[2]
de-6MSA-7-deoxypactamycinMRC-5Human embryonic lung fibroblast5.6 nM[2]
TM-025HCT116Human colon carcinoma~10-30 fold less toxic than pactamycin
TM-026HCT116Human colon carcinoma~10-30 fold less toxic than pactamycin

Mechanism of Action

The primary mechanism of action for the parent compound, pactamycin, is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, thereby interfering with the translation process.

However, recent studies on pactamycin analogues, such as TM-025 and TM-026, suggest a departure from this mechanism. These analogues have been shown to inhibit the proliferation of human head and neck squamous cell carcinoma (HNSCC) cells by inducing mild senescence and causing cell cycle arrest at the S-phase, partially mediated by the tumor suppressor p53. Notably, unlike pactamycin, these analogues did not inhibit nascent protein synthesis, nor did they induce apoptosis or autophagy. This suggests that structural modifications to the pactamycin core can lead to novel mechanisms of anticancer activity with potentially improved therapeutic windows. The precise mechanism of 8''-Hydroxypactamycin has not been definitively elucidated, but it may share characteristics with either the parent compound or these more recently studied analogues.

Signaling Pathways

Based on the known mechanisms of pactamycin and its analogues, two potential signaling pathways can be considered.

G Pactamycin Pactamycin / 8''-Hydroxypactamycin (Hypothesized) Ribosome 30S Ribosomal Subunit Pactamycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition of CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis

Pactamycin's Mechanism of Action

G Analogs Pactamycin Analogs (e.g., TM-025, TM-026) (Potential for 8''-Hydroxypactamycin) p53 p53 Activation Analogs->p53 p21 p21 Upregulation p53->p21 CDK Cyclin-Dependent Kinases (CDKs) p21->CDK S_Phase S-Phase Arrest CDK->S_Phase Regulation of (disrupted) Senescence Cellular Senescence S_Phase->Senescence

Alternative Mechanism of Pactamycin Analogs

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of 8''-Hydroxypactamycin's anticancer potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 8''-Hydroxypactamycin (or other test compounds)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 8''-Hydroxypactamycin in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate 24h a->b c Prepare serial dilutions of 8''-Hydroxypactamycin d Treat cells c->d e Incubate 48-72h d->e f Add MTT solution g Incubate 2-4h f->g h Solubilize formazan with DMSO g->h i Read absorbance at 570 nm h->i

MTT Assay Experimental Workflow
In Vitro Protein Synthesis Inhibition Assay

This assay determines if a compound inhibits the synthesis of new proteins in a cell-free system or in cultured cells.

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract system

  • Amino acid mixture (containing all amino acids except methionine)

  • [³⁵S]-Methionine

  • mRNA template (e.g., luciferase mRNA)

  • 8''-Hydroxypactamycin

  • Positive control (e.g., cycloheximide)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture, and mRNA template according to the manufacturer's instructions.

  • Compound Addition:

    • Add varying concentrations of 8''-Hydroxypactamycin to the reaction tubes.

    • Include a no-compound control and a positive control (cycloheximide).

  • Initiation of Translation:

    • Add [³⁵S]-Methionine to each tube to initiate the translation reaction.

    • Incubate the reactions at 30°C for 60-90 minutes.

  • Precipitation of Proteins:

    • Stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized, radiolabeled proteins.

  • Filtration and Washing:

    • Collect the protein precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters several times with cold 5% TCA to remove unincorporated [³⁵S]-Methionine.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of protein synthesis inhibition for each concentration of 8''-Hydroxypactamycin relative to the no-compound control.

G cluster_0 Reaction Preparation cluster_1 Translation & Measurement a Combine lysate, amino acids, & mRNA template b Add 8''-Hydroxypactamycin & controls a->b c Add [³⁵S]-Methionine & incubate d Precipitate proteins with TCA c->d e Filter and wash d->e f Measure radioactivity e->f

Protein Synthesis Inhibition Assay Workflow

Conclusion

8''-Hydroxypactamycin, as a naturally occurring analogue of pactamycin, represents an intriguing candidate for further investigation in anticancer drug discovery. While direct and extensive data on its specific cytotoxicity and mechanism of action are limited, the broader context of pactamycin and its other analogues suggests potential avenues for its anticancer effects. The divergence in the mechanism of action observed in newer pactamycin analogues highlights the possibility that 8''-Hydroxypactamycin may also possess a more favorable therapeutic profile than its parent compound. Further studies are warranted to fully characterize its anticancer properties, including comprehensive cytotoxicity screening against a panel of cancer cell lines, elucidation of its specific molecular targets, and its effects on key signaling pathways involved in cell proliferation and survival. The protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

Antibacterial spectrum of 8''-Hydroxypactamycin against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial spectrum of 8''-Hydroxypactamycin, a derivative of the aminocyclopentitol antibiotic, pactamycin. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the foundational knowledge of pactamycin's activity, the established methodologies for determining antibacterial spectra, and the molecular mechanism of action.

Introduction to 8''-Hydroxypactamycin and Pactamycin Analogs

Pactamycin, originally isolated from Streptomyces pactum var. pactum, is a potent aminocyclopentitol antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its clinical development has been hindered by its broad-spectrum toxicity, which affects prokaryotic and eukaryotic cells alike by inhibiting protein synthesis.[2] This has led to significant interest in developing pactamycin analogs with improved therapeutic indices. 8''-Hydroxypactamycin is one such naturally occurring derivative, which, along with other analogs, is of interest for its potential to retain antibacterial efficacy with reduced host toxicity.

Antibacterial Spectrum of 8''-Hydroxypactamycin: Quantitative Data

A comprehensive search of available scientific literature, including repeated references to the original isolation paper by Dobashi et al. (1986), did not yield specific Minimum Inhibitory Concentration (MIC) values for 8''-Hydroxypactamycin against a panel of Gram-positive and Gram-negative bacteria. The parent compound, pactamycin, is known to possess potent antibacterial properties.[1] However, for the purposes of this technical guide, a representative table structure is provided below to illustrate how such data would be presented.

Table 1: Representative Antibacterial Spectrum of 8''-Hydroxypactamycin (Illustrative Data)

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positiveData not available
Streptococcus pneumoniaeGram-positiveData not available
Enterococcus faecalisGram-positiveData not available
Bacillus subtilisGram-positiveData not available
Escherichia coliGram-negativeData not available
Pseudomonas aeruginosaGram-negativeData not available
Klebsiella pneumoniaeGram-negativeData not available
Salmonella entericaGram-negativeData not available

Note: The MIC values in this table are for illustrative purposes only. Specific experimental data for 8''-Hydroxypactamycin was not found in the reviewed literature.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial spectrum of a compound is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The two standard methods for determining MIC are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method

This method is widely used for its efficiency and the ability to test multiple compounds and bacterial strains simultaneously.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of 8''-Hydroxypactamycin is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. 100 µL of CAMHB is added to each well. 100 µL of the high-concentration antimicrobial solution is added to the first column of wells.

  • Serial Dilutions: A two-fold serial dilution is performed by transferring 100 µL from the first column to the second, and so on, across the plate. The final 100 µL from the last dilution column is typically discarded. This creates a gradient of antimicrobial concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Each well (except for a sterility control) is inoculated with the standardized bacterial suspension. A growth control well containing only the broth and the inoculum is also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Similar to the broth microdilution method, a stock solution of 8''-Hydroxypactamycin is prepared and serially diluted.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is done by adding a specific volume of the antimicrobial stock solution to the molten agar before it solidifies. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared to a concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria at the inoculation spot.

Visualizations: Workflows and Mechanisms

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis prep_agent Prepare 8''-Hydroxypactamycin Stock Solution serial_dilution Perform Serial Dilutions of 8''-Hydroxypactamycin prep_agent->serial_dilution Add to plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation Standardize and dilute serial_dilution->inoculation Plate with concentration gradient incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

References

Antiprotozoal Effects of 8”-Hydroxypactamycin and its Analogs on Plasmodium falciparum: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactamycin and its analogs, including 8”-Hydroxypactamycin, represent a class of aminocyclitol antibiotics with potent antiprotozoal activity against Plasmodium falciparum, the deadliest species of malaria parasite. This document provides a comprehensive technical overview of the antimalarial properties of this compound class, with a specific focus on available data for 8”-Hydroxypactamycin and its closely related derivatives. The primary mechanism of action involves the inhibition of protein synthesis through binding to the parasitic ribosome, a mode of action that shows promise for overcoming existing drug-resistance mechanisms. This whitepaper consolidates quantitative efficacy data, detailed experimental protocols for in vitro assessment, and visual representations of the proposed mechanism and experimental workflows to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

Introduction

The urgent need for novel antimalarial agents with unique mechanisms of action is underscored by the persistent global burden of malaria and the emergence of parasite resistance to frontline therapies. Pactamycin, a natural product isolated from Streptomyces pactum, has demonstrated broad biological activities, including potent antimalarial effects. However, its clinical development has been hindered by significant cytotoxicity. This has spurred research into the generation of pactamycin analogs, such as 8”-Hydroxypactamycin, with the aim of improving the therapeutic window by enhancing selectivity for the parasite over mammalian cells. These analogs offer a promising avenue for the development of new antimalarials that target the essential process of protein synthesis in P. falciparum.

Quantitative Efficacy Data

Table 1: In Vitro Antiplasmodial Activity of Pactamycin and Analogs against P. falciparum

CompoundP. falciparum StrainIC50 (nM)Reference
PactamycinDrug-resistant and drug-susceptible strainsLow nanomolar[1]
7-deoxypactamycin (cranomycin)Not specified0.4[1]
de-6MSA-7-deoxypactamycin (jogyamycin)Not specified1.5[1]
TM-025D6 (chloroquine-sensitive)~25[1]
TM-025Dd2 (chloroquine-resistant)~25[1]
TM-026D6 (chloroquine-sensitive)~25
TM-026Dd2 (chloroquine-resistant)~25
Fluorinated TM-025D6, Dd2, 7G8<40
Fluorinated TM-026D6, Dd2, 7G8<40
TM-102D6, Dd2, 7G837-67
TM-101D6, Dd2, 7G8218-271

Table 2: In Vivo Toxicity Data for Pactamycin Analogs

CompoundAnimal ModelLD100 (intraperitoneal)Reference
8”-HydroxypactamycinMice25 mg/kg
7-deoxypactamycinMice1.57 mg/kg

Mechanism of Action: Inhibition of Protein Synthesis

The primary antiprotozoal effect of pactamycin and its analogs is attributed to the inhibition of protein synthesis. This is achieved through direct binding to the ribosome, the cellular machinery responsible for translating mRNA into protein.

Structural and biochemical studies suggest that pactamycin and the related anti-protozoan drug emetine bind to the E-site (exit site) of the small ribosomal subunit (40S in eukaryotes). This binding event is proposed to physically obstruct the translocation of tRNA and mRNA through the ribosome, thereby halting the elongation phase of protein synthesis. The improved selectivity of certain pactamycin analogs for the Plasmodium ribosome over the human ribosome suggests subtle structural differences in the binding site that could be exploited for therapeutic advantage.

cluster_ribosome P. falciparum 80S Ribosome mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) tRNA_A->tRNA_P Peptide bond formation tRNA_E Deacylated-tRNA (E-site) tRNA_P->tRNA_E Translocation Protein_Synthesis Protein Synthesis tRNA_P->Protein_Synthesis Elongation Exit Exit tRNA_E->Exit Hydroxypactamycin 8''-Hydroxypactamycin Hydroxypactamycin->tRNA_E Binding to E-site Hydroxypactamycin->Protein_Synthesis Inhibition

Caption: Proposed mechanism of action of 8”-Hydroxypactamycin on the P. falciparum ribosome.

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro assays to determine the antiplasmodial activity of compounds like 8”-Hydroxypactamycin.

SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates

  • Test compound (8”-Hydroxypactamycin) and control drugs (e.g., Chloroquine)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x concentrate)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of the test compound and control drugs in complete parasite medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (1-2% parasitemia, 2% hematocrit) to each well. Include wells with parasitized red blood cells (RBCs) without any drug (positive control) and wells with uninfected RBCs (negative control).

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:10,000 in lysis buffer.

  • After incubation, add the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Prepare_Drug_Dilutions Prepare drug serial dilutions in 96-well plate Start->Prepare_Drug_Dilutions Add_Parasites Add synchronized ring-stage P. falciparum culture Prepare_Drug_Dilutions->Add_Parasites Incubate_72h Incubate for 72 hours Add_Parasites->Incubate_72h Add_SYBR_Lysis_Buffer Add SYBR Green I Lysis Buffer Incubate_72h->Add_SYBR_Lysis_Buffer Incubate_Dark Incubate in dark (1-2 hours) Add_SYBR_Lysis_Buffer->Incubate_Dark Read_Fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) Incubate_Dark->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the SYBR Green I-based antiplasmodial assay.

[³H]-Hypoxanthine Incorporation Assay

This method assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Hypoxanthine-free complete parasite medium

  • 96-well microtiter plates

  • Test compound and control drugs

  • [³H]-Hypoxanthine

  • Cell harvester

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test and control drugs in hypoxanthine-free medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture to each well.

  • Incubate the plates for 24 hours under standard culture conditions.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Dry the filter mat and place it in a scintillation bag with scintillation fluid.

  • Measure the radioactive counts per minute (CPM) using a scintillation counter.

  • Determine the IC50 value as described for the SYBR Green I assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites.

Materials:

  • P. falciparum culture

  • 96-well microtiter plates

  • Test compound and control drugs

  • Malstat™ reagent

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Spectrophotometer (650 nm)

Procedure:

  • Perform drug dilutions and parasite incubation as described in the SYBR Green I assay (72-hour incubation).

  • After incubation, lyse the red blood cells by freeze-thaw cycles.

  • Add Malstat™ reagent to each well and incubate for 30 minutes at room temperature.

  • Add NBT/PES solution to each well and incubate in the dark for 1-2 hours.

  • Measure the absorbance at 650 nm using a spectrophotometer.

  • Calculate the IC50 value based on the reduction in pLDH activity.

Conclusion

8”-Hydroxypactamycin and its analogs are a promising class of compounds with potent antiplasmodial activity. Their mechanism of action, the inhibition of protein synthesis via ribosomal binding, is a validated and attractive target for antimalarial drug development. While specific efficacy data for 8”-Hydroxypactamycin against P. falciparum remains to be published, the data available for closely related analogs strongly support its potential as an antimalarial agent. The detailed experimental protocols provided herein offer a standardized framework for the in vitro evaluation of this and other novel antimalarial candidates. Further investigation into the structure-activity relationships and the specific interactions with the P. falciparum ribosome will be crucial for the rational design of new, highly selective, and potent pactamycin-based antimalarials.

References

Initial Toxicity Screening of 8''-Hydroxypactamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8''-Hydroxypactamycin, a derivative of the aminocyclopentitol antibiotic pactamycin, presents a compound of interest for potential therapeutic applications. This document provides a technical overview of the initial toxicity profile of 8''-Hydroxypactamycin, drawing comparisons with its parent compound, pactamycin, and the related analogue, 7-deoxypactamycin. Due to the limited availability of detailed experimental protocols for 8''-Hydroxypactamycin, this guide summarizes the known quantitative toxicity data and presents a representative in vivo acute toxicity protocol based on established methodologies for similar compounds. Furthermore, this guide illustrates the mechanism of action of the parent compound, pactamycin, and a general workflow for acute toxicity screening.

Introduction

Pactamycin is a potent antitumor and antibacterial agent that inhibits protein synthesis across all domains of life. However, its clinical development has been hindered by significant toxicity.[1] 8''-Hydroxypactamycin is a naturally occurring analogue of pactamycin, and understanding its toxicity profile is a critical first step in evaluating its therapeutic potential. This guide aims to consolidate the available preclinical toxicity data for 8''-Hydroxypactamycin and provide a framework for its initial toxicological assessment.

Quantitative Toxicity Data

The acute toxicity of 8''-Hydroxypactamycin has been evaluated in mice, with comparisons to its parent compound pactamycin and the related analogue 7-deoxypactamycin. The available data is summarized in the table below.

CompoundAnimal ModelRoute of AdministrationToxicity Value (LD100)Reference
8''-Hydroxypactamycin MiceIntraperitoneal25 mg/kgDobashi et al., 1986

LD100: Lethal dose for 100% of the test population.

For comparative purposes, the following table summarizes the toxicity data for pactamycin and 7-deoxypactamycin.

CompoundAnimal ModelRoute of AdministrationToxicity Value (LD50/LD100)
PactamycinMiceIntravenousLD50: 15.6 mg/kg
MiceOralLD50: 10.7 mg/kg
RatsIntravenousLD50: 1.4 mg/kg
DogsNot SpecifiedLethal Dose: 0.75 mg/kg
7-deoxypactamycinMiceIntraperitonealLD100: 1.57 mg/kg
MiceIntraperitonealLD50: 0.76 mg/kg
MiceIntravenousLD50: 0.84 mg/kg
MiceOralLD50: 8.6 mg/kg

LD50: Lethal dose for 50% of the test population.

Mechanism of Action: Inhibition of Protein Synthesis

Pactamycin, the parent compound of 8''-Hydroxypactamycin, exerts its cytotoxic effects by inhibiting protein synthesis. It binds to the E-site of the 30S ribosomal subunit, which interferes with the movement of the mRNA-tRNA complex and ultimately blocks translation. This mechanism is believed to be conserved among pactamycin analogues.

Caption: Mechanism of Action of 8''-Hydroxypactamycin.

Experimental Protocols

Objective: To determine the single intraperitoneal dose of 8''-Hydroxypactamycin that is lethal to 100% of the treated mice.

Materials:

  • 8''-Hydroxypactamycin

  • Vehicle (e.g., sterile saline, phosphate-buffered saline with a solubilizing agent if necessary)

  • Male or female mice (specific strain, e.g., BALB/c, with a defined weight range)

  • Sterile syringes and needles

  • Animal balance

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimatization: House the mice in standard conditions for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation: Prepare a stock solution of 8''-Hydroxypactamycin in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The final injection volume should be consistent across all dose groups (e.g., 10 mL/kg).

  • Dose Range Finding (Pilot Study):

    • Use a small number of animals per dose group.

    • Administer a wide range of doses to different groups to identify a preliminary lethal range.

  • Definitive Study:

    • Based on the pilot study, select a minimum of four dose levels, aiming to identify the dose at which 100% mortality is observed.

    • Randomly assign animals to dose groups (including a vehicle control group), with a sufficient number of animals per group to ensure statistical significance.

    • Administer a single intraperitoneal injection of the designated dose to each animal.

  • Observation:

    • Observe the animals continuously for the first few hours post-administration and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record the time of death for each animal.

    • Measure body weights at regular intervals.

  • Data Analysis:

    • Determine the dose at which 100% mortality is observed.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo acute toxicity study.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis & Reporting Protocol_Design Protocol Design Dose_Formulation Dose Formulation Protocol_Design->Dose_Formulation Animal_Acclimatization Animal Acclimatization Dose_Formulation->Animal_Acclimatization Dose_Administration Dose Administration (IP) Animal_Acclimatization->Dose_Administration Clinical_Observation Clinical Observation Dose_Administration->Clinical_Observation Data_Collection Data Collection Clinical_Observation->Data_Collection Toxicity_Endpoint_Analysis Toxicity Endpoint Analysis (e.g., LD100) Data_Collection->Toxicity_Endpoint_Analysis Pathology Gross Necropsy & Histopathology (Optional) Toxicity_Endpoint_Analysis->Pathology Final_Report Final Report Pathology->Final_Report

Caption: General Workflow for In Vivo Acute Toxicity Testing.

Potential Toxicities and Considerations

Given that 8''-Hydroxypactamycin is an aminocyclopentitol antibiotic, it may share toxicities common to this class of compounds, which can include:

  • Nephrotoxicity: Damage to the kidneys.

  • Ototoxicity: Damage to the inner ear, potentially leading to hearing loss or balance problems.

The parent compound, pactamycin, has been shown to have enhanced toxicity when administered with bacterial endotoxins.[2][3] This suggests that the in vivo toxicity of 8''-Hydroxypactamycin could be influenced by the host's inflammatory state.

Conclusion

The initial toxicity data indicates that 8''-Hydroxypactamycin is a toxic compound, with an intraperitoneal LD100 of 25 mg/kg in mice. Its toxicity is in the same order of magnitude as its parent compound, pactamycin, though direct comparisons are challenging due to differences in the reported toxicity metrics (LD100 vs. LD50). Further studies are warranted to fully characterize the toxicity profile of 8''-Hydroxypactamycin, including the determination of its LD50, evaluation of sub-chronic toxicity, and assessment of potential organ-specific toxicities. The provided representative protocol and workflows offer a foundation for designing these future investigations. A thorough understanding of its toxicological properties is essential for any further consideration of 8''-Hydroxypactamycin as a potential therapeutic agent.

References

A Technical Guide to Total Synthesis Strategies for the Pactamycin Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pactamycin, a structurally complex aminocyclopentitol natural product, has garnered significant attention for its potent antitumor, antibacterial, and antiviral activities. However, its therapeutic potential has been hampered by its inherent cytotoxicity. This has spurred considerable interest in the total synthesis of the pactamycin core structure, aiming to provide access to novel analogues with improved therapeutic indices. This technical guide provides an in-depth overview and comparison of the most prominent total synthesis strategies developed to date, focusing on the construction of the densely functionalized cyclopentane core.

Comparative Overview of Synthetic Strategies

Several distinct and innovative strategies have been employed to conquer the formidable synthetic challenge posed by the pactamycin core. These approaches, pioneered by the research groups of Hanessian, Johnson, Nemoto, and Saikawa, differ significantly in their retrosynthetic disconnections, choice of starting materials, and key chemical transformations. A summary of the key quantitative data for each strategy is presented below for facile comparison.

Strategy Starting Material Number of Steps (Longest Linear Sequence) Overall Yield Key Features
Hanessian (2011) L-Threonine32Not explicitly stated in the primary communicationChiron-based approach, spirocyclic oxazoline intermediate, late-stage urea formation.[1]
Johnson (2013) 2,4-Pentanedione151.9%Hidden symmetry approach, enantioselective Mannich reaction, early-stage urea incorporation.[2]
Nemoto (2016) 2-Cyclopenten-1-one~17 (to core structure)Not reported for full synthesisEnantioselective organocatalytic aziridination, 1,3-dipolar cycloaddition, Rh-catalyzed C-H amination.[3]
Saikawa (2019) L-Threonine31 (for Pactalactam)2.3% (for Pactalactam)Synthesis of a pactamycin analogue (pactalactam), stereoselective aziridination, regioselective aziridine ring-opening.[4][5]

The Hanessian Synthesis: A Chiron-Based Approach

Professor Stephen Hanessian's group reported the first total synthesis of pactamycin in 2011, establishing a foundational route to this complex molecule. Their strategy commences with the chiral pool starting material L-threonine and proceeds through a lengthy and stereocontrolled sequence to construct the pactamycin core.

Synthetic Strategy Workflow

The Hanessian synthesis can be visualized as a multi-stage process involving the initial formation of a key cyclopentenone intermediate, followed by a series of functional group interconversions and stereochemical manipulations to install the requisite functionalities of the pactamycin core.

Hanessian_Synthesis cluster_start Starting Material cluster_core_formation Core Construction cluster_functionalization Functional Group Interconversion cluster_endgame Final Steps L-Threonine L-Threonine Oxazoline Formation Oxazoline Formation L-Threonine->Oxazoline Formation Several Steps Aldol Condensation Aldol Condensation Oxazoline Formation->Aldol Condensation Cyclopentenone Formation Cyclopentenone Formation Aldol Condensation->Cyclopentenone Formation Epoxidation Epoxidation Cyclopentenone Formation->Epoxidation Azide Installation Azide Installation Epoxidation->Azide Installation Aniline Addition Aniline Addition Azide Installation->Aniline Addition Urea Formation Urea Formation Aniline Addition->Urea Formation Late Stage Pactamycin Core Pactamycin Core Urea Formation->Pactamycin Core

Caption: Hanessian's linear approach to the pactamycin core.

Key Experimental Protocols

Formation of the Cyclopentenone Core: A key transformation in the Hanessian synthesis involves an intramolecular aldol condensation to forge the five-membered ring.

  • Reaction: Ozonolysis of a precursor alkene followed by an intramolecular aldol reaction.

  • Reagents and Conditions: i) O₃, CH₂Cl₂, -78 °C; then Me₂S. ii) i-Pr₂NEt, TiCl₄, TMSCl, CH₂Cl₂. iii) Cl₃CCOCl, pyridine, CH₂Cl₂.

  • Yield: 64% over three steps.

  • Significance: This sequence efficiently constructs the central cyclopentenone scaffold, setting the stage for subsequent functionalization.

Installation of the C3-Aniline Moiety: The introduction of the aniline group at the C3 position is achieved through the opening of an epoxide.

  • Reaction: Ytterbium(III) triflate-catalyzed opening of an epoxide with aniline.

  • Reagents and Conditions: Aniline, Yb(OTf)₃, toluene.

  • Yield: 81%.

  • Significance: This step stereoselectively installs the crucial C3 nitrogen functionality.

The Johnson Synthesis: A Strategy of "Hidden Symmetry"

In 2013, the Johnson group reported a significantly more efficient, 15-step total synthesis of pactamycin. Their innovative approach is predicated on the recognition of a "hidden symmetry" within the pactamycin core, which allows for a more convergent and streamlined synthetic route.

Synthetic Strategy Workflow

The Johnson synthesis begins with a symmetric diketone and utilizes an enantioselective Mannich reaction to break the symmetry and establish the initial stereocenters. The early introduction of the urea functionality is another key feature of this elegant synthesis.

Johnson_Synthesis cluster_start Starting Material cluster_key_steps Key Transformations cluster_core_elaboration Core Elaboration cluster_endgame Final Assembly 2,4-Pentanedione 2,4-Pentanedione Urea Formation Urea Formation 2,4-Pentanedione->Urea Formation Enantioselective Mannich Reaction Enantioselective Mannich Reaction Urea Formation->Enantioselective Mannich Reaction Diastereoselective Reduction Diastereoselective Reduction Enantioselective Mannich Reaction->Diastereoselective Reduction Intramolecular Aldol Cyclization Intramolecular Aldol Cyclization Diastereoselective Reduction->Intramolecular Aldol Cyclization Epoxidation Epoxidation Intramolecular Aldol Cyclization->Epoxidation Aniline Installation Aniline Installation Epoxidation->Aniline Installation Side Chain Attachment Side Chain Attachment Aniline Installation->Side Chain Attachment Pactamycin Pactamycin Side Chain Attachment->Pactamycin

Caption: Johnson's convergent synthesis of pactamycin.

Key Experimental Protocols

Enantioselective Mannich Reaction: This crucial step establishes the initial stereochemistry of the pactamycin core.

  • Reaction: An enantioselective Mannich reaction between an α-ureido-2,4-pentanedione and a cinnamyl imine.

  • Reagents and Conditions: Cinchonidine-derived catalyst (20 mol %), CH₂Cl₂, -65 °C.

  • Yield: High, with excellent enantioselectivity.

  • Significance: This reaction efficiently constructs the C1-C2 bond and sets the absolute stereochemistry at C2.

Intramolecular Aldol Condensation: Similar to the Hanessian synthesis, an intramolecular aldol reaction is used to form the cyclopentenone ring.

  • Reaction: Base-mediated intramolecular aldol cyclization of a linear precursor.

  • Reagents and Conditions: Sodium methoxide in methanol.

  • Yield: 50% over two steps (including the preceding ozonolysis).

  • Significance: This step forges the carbocyclic core of pactamycin.

The Nemoto Synthesis: An Enantioselective Approach to the Core

The Nemoto group developed an enantioselective synthesis of the pactamycin core structure, which was reported in 2016. Their strategy relies on modern catalytic asymmetric methods to install the key stereocenters.

Synthetic Strategy Workflow

This approach features an organocatalytic asymmetric aziridination as the initial stereochemistry-defining step, followed by a 1,3-dipolar cycloaddition to construct a significant portion of the core structure. A late-stage C-H amination is also a noteworthy feature.

Nemoto_Synthesis cluster_start Starting Material cluster_key_reactions Key Asymmetric Reactions cluster_functionalization Core Functionalization cluster_end Target 2-Cyclopenten-1-one 2-Cyclopenten-1-one Asymmetric Aziridination Asymmetric Aziridination 2-Cyclopenten-1-one->Asymmetric Aziridination Aziridine Ring Opening Aziridine Ring Opening Asymmetric Aziridination->Aziridine Ring Opening 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Aziridine Ring Opening->1,3-Dipolar Cycloaddition Rh-catalyzed C-H Amination Rh-catalyzed C-H Amination 1,3-Dipolar Cycloaddition->Rh-catalyzed C-H Amination Further Elaboration Further Elaboration Rh-catalyzed C-H Amination->Further Elaboration Pactamycin Core Pactamycin Core Further Elaboration->Pactamycin Core

Caption: Nemoto's enantioselective route to the pactamycin core.

Key Experimental Protocols

Organocatalytic Asymmetric Aziridination: This reaction serves as the entry point to the chiral, non-racemic synthesis of the pactamycin core.

  • Reaction: Asymmetric aziridination of 2-cyclopenten-1-one using a chiral diamine catalyst.

  • Reagents and Conditions: Specific chiral diamine catalyst, oxidant.

  • Yield and Enantioselectivity: High yield and excellent enantioselectivity (e.g., 99% ee).

  • Significance: This step establishes the initial stereocenter of the cyclopentane ring with high enantiocontrol.

Rhodium-Catalyzed C-H Amination: A modern C-H functionalization reaction is employed to install a key nitrogen-containing functional group.

  • Reaction: Intramolecular rhodium-catalyzed C-H amination of a carbamate derivative.

  • Reagents and Conditions: Rh₂(OAc)₄ (15 mol %), PhI(OAc)₂, MgO, CH₃CN, 80 °C.

  • Yield: 47%.

  • Significance: This transformation demonstrates the power of C-H activation in complex molecule synthesis, allowing for the direct formation of a C-N bond.

The Saikawa Synthesis: Accessing Pactamycin Analogues

The Saikawa group reported the total synthesis of pactalactam, a naturally occurring analogue of pactamycin, in 2019. Their strategy, while also starting from L-threonine, showcases a different approach to the construction of the aminocyclopentitol core.

Synthetic Strategy Workflow

Key features of the Saikawa synthesis include a substrate-controlled stereoselective aziridination and a regioselective aziridine ring-opening to install the contiguous amino groups. A ring-closing metathesis is also employed to form the cyclopentene precursor.

Saikawa_Synthesis cluster_start Starting Material cluster_core_construction Core Formation cluster_amination Stereoselective Amination cluster_endgame Final Assembly L-Threonine L-Threonine Oxazoline Formation Oxazoline Formation L-Threonine->Oxazoline Formation Aldol Coupling Aldol Coupling Oxazoline Formation->Aldol Coupling Ring-Closing Metathesis Ring-Closing Metathesis Aldol Coupling->Ring-Closing Metathesis Cyclopentene Formation Cyclopentene Formation Ring-Closing Metathesis->Cyclopentene Formation Stereoselective Aziridination Stereoselective Aziridination Cyclopentene Formation->Stereoselective Aziridination Regioselective Aziridine Ring-Opening Regioselective Aziridine Ring-Opening Stereoselective Aziridination->Regioselective Aziridine Ring-Opening Cyclic Urea Formation Cyclic Urea Formation Regioselective Aziridine Ring-Opening->Cyclic Urea Formation Pactalactam Pactalactam Cyclic Urea Formation->Pactalactam

Caption: Saikawa's synthesis of the pactamycin analogue, pactalactam.

Key Experimental Protocols

Stereoselective Aziridination and Regioselective Ring-Opening: This two-step sequence is central to the installation of the three contiguous amino groups on the cyclopentane core.

  • Reaction: Substrate-controlled stereoselective aziridination of a cyclopentene derivative, followed by regioselective ring-opening of the resulting aziridine with an azide nucleophile.

  • Reagents and Conditions: i) Aziridination conditions. ii) Sodium azide.

  • Significance: This strategy provides a powerful method for the controlled installation of multiple nitrogen functionalities with defined stereochemistry.

Cyclic Urea Formation: The final key step in the synthesis of the pactalactam core involves the formation of the imidazolidinone ring.

  • Reaction: Formation of the cyclic urea from a diamine precursor.

  • Significance: This step completes the core structure of the pactalactam analogue.

Conclusion

The total synthesis of the pactamycin core structure has been a fertile ground for the development and application of innovative synthetic methodologies. From the pioneering chiron-based approach of Hanessian to the elegant and efficient "hidden symmetry" strategy of Johnson, and the modern catalytic asymmetric methods employed by Nemoto and Saikawa, each synthesis provides valuable insights for the construction of complex, highly functionalized molecules. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the design and execution of synthetic routes to novel pactamycin analogues with potentially improved therapeutic properties.

References

Methodological & Application

Synthesis and Purification of 8''-Hydroxypactamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of 8''-hydroxypactamycin, a naturally occurring analog of the potent antitumor and antibacterial agent, pactamycin. Produced by the bacterium Streptomyces pactum, 8''-hydroxypactamycin is a valuable compound for further investigation into its therapeutic potential. The following protocols are based on established methodologies for the production and isolation of pactamycin and its derivatives.

Introduction

8''-Hydroxypactamycin is a member of the pactamycin group of aminocyclopentitol antibiotics.[1] Like its parent compound, it is biosynthesized by Streptomyces pactum through a complex pathway involving precursors from glucose, methionine, and acetate. Understanding the synthesis and purification of this analog is crucial for enabling further research into its biological activity and for the development of novel therapeutic agents.

Data Presentation

Table 1: Fermentation Media Composition for Streptomyces pactum
ComponentConcentration (g/L)Role
Glucose20.0Carbon Source
Soluble Starch20.0Carbon Source
Yeast Extract5.0Nitrogen Source, Vitamins
Peptone5.0Nitrogen Source
CaCO₃2.0pH Buffering
KBr2.0Halogen Source (if needed for other analogs)
Trace Elements1 mL/LEssential Minerals for Growth
Table 2: Summary of Purification Parameters
ParameterValue/Description
Extraction Solvent Ethyl Acetate
Chromatography Type Silica Gel Column Chromatography
Mobile Phase Gradient Chloroform-Methanol Gradient
Final Purification Preparative High-Performance Liquid Chromatography (HPLC)
Purity Assessment Analytical HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Experimental Protocols

I. Synthesis of 8''-Hydroxypactamycin via Fermentation

This protocol details the fermentation of Streptomyces pactum for the production of 8''-hydroxypactamycin.

1. Culture Initiation and Inoculum Preparation:

  • Aseptically inoculate a loopful of Streptomyces pactum spores from a mature agar slant into a 250 mL flask containing 50 mL of seed medium (Tryptic Soy Broth).

  • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

2. Production Fermentation:

  • Transfer the seed culture (5-10% v/v) to a 2 L production flask containing 1 L of the production medium (see Table 1).

  • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm.

  • Monitor the fermentation broth periodically for pH, glucose consumption, and biomass.

II. Purification of 8''-Hydroxypactamycin

This protocol outlines the extraction and chromatographic purification of 8''-hydroxypactamycin from the fermentation broth.

1. Extraction:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

2. Silica Gel Column Chromatography:

  • Dissolve the crude extract in a minimal amount of chloroform-methanol (98:2 v/v).

  • Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

  • Elute the column with a stepwise gradient of chloroform and methanol (e.g., 98:2, 95:5, 90:10 v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol mobile phase and UV visualization.

  • Pool the fractions containing the desired compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Concentrate the pooled fractions from the silica gel column.

  • Dissolve the residue in a suitable solvent (e.g., methanol).

  • Purify the compound using a preparative reverse-phase C18 HPLC column.

  • Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.

  • Collect the peak corresponding to 8''-hydroxypactamycin.

4. Characterization:

  • Confirm the identity and purity of the isolated 8''-hydroxypactamycin using analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.[1]

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage S1 Streptomyces pactum Culture S2 Inoculum Preparation S1->S2 S3 Production Fermentation S2->S3 P1 Extraction S3->P1 Harvest Broth P2 Silica Gel Chromatography P1->P2 P3 Preparative HPLC P2->P3 P4 Characterization (HPLC, MS, NMR) P3->P4

Caption: Workflow for 8''-Hydroxypactamycin Synthesis and Purification.

Signaling_Pathway cluster_precursors Precursor Biosynthesis cluster_assembly Pactamycin Core Assembly Glucose Glucose Pactamycin_Core Pactamycin Core Structure Glucose->Pactamycin_Core Methionine Methionine Methionine->Pactamycin_Core Acetate Acetate Acetate->Pactamycin_Core Hydroxylation Hydroxylation at C-8'' Pactamycin_Core->Hydroxylation Final_Product 8''-Hydroxypactamycin Hydroxylation->Final_Product Formation of

Caption: Biosynthetic Pathway of 8''-Hydroxypactamycin.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 8''-Hydroxypactamycin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 8''-Hydroxypactamycin, a pactamycin analog. The method utilizes electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. A streamlined sample preparation protocol involving protein precipitation is detailed, making this method suitable for high-throughput analysis in various biological matrices. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of 8''-Hydroxypactamycin, facilitating pharmacokinetic studies and other drug development applications.

Introduction

Pactamycin is an aminocyclitol antibiotic with potent antitumor and antibacterial properties, originally isolated from Streptomyces pactum.[1] Its unique and complex structure, featuring a highly substituted aminocyclopentitol core, has made it a subject of interest for the development of novel therapeutic agents.[2] 8''-Hydroxypactamycin is a naturally occurring analog of pactamycin.[3][4] The development of a sensitive and specific analytical method is crucial for the evaluation of its pharmacokinetic profile and efficacy in preclinical and clinical studies. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[5] This application note presents a detailed protocol for a high-sensitivity LC-MS/MS method for the detection and quantification of 8''-Hydroxypactamycin.

Experimental

Materials and Reagents
  • 8''-Hydroxypactamycin reference standard (purity ≥95%)

  • Internal Standard (IS): Pactamycin or a stable isotope-labeled 8''-Hydroxypactamycin

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat plasma)

Sample Preparation

A protein precipitation method is employed for sample extraction:

  • To 50 µL of biological matrix (e.g., plasma) in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point and should be optimized for best separation.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: To be optimized for the specific instrument.

Predicted MRM Transitions for 8''-Hydroxypactamycin

The monoisotopic mass of 8''-Hydroxypactamycin (C₂₈H₃₈N₄O₉) is 574.26385 Da. The expected precursor ion ([M+H]⁺) is therefore m/z 575.2711. Based on the known fragmentation patterns of similar compounds, which often involve the loss of the 6-methylsalicylyl group or the dimethyl urea moiety, the following MRM transitions are proposed for quantification and confirmation:

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) - Quantifier Collision Energy (eV) - Qualifier
8''-Hydroxypactamycin575.3424.2503.22520

Note: The product ions are predicted based on the loss of the 6-methylsalicylyl moiety (C₈H₇O₃, mass ≈ 151.0 Da) for the quantifier and the dimethyl urea moiety (C₃H₆N₂O, mass ≈ 72.1 Da) for the qualifier. The collision energies are starting points and should be optimized for the specific instrument and compound.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of 8''-Hydroxypactamycin into the control biological matrix. The curve should cover the expected concentration range of the unknown samples. A linear regression with a weighting factor of 1/x² is typically used.

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of unknown samples to ensure the accuracy and precision of the method.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LQC5Example ValueExample ValueExample Value
MQC100Example ValueExample ValueExample Value
HQC800Example ValueExample ValueExample Value

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Experimental workflow for 8''-Hydroxypactamycin quantification.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and selective detection and quantification of 8''-Hydroxypactamycin. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, offers a reliable tool for researchers in drug development and related fields. The method's high sensitivity and specificity make it well-suited for pharmacokinetic and other studies requiring accurate measurement of 8''-Hydroxypactamycin in biological matrices.

References

Application Notes and Protocols for 8''-Hydroxypactamycin in Cell Culture Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8''-Hydroxypactamycin is a potent aminocyclitol antibiotic and a structural analog of pactamycin, a natural product isolated from Streptomyces pactum.[1] Like its parent compound, 8''-Hydroxypactamycin is a powerful inhibitor of protein synthesis, exhibiting broad-spectrum activity against bacteria, viruses, protozoa, and tumor cells.[2][3] Its mechanism of action involves binding to the ribosomal E-site, which interferes with the translocation of the mRNA-tRNA complex, ultimately leading to the cessation of protein biosynthesis and subsequent cell death.[4] This potent cytotoxic activity makes 8''-Hydroxypactamycin a valuable tool for in vitro cancer research and a potential starting point for the development of novel anticancer therapeutics.

These application notes provide a comprehensive guide for utilizing 8''-Hydroxypactamycin in cell culture-based cytotoxicity assays. The included protocols and data are intended to assist researchers in evaluating its anti-proliferative effects against various cancer cell lines.

Data Presentation

Due to the limited availability of specific IC50 values for 8''-Hydroxypactamycin in the public domain, the following table presents illustrative IC50 values for its parent compound, pactamycin, against a range of human cancer cell lines. This data is intended to provide a general indication of the potency of this class of compounds and to serve as a reference for designing initial dose-response experiments with 8''-Hydroxypactamycin. Researchers are strongly encouraged to determine the IC50 values of 8''-Hydroxypactamycin for their specific cell lines of interest.

Table 1: Illustrative IC50 Values for Pactamycin in Human Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (µg/mL)
KBHuman Epidermoid Carcinoma0.003[5]
HCT116Colorectal CarcinomaPactamycin is noted to be more toxic than its less toxic analogues, TM-025 and TM-026, which have IC50 values of ~25 nM (approximately 0.01 µg/mL).

Note: The IC50 values can vary depending on the cell line, assay conditions (e.g., incubation time, cell density), and the specific batch of the compound.

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 8''-Hydroxypactamycin

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Dilute the cells in a complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL). c. Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of 8''-Hydroxypactamycin in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired concentrations. c. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a no-treatment control (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT from the wells. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Signaling Pathway

G cluster_ribosome Ribosome P_site P-site E_site E-site P_site->E_site Translocation Polypeptide Polypeptide Chain P_site->Polypeptide Peptide bond formation A_site A-site A_site->P_site Translocation tRNA_out Deacylated tRNA E_site->tRNA_out Exits Inhibition Inhibition E_site->Inhibition mRNA mRNA tRNA_in Aminoacyl-tRNA tRNA_in->A_site Binds Hydroxypactamycin 8''-Hydroxypactamycin Hydroxypactamycin->E_site Inhibition->P_site Blocks Translocation G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubate_24h 3. Incubate for 24h Cell_Seeding->Incubate_24h Add_Compound 5. Add Compound to Cells Incubate_24h->Add_Compound Prepare_Compound 4. Prepare 8''-Hydroxypactamycin Dilutions Prepare_Compound->Add_Compound Incubate_Exposure 6. Incubate for 24-72h Add_Compound->Incubate_Exposure Add_MTT 7. Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT 8. Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize 9. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 10. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

References

Application Notes and Protocols for In Vitro Assessment of Antiplasmodial Activity of 8''-Hydroxypactamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vitro antiplasmodial activity of 8''-Hydroxypactamycin against Plasmodium falciparum, the deadliest species of malaria parasite. The protocol is based on the widely used and reliable SYBR Green I-based fluorescence assay.[1][2][3]

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial compounds. 8''-Hydroxypactamycin, an analog of the aminocyclopentitol antibiotic pactamycin, has shown potential antiprotozoal activity.[4][5] Pactamycin is known to inhibit protein synthesis, a fundamental process for parasite survival, making its analogs promising candidates for antimalarial drug discovery. This protocol details the in vitro methodology to determine the 50% inhibitory concentration (IC50) of 8''-Hydroxypactamycin against erythrocytic stages of P. falciparum.

Data Presentation

Quantitative data from the antiplasmodial assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a standardized format for data presentation.

Table 1: In Vitro Antiplasmodial Activity of 8''-Hydroxypactamycin against P. falciparum

CompoundP. falciparum StrainIC50 (nM) ± SDSelectivity Index (SI)
8''-HydroxypactamycinDrug-Sensitive (e.g., 3D7)Data to be filledData to be filled
8''-HydroxypactamycinDrug-Resistant (e.g., Dd2)Data to be filledData to be filled
Chloroquine (Control)Drug-Sensitive (e.g., 3D7)Data to be filledData to be filled
Chloroquine (Control)Drug-Resistant (e.g., Dd2)Data to be filledData to be filled

SD: Standard Deviation from at least three independent experiments. SI: Selectivity Index (IC50 in mammalian cell line / IC50 in P. falciparum).

Table 2: Cytotoxicity of 8''-Hydroxypactamycin against a Mammalian Cell Line

CompoundCell LineIC50 (µM) ± SD
8''-Hydroxypactamycine.g., HEK293, HepG2Data to be filled
Podophyllotoxin (Control)e.g., HEK293, HepG2Data to be filled

SD: Standard Deviation from at least three independent experiments.

Experimental Protocols

1. Culturing of Plasmodium falciparum

This section describes the maintenance of asexual erythrocytic stages of P. falciparum.

  • Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum should be used to assess the activity against different phenotypes.

  • Culture Medium: The parasites are maintained in RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM sodium bicarbonate, 50 µg/mL hypoxanthine, and 0.5% (w/v) Albumax II. The pH of the medium should be adjusted to 7.3-7.4.

  • Culture Conditions: Parasites are cultured in human O+ erythrocytes at a 5% hematocrit. The cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: To ensure a homogenous parasite population at the ring stage for the assay, cultures should be synchronized. A common method is treatment with 5% D-sorbitol.

2. Preparation of 8''-Hydroxypactamycin and Control Drugs

  • Stock Solution: A stock solution of 8''-Hydroxypactamycin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM. Aliquots are stored at -20°C.

  • Serial Dilutions: For the assay, serial dilutions of the compound are prepared in the complete culture medium. A 2-fold or 3-fold dilution series is recommended to cover a wide concentration range.

  • Control Drugs: Chloroquine and artemisinin should be used as standard antimalarial drug controls.

3. In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.

  • Plate Preparation: 100 µL of the serially diluted 8''-Hydroxypactamycin and control drugs are added to a 96-well black, clear-bottom microtiter plate. Each concentration should be tested in duplicate or triplicate.

  • Parasite Inoculation: A synchronized parasite culture, predominantly at the ring stage with 0.5% parasitemia and 1.5% hematocrit, is prepared. 100 µL of this parasite suspension is added to each well of the pre-dosed plate.

  • Incubation: The plate is incubated for 72 hours under the standard culture conditions mentioned above.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye is added to each well.

  • Fluorescence Reading: The plate is incubated in the dark at room temperature for 1 hour. The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity values are plotted against the drug concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of parasite growth, is calculated using a non-linear regression analysis, typically a sigmoidal dose-response curve.

4. Cytotoxicity Assay

To assess the selectivity of 8''-Hydroxypactamycin, its cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) should be evaluated using a standard method like the MTT or resazurin assay.

Visualizations

The following diagrams illustrate the experimental workflow and the putative mechanism of action of 8''-Hydroxypactamycin.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture 1. P. falciparum Culture (Synchronization to Ring Stage) plate_setup 3. Plate Setup in 96-well Plate parasite_culture->plate_setup drug_prep 2. 8''-Hydroxypactamycin Serial Dilution drug_prep->plate_setup incubation 4. 72h Incubation plate_setup->incubation lysis_staining 5. Lysis & SYBR Green I Staining incubation->lysis_staining fluorescence_reading 6. Fluorescence Reading (Ex: 485nm, Em: 530nm) lysis_staining->fluorescence_reading ic50_calc 7. IC50 Calculation fluorescence_reading->ic50_calc

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

mechanism_of_action cluster_parasite Plasmodium falciparum drug 8''-Hydroxypactamycin ribosome Parasite Ribosome (80S) drug->ribosome Binds to ribosomal subunit inhibition Inhibition drug->inhibition protein_synthesis Protein Synthesis parasite_growth Parasite Growth & Replication protein_synthesis->parasite_growth inhibition2 Inhibition protein_synthesis->inhibition2 inhibition->protein_synthesis inhibition2->parasite_growth

Caption: Putative mechanism of action of 8''-Hydroxypactamycin.

References

Application Notes and Protocols for 8''-Hydroxypactamycin in Antimicrobial Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8''-Hydroxypactamycin is an aminocyclopentitol antibiotic and a derivative of pactamycin, a compound originally isolated from Streptomyces pactum. Pactamycin is a potent inhibitor of protein synthesis across all domains of life, including bacteria, archaea, and eukarya. This broad-spectrum activity, while limiting its therapeutic use due to toxicity, makes its analogs valuable tools for antimicrobial research and drug discovery. 8''-Hydroxypactamycin, as a member of the pactamycin group, is a subject of interest for its potential antimicrobial properties.[1][2] This document provides detailed protocols for evaluating the antimicrobial efficacy of 8''-Hydroxypactamycin using standard screening assays.

Pactamycin and its analogs exert their effect by binding to the ribosome, the cellular machinery responsible for protein synthesis. Specifically, pactamycin targets the 30S ribosomal subunit in prokaryotes (and the analogous 40S subunit in eukaryotes). It binds to the E-site of the small ribosomal subunit, interfering with the path of mRNA and preventing the formation of the initiation complex, thereby halting protein synthesis.[3][4] This mechanism makes it a powerful tool for studying ribosomal function and for screening for new antimicrobial agents.

Data Presentation

Quantitative data from antimicrobial screening assays for 8''-Hydroxypactamycin should be organized for clarity and comparative analysis. The following table provides a template for recording Minimum Inhibitory Concentration (MIC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of 8''-Hydroxypactamycin against Various Microbial Strains

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (e.g., Pactamycin) MIC (µg/mL)Negative Control
Staphylococcus aureusATCC 25923Growth
Escherichia coliATCC 25922Growth
Pseudomonas aeruginosaATCC 27853Growth
Candida albicansATCC 10231Growth
[Insert other organisms]Growth

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of 8''-Hydroxypactamycin.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 8''-Hydroxypactamycin

  • Test microorganisms (e.g., bacterial or fungal strains)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., pactamycin, ampicillin, fluconazole)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of 8''-Hydroxypactamycin Stock Solution: Prepare a stock solution of 8''-Hydroxypactamycin in a suitable solvent (e.g., DMSO, water) at a concentration of 1 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the 8''-Hydroxypactamycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: Use a known antibiotic as a positive control in a separate row.

    • Negative Control (Growth Control): Include a well with only broth and inoculum (no antimicrobial agent).

    • Sterility Control: Include a well with only broth to check for contamination.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.

  • Reading Results: The MIC is the lowest concentration of 8''-Hydroxypactamycin that completely inhibits visible growth of the microorganism.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[5]

Materials:

  • 8''-Hydroxypactamycin

  • Sterile filter paper disks (6 mm diameter)

  • Test bacteria

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline (0.85%) or PBS

  • Sterile swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic disks

  • Forceps

  • Incubator

Procedure:

  • Preparation of 8''-Hydroxypactamycin Disks:

    • Dissolve 8''-Hydroxypactamycin in a suitable volatile solvent to a known concentration.

    • Apply a specific volume (e.g., 10 µL) of the solution onto sterile blank filter paper disks and allow them to dry completely in a sterile environment. The amount of compound per disk should be recorded (e.g., in µ g/disk ).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Using sterile forceps, place the 8''-Hydroxypactamycin-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the plate for comparison.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

The following diagram illustrates the general mechanism of action for pactamycin and its analogs, which involves the inhibition of protein synthesis at the ribosomal level.

Caption: Mechanism of action of 8''-Hydroxypactamycin.

Experimental Workflow: Broth Microdilution Assay

The diagram below outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

G Start Start Prep_Compound Prepare 8''-Hydroxypactamycin Stock Solution Start->Prep_Compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Assay.

References

Application Notes and Protocols: 8''-Hydroxypactamycin in Natural Product Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8''-Hydroxypactamycin is an analog of pactamycin, a potent aminocyclopentitol antibiotic originally isolated from Streptomyces pactum.[1] Pactamycin exhibits a broad spectrum of biological activity, including antibacterial, antitumor, and antiprotozoal properties.[1][2] However, its clinical development has been hindered by significant cytotoxicity.[1][2] This has led to the investigation of its analogs, such as 8''-Hydroxypactamycin, with the aim of discovering compounds with improved therapeutic indices. 8''-Hydroxypactamycin and other pactamycin analogs are valuable tools in natural product discovery and drug development, serving as molecular probes to study protein synthesis and as scaffolds for the development of novel therapeutics.

Mechanism of Action: Inhibition of Protein Synthesis

Pactamycin and its analogs, including 8''-Hydroxypactamycin, exert their biological effects by inhibiting protein synthesis. They specifically target the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes). The binding site is located at the E-site (exit site) of the ribosome. By binding to this site, pactamycin analogs interfere with the translocation step of elongation, a crucial process for polypeptide chain extension. This inhibition of protein synthesis ultimately leads to cell death. The broad activity of pactamycin and its analogs across different domains of life is due to the highly conserved nature of their ribosomal binding site.

cluster_ribosome Ribosome A_site A-site (Aminoacyl) P_site P-site (Peptidyl) E_site E-site (Exit) tRNA Deacylated tRNA E_site->tRNA Blocks exit of Hydroxypactamycin 8''-Hydroxypactamycin Hydroxypactamycin->E_site Binds to Translocation Translocation tRNA->Translocation Interferes with Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation->Protein_Synthesis_Inhibition Leads to

Mechanism of Action of 8''-Hydroxypactamycin.

Application in Natural Product Discovery Workflows

8''-Hydroxypactamycin can be a valuable tool in various stages of natural product discovery and development. Its well-defined mechanism of action makes it a useful positive control and a benchmark compound in screening campaigns.

1. High-Throughput Screening (HTS) for Protein Synthesis Inhibitors: In screens designed to identify new natural products that inhibit protein synthesis, 8''-Hydroxypactamycin can be used as a reference compound. Its activity can help validate the assay and provide a benchmark for the potency of newly discovered compounds.

2. Target Identification and Validation: For novel natural products with unknown mechanisms of action, comparing their cellular and biochemical effects to those of 8''-Hydroxypactamycin can provide initial clues. If a new compound induces a similar phenotypic response or affects similar pathways, it might suggest a related mechanism of action targeting the ribosome.

3. Structure-Activity Relationship (SAR) Studies: As a member of the pactamycin family, 8''-Hydroxypactamycin contributes to the understanding of the SAR of this class of compounds. By comparing its activity with that of pactamycin and other analogs, researchers can elucidate the functional importance of different chemical moieties, guiding the design of new, more selective and less toxic derivatives.

Start Natural Product Library HTS High-Throughput Screening (e.g., Cell Viability Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Positive_Control 8''-Hydroxypactamycin (Positive Control) Positive_Control->HTS Mechanism_Profiling Mechanism of Action Profiling (e.g., Protein Synthesis Assay) Hit_Identification->Mechanism_Profiling SAR_Studies Structure-Activity Relationship Studies Mechanism_Profiling->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Drug Candidate Lead_Optimization->End

References

In vivo Efficacy of 8''-Hydroxypactamycin: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8''-Hydroxypactamycin is a derivative of pactamycin, a natural product isolated from Streptomyces pactum. Pactamycin and its analogues are known for their potent antitumor, antibacterial, and antiviral activities, which stem from their ability to inhibit protein synthesis by binding to the ribosome.[1][2] However, the clinical development of pactamycin has been hindered by its high toxicity.[1][2] 8''-Hydroxypactamycin is one of several naturally occurring or synthetically derived analogues that are being investigated with the aim of retaining therapeutic efficacy while reducing adverse effects.

These application notes provide a summary of the available preclinical data on 8''-Hydroxypactamycin and a generalized protocol for conducting in vivo efficacy studies in animal models, based on studies with the parent compound, pactamycin. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Preclinical Data Summary for 8''-Hydroxypactamycin and Parent Compound Pactamycin

To date, specific in vivo efficacy data for 8''-Hydroxypactamycin in animal models of cancer is not extensively available in the public domain. However, toxicity data in mice has been reported. In contrast, the parent compound, pactamycin, has undergone more extensive in vivo testing, providing a framework for the potential evaluation of its derivatives.

Toxicity Data

A critical aspect of preclinical evaluation is determining the therapeutic window. The following table summarizes the available acute toxicity data for 8''-Hydroxypactamycin and pactamycin in mice.

CompoundAnimal ModelRoute of AdministrationLD100 (Lethal Dose for 100% of subjects)Reference
8''-Hydroxypactamycin MiceIntraperitoneal25 mg/kg[2]
Pactamycin MiceIntraperitonealNot explicitly stated, but active doses are 0.5-2 mg/kg
In vivo Efficacy Data (Pactamycin)

The following data for the parent compound, pactamycin, illustrates its antitumor potential in vivo and can serve as a benchmark for studies on its derivatives.

CompoundAnimal ModelTumor ModelDosing RegimenKey Efficacy ReadoutsReference
Pactamycin Mice and HamstersSolid tumors0.5 to 2 mg/kgInhibition of tumor growth
Pactamycin Leukemic animalsLeukemia0.5 to 2 mg/kgIncreased survival time

Experimental Protocols

The following is a generalized protocol for evaluating the in vivo antitumor efficacy of a pactamycin analogue like 8''-Hydroxypactamycin in a murine xenograft model. This protocol should be adapted and optimized based on the specific tumor model, the formulation of the test article, and institutional guidelines (IACUC).

Protocol: Evaluation of 8''-Hydroxypactamycin in a Subcutaneous Xenograft Mouse Model

1. Objective: To determine the anti-tumor activity of 8''-Hydroxypactamycin in an established subcutaneous human tumor xenograft model in immunodeficient mice.

2. Materials:

  • Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Tumor Cells: A human cancer cell line relevant to the desired indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Test Article: 8''-Hydroxypactamycin, formulated in a sterile vehicle suitable for the chosen route of administration (e.g., saline, PBS with a solubilizing agent).

  • Vehicle Control: The formulation vehicle without the active compound.

  • Positive Control (Optional): A standard-of-care chemotherapeutic agent for the selected tumor type.

  • Equipment: Calipers for tumor measurement, animal balance, sterile syringes and needles, cell culture equipment, laminar flow hood.

3. Experimental Procedure:

  • Cell Culture and Implantation:

    • Culture tumor cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., administered intraperitoneally, daily)

    • Group 2: 8''-Hydroxypactamycin (Low Dose, e.g., 2.5 mg/kg, administered intraperitoneally, daily)

    • Group 3: 8''-Hydroxypactamycin (High Dose, e.g., 5 mg/kg, administered intraperitoneally, daily)

    • Group 4: Positive Control (e.g., Paclitaxel at 10 mg/kg, administered intravenously, once weekly) (Note: Dose levels for 8''-Hydroxypactamycin should be determined from prior dose-range-finding toxicity studies, starting well below the LD100 of 25 mg/kg).

  • Drug Administration:

    • Administer the test article, vehicle, or positive control according to the predetermined schedule and route of administration for a specified duration (e.g., 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Secondary endpoints may include body weight changes, and at the end of the study, tumor weight and potentially biomarker analysis of tumor tissue (e.g., immunohistochemistry for proliferation markers like Ki-67).

    • Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm3) or at the end of the study period, in accordance with IACUC guidelines.

4. Data Analysis:

  • Tumor growth curves will be plotted for each group (mean tumor volume ± SEM).

  • Statistical analysis (e.g., t-test or ANOVA) will be used to compare tumor volumes between the treated and control groups.

  • Body weight changes will be plotted to assess toxicity.

Visualizations

Mechanism of Action

Pactamycin and its analogues are known to inhibit protein synthesis. The following diagram illustrates the general mechanism of action.

Pactamycin_Mechanism cluster_ribosome Ribosome 30S_subunit 30S Subunit E_site E-site P_site P-site A_site A-site 50S_subunit 50S Subunit Inhibition Inhibition of Translocation E_site->Inhibition Pactamycin_Analogue 8''-Hydroxypactamycin Pactamycin_Analogue->E_site Binds to mRNA mRNA mRNA->P_site Translation Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Caption: Mechanism of action of pactamycin analogues.

Experimental Workflow

The diagram below outlines the key steps in the in vivo efficacy study described in the protocol.

In_Vivo_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Volume ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Drug, Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Tumor Weight) Monitoring->Endpoint Data_Analysis Data Analysis & Reporting Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

While direct in vivo efficacy data for 8''-Hydroxypactamycin is currently limited, its structural similarity to pactamycin, a compound with known antitumor activity, suggests that it warrants further investigation. The provided protocols and background information are intended to serve as a guide for researchers designing and executing preclinical studies to evaluate the therapeutic potential of this and other pactamycin derivatives. A systematic approach, beginning with dose-range-finding and toxicity studies, followed by robust efficacy evaluation in relevant tumor models, will be critical in determining the future clinical prospects of 8''-Hydroxypactamycin.

References

Application Notes and Protocols: 8''-Hydroxypactamycin Target Identification and Deconvolution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific target identification and deconvolution studies for 8''-Hydroxypactamycin are not extensively available in the public domain. The following information is primarily based on the well-characterized parent compound, pactamycin. It is presumed that 8''-Hydroxypactamycin shares a similar mechanism of action due to structural similarity. Researchers should validate these assumptions experimentally.

Introduction

8''-Hydroxypactamycin is an analog of pactamycin, a natural product isolated from Streptomyces pactum. Pactamycin is a potent aminocyclitol antibiotic with significant antibacterial, antiprotozoal, and antitumor activities[1]. Its broad-spectrum cytotoxicity has, however, limited its therapeutic applications and has spurred interest in its analogs for potentially improved selectivity and reduced toxicity[2][3]. Pactamycin's primary cellular target is the ribosome, where it acts as a potent inhibitor of protein synthesis[4][5]. This document provides an overview of the presumed target and mechanism of action of 8''-Hydroxypactamycin based on studies of pactamycin and outlines detailed protocols for its target identification and deconvolution.

Presumed Target and Mechanism of Action

The primary molecular target of pactamycin is the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) .

Mechanism of Inhibition: Pactamycin binds to the E-site of the small ribosomal subunit near the mRNA channel. This interaction sterically hinders the movement of the mRNA-tRNA complex during translocation, a critical step in protein synthesis elongation. The inhibition by pactamycin is context-specific, meaning its efficacy can depend on the nature of the tRNA present in the ribosomal A-site. While initially considered an inhibitor of translation initiation, subsequent studies have clarified its role as a potent inhibitor of the translocation step.

Some analogs of pactamycin have also been shown to induce S-phase cell-cycle arrest in a p53-dependent manner in human cancer cell lines. This suggests that downstream effects of protein synthesis inhibition or potential off-target effects could lead to the activation of cell cycle checkpoints.

Data Presentation

The following tables summarize the biological activities of pactamycin and some of its analogs. This data can serve as a benchmark for comparative studies with 8''-Hydroxypactamycin.

Table 1: In Vitro Protein Synthesis Inhibition

CompoundAssay SystemIC50Reference
PactamycinCultured Mouse Fibroblasts (3T6)~5 x 10⁻⁹ M
PactamycinCultured Chick Embryo Fibroblasts~5 x 10⁻⁹ M

Table 2: Cytotoxicity Data

CompoundCell LineIC50Reference
PactamycinKB human epidermoid carcinoma0.003 µg/mL
PactamycinHuman diploid embryonic (MRC-5)95 nM
7-deoxypactamycinHuman diploid embryonic (MRC-5)29.5 nM
de-6MSA-7-deoxypactamycinHuman diploid embryonic (MRC-5)5.6 nM
Pactamycin Derivatives (D1-D3)HeLa Cells~10-fold higher than pactamycin

Experimental Protocols

Here we provide detailed protocols for key experiments to identify and validate the targets of 8''-Hydroxypactamycin.

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This protocol is designed to determine if 8''-Hydroxypactamycin inhibits protein synthesis using a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or other cell-free translation system

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture (containing radioactive or fluorescently labeled amino acids, e.g., ³⁵S-methionine)

  • 8''-Hydroxypactamycin

  • Positive control (e.g., pactamycin, cycloheximide)

  • Negative control (vehicle, e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter (for radioactivity) or fluorescence plate reader

Procedure:

  • Prepare a master mix containing the cell-free lysate, mRNA, and non-labeled amino acids.

  • Aliquot the master mix into microcentrifuge tubes.

  • Add varying concentrations of 8''-Hydroxypactamycin, positive control, and negative control to the respective tubes.

  • Initiate the translation reaction by adding the labeled amino acid and incubating at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by placing the tubes on ice.

  • Precipitate the newly synthesized proteins by adding cold TCA.

  • Incubate on ice for 30 minutes.

  • Collect the protein precipitate by filtration or centrifugation.

  • Wash the precipitate to remove unincorporated labeled amino acids.

  • Quantify the incorporated label using a scintillation counter or fluorometer.

  • Plot the percentage of inhibition against the concentration of 8''-Hydroxypactamycin to determine the IC50 value.

Protocol 2: Ribosome Binding Assay

This assay determines the direct binding of 8''-Hydroxypactamycin to ribosomes.

Materials:

  • Purified prokaryotic (70S) or eukaryotic (80S) ribosomes

  • Radiolabeled 8''-Hydroxypactamycin (e.g., ³H-labeled)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Nitrocellulose filters

  • Washing buffer

  • Scintillation fluid and counter

Procedure:

  • Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled 8''-Hydroxypactamycin in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 30 minutes at 37°C).

  • Filter the reaction mixture through a nitrocellulose filter. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.

  • Wash the filters with cold washing buffer to remove non-specifically bound ligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Perform saturation binding analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of 8''-Hydroxypactamycin on the cell cycle distribution of a chosen cell line.

Materials:

  • Cultured cells (e.g., HeLa, HCT116)

  • 8''-Hydroxypactamycin

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 8''-Hydroxypactamycin for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell populations based on their DNA content (G1, S, G2/M phases) to determine the percentage of cells in each phase.

Protocol 4: Target Deconvolution using Affinity Chromatography

This protocol aims to identify the cellular binding partners of 8''-Hydroxypactamycin.

Materials:

  • 8''-Hydroxypactamycin analog with a linker for immobilization

  • Affinity chromatography resin (e.g., NHS-activated sepharose)

  • Cell lysate from the desired cell line or tissue

  • Lysis buffer

  • Washing buffer

  • Elution buffer (containing a high concentration of free 8''-Hydroxypactamycin or a denaturing agent)

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Synthesize an analog of 8''-Hydroxypactamycin with a suitable linker arm that can be covalently attached to the affinity resin.

  • Immobilize the analog onto the affinity resin according to the manufacturer's instructions.

  • Prepare a cell lysate and clarify it by centrifugation.

  • Incubate the clarified lysate with the affinity resin to allow the target proteins to bind.

  • Pack the resin into a column and wash extensively with washing buffer to remove non-specific binders.

  • Elute the bound proteins using the elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Validate the identified targets using orthogonal methods such as Western blotting or surface plasmon resonance.

Mandatory Visualizations

Pactamycin_Mechanism_of_Action cluster_ribosome Ribosome 30S 30S Subunit 50S 50S Subunit E_site E Site Translocation Translocation E_site->Translocation Blocks P_site P Site A_site A Site Pactamycin Pactamycin/ 8''-Hydroxypactamycin Pactamycin->E_site Binds mRNA mRNA tRNA tRNA Inhibition Inhibition of Protein Synthesis Translocation->Inhibition

Caption: Mechanism of protein synthesis inhibition by pactamycin.

Target_Deconvolution_Workflow Start Start: Bioactive Compound (8''-Hydroxypactamycin) Probe_Synthesis Synthesize Affinity Probe Start->Probe_Synthesis Immobilization Immobilize Probe on Resin Probe_Synthesis->Immobilization Incubation Incubate Lysate with Resin Immobilization->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis SDS-PAGE & Mass Spectrometry Elution->Analysis Identification Identify Potential Targets Analysis->Identification Validation Validate Targets (e.g., Western Blot, SPR) Identification->Validation End Validated Target(s) Validation->End

Caption: General workflow for target deconvolution.

Cell_Cycle_Arrest_Pathway Pactamycin_Analogs Pactamycin Analogs Protein_Synthesis_Inhibition Protein Synthesis Inhibition/ Other Stress Pactamycin_Analogs->Protein_Synthesis_Inhibition p53_Activation p53 Activation Protein_Synthesis_Inhibition->p53_Activation p21_Induction p21 Induction p53_Activation->p21_Induction CDK_Inhibition CDK Inhibition p21_Induction->CDK_Inhibition S_Phase_Arrest S-Phase Arrest CDK_Inhibition->S_Phase_Arrest

Caption: p53-dependent cell cycle arrest by pactamycin analogs.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 8''-Hydroxypactamycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 8''-hydroxypactamycin analogs. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Pactamycin is a potent aminocyclopentitol antibiotic produced by Streptomyces pactum. It exhibits a broad spectrum of biological activities, including antibacterial, antitumor, antiviral, and antiprotozoal properties.[1] Its clinical development has been hindered by its significant cytotoxicity.[1] This has spurred research into the synthesis and evaluation of pactamycin analogs, such as 8''-hydroxypactamycin, with the aim of improving their therapeutic index by reducing toxicity while maintaining or enhancing efficacy.

The core of pactamycin's activity lies in its ability to inhibit protein synthesis by binding to the small (30S) ribosomal subunit.[2] Specifically, it occupies the E-site on the 30S subunit, which interferes with the translocation of tRNA and mRNA, ultimately halting protein elongation.[3] SAR studies of pactamycin analogs, including modifications at the 8''-position, are crucial for understanding the molecular interactions governing ribosomal binding and for designing new derivatives with improved pharmacological profiles.

Data Presentation: Biological Activity of Pactamycin Analogs

The following table summarizes the available quantitative data on the biological activity of pactamycin and its analogs. This data is essential for comparing the potency and selectivity of these compounds.

CompoundTarget/Cell LineActivity (IC50/LD100)Reference
Pactamycin KB human epidermoid carcinoma0.003 µg/mL (IC50)[4]
HCT116 (colon cancer)-
HEPG2 (liver cancer)-
P. falciparum (D6, chloroquine-sensitive)~2.5 nM (IC50)
P. falciparum (Dd2, chloroquine-resistant)~2.5 nM (IC50)
MRC-5 (human diploid embryonic)95 nM (IC50)
8''-Hydroxypactamycin Mice (intraperitoneal)25 mg/kg (LD100)
7-Deoxypactamycin P. falciparum0.4 nM (IC50)
MRC-5 (human diploid embryonic)29.5 nM (IC50)
Mice (intraperitoneal)1.57 mg/kg (LD100)
de-6MSA-7-deoxypactamycin (Jogyamycin) P. falciparum1.5 nM (IC50)
MRC-5 (human diploid embryonic)5.6 nM (IC50)
TM-025 P. falciparum (D6, chloroquine-sensitive)~25 nM (IC50)
P. falciparum (Dd2, chloroquine-resistant)~25 nM (IC50)
HCT116 (colon cancer)10-30 times less toxic than pactamycin
TM-026 P. falciparum (D6, chloroquine-sensitive)<40 nM (IC50)
P. falciparum (Dd2, chloroquine-resistant)<40 nM (IC50)
P. falciparum (7G8, chloroquine-resistant)<40 nM (IC50)
TM-101 P. falciparum218–271 nM (IC50)
TM-102 P. falciparum37–67 nM (IC50)
HCT116 & HEPG2Much less toxic than pactamycin

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 8''-hydroxypactamycin analogs on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (8''-hydroxypactamycin analogs)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in fresh medium. c. Count cells and adjust the concentration to 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. e. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the 8''-hydroxypactamycin analogs in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. c. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the curve.

In Vitro Translation Inhibition Assay

This assay determines the ability of 8''-hydroxypactamycin analogs to inhibit protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or E. coli S30 extract system

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine or a fluorescently labeled amino acid)

  • Test compounds (8''-hydroxypactamycin analogs)

  • Reaction buffer and other components supplied with the translation system

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: a. On ice, prepare the in vitro translation reaction mixture according to the manufacturer's protocol. This typically includes the cell-free extract, reaction buffer, amino acid mixture, and mRNA template. b. Add the desired concentration of the 8''-hydroxypactamycin analog or a vehicle control to the reaction tubes.

  • Incubation: a. Incubate the reaction mixtures at the recommended temperature (e.g., 30°C for rabbit reticulocyte lysate or 37°C for E. coli S30 extract) for a specified time (e.g., 60-90 minutes).

  • Detection of Protein Synthesis: a. Radiolabeled Detection: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitates on a filter and measure the incorporated radioactivity using a scintillation counter. b. Fluorescent Detection: If using a fluorescently labeled amino acid, measure the fluorescence of the reaction mixture using a fluorescence plate reader. If using a reporter protein like luciferase, add the appropriate substrate and measure the luminescence.

  • Data Analysis: a. Calculate the percentage of translation inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value for translation inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway: Mechanism of Action of Pactamycin Analogs

The primary mechanism of action for pactamycin and its analogs is the inhibition of protein synthesis. This is achieved by binding to the E-site of the 30S ribosomal subunit, which physically blocks the translocation of the mRNA-tRNA complex.

pactamycin_mechanism cluster_ribosome Ribosome cluster_sites Binding Sites 30S_subunit 30S Subunit 50S_subunit 50S Subunit A_site A-site P_site P-site A_site->P_site Translocation E_site E-site P_site->E_site Translocation Translocation Translocation Pactamycin_Analog 8''-Hydroxypactamycin Analog Pactamycin_Analog->P_site Blocks Translocation Pactamycin_Analog->E_site Binds to Inhibition Inhibition Pactamycin_Analog->Inhibition Leads to mRNA mRNA mRNA->30S_subunit tRNA tRNA tRNA->A_site tRNA->P_site Protein_Synthesis Protein Synthesis (Elongation) SAR_workflow Start Start: Design of 8''-Hydroxypactamycin Analogs Synthesis Chemical Synthesis or Biosynthetic Engineering Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening In_Vitro_Translation In Vitro Translation Assay (IC50 Determination) Biological_Screening->In_Vitro_Translation Cell_Viability Cell Viability Assay (Cytotoxicity, IC50) Biological_Screening->Cell_Viability Data_Analysis Data Analysis and SAR Determination In_Vitro_Translation->Data_Analysis Cell_Viability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Process End End: Identification of Optimized Analog Data_Analysis->End Final Selection Lead_Optimization->Synthesis

References

Creating Novel 8''-Hydroxypactamycin Derivatives Through Biosynthetic Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of novel 8''-hydroxypactamycin derivatives through biosynthetic engineering of pactamycin-producing Streptomyces species. Pactamycin, a potent aminocyclitol antibiotic, and its derivatives, including 8''-hydroxypactamycin, have garnered significant interest due to their broad-spectrum biological activities.[1][2] This document outlines the biosynthetic pathway, regulatory networks, and protocols for genetic manipulation, fermentation, and analysis of these valuable compounds.

Introduction to Pactamycin and 8''-Hydroxypactamycin

Pactamycin is a structurally complex natural product isolated from Streptomyces pactum. It exhibits potent antibacterial, antitumor, and antiprotozoal activities.[1][3] Its unique mode of action involves the inhibition of protein synthesis by binding to the ribosome.[2] 8''-Hydroxypactamycin is a naturally occurring derivative of pactamycin, first isolated from a Streptomyces species, and has also been identified as a member of the pactamycin group. Biosynthetic engineering offers a powerful approach to generate novel pactamycin derivatives with potentially improved therapeutic properties, such as enhanced efficacy and reduced toxicity.

Pactamycin Biosynthesis and Regulation

The biosynthesis of pactamycin is a complex process involving a dedicated gene cluster (ptm) that orchestrates the assembly of its intricate chemical structure. Understanding this pathway is crucial for targeted genetic modifications to produce novel derivatives like 8''-hydroxypactamycin.

Biosynthetic Pathway

The pactamycin molecule is assembled from three main precursors: a C5N2 aminocyclitol core derived from glucose, a 3-aminoacetophenone moiety, and a 6-methylsalicylic acid (6-MSA) side chain. The biosynthetic gene cluster contains genes encoding enzymes responsible for the synthesis and modification of these precursors and their subsequent assembly.

A proposed biosynthetic pathway for pactamycin is illustrated below. The specific enzyme responsible for the 8''-hydroxylation has not been definitively identified in the available literature, but it is likely a hydroxylase encoded within or associated with the pactamycin biosynthetic gene cluster.

Pactamycin_Biosynthesis Glucose Glucose Aminocyclitol_Core Aminocyclitol Core Glucose->Aminocyclitol_Core Pactamycin_Intermediate Pactamycin Intermediate Aminocyclitol_Core->Pactamycin_Intermediate Shikimate_Pathway Shikimate Pathway Precursor Aminoacetophenone 3-Aminoacetophenone Shikimate_Pathway->Aminoacetophenone Aminoacetophenone->Pactamycin_Intermediate Acetate Acetate MSA 6-Methylsalicylic Acid (6-MSA) Acetate->MSA MSA->Pactamycin_Intermediate Pactamycin Pactamycin Pactamycin_Intermediate->Pactamycin Hydroxypactamycin 8''-Hydroxypactamycin Pactamycin->Hydroxypactamycin Hydroxylation Hydroxylase Putative 8''-Hydroxylase Hydroxylase->Pactamycin

Caption: Proposed biosynthetic pathway of pactamycin and its hydroxylation.

Regulatory Network

The production of pactamycin is tightly regulated at the transcriptional level. Two key pathway-specific regulatory genes, ptmE and ptmF, have been identified within the biosynthetic gene cluster. Inactivation of these genes abolishes pactamycin production, indicating their role as positive regulators. Additionally, global regulatory systems, such as the phosphate-sensing PhoR-PhoP two-component system, influence pactamycin biosynthesis. High concentrations of inorganic phosphate have been shown to repress the transcription of biosynthetic genes and consequently reduce pactamycin yield.

Pactamycin_Regulation Phosphate High Phosphate PhoRP PhoR-PhoP System Phosphate->PhoRP Activates ptmE_ptmF ptmE / ptmF (Positive Regulators) PhoRP->ptmE_ptmF Represses Ptm_Cluster Pactamycin Biosynthetic Gene Cluster ptmE_ptmF->Ptm_Cluster Activates Pactamycin_Production Pactamycin Production Ptm_Cluster->Pactamycin_Production

Caption: Regulatory cascade controlling pactamycin biosynthesis.

Data Presentation

This section summarizes the available quantitative data for pactamycin and its derivatives.

Table 1: Physicochemical Properties of Pactamycin and 8''-Hydroxypactamycin

CompoundMolecular FormulaMolecular Weight (Da)UV λmax (nm) in MeOH
PactamycinC28H38N4O8558.6240, 275, 315
8''-HydroxypactamycinC28H38N4O9574.6242, 278, 318

Table 2: Comparative Production Yields of Pactamycin Analogs

Strain / ConditionCompoundYield (µg/mL)Reference
S. pactum Wild-TypePactamycin216
S. pactum in low phosphate (<0.25 mM)PactamycinIncreased
S. pactum in high phosphate (>2 mM)PactamycinAbolished

Experimental Protocols

The following protocols are compiled from established methods for the genetic manipulation, fermentation, and analysis of Streptomyces.

General Workflow for Biosynthetic Engineering

The general workflow for creating novel 8''-hydroxypactamycin derivatives involves identifying and manipulating the gene responsible for the 8"-hydroxylation. While the specific gene is yet to be definitively identified, a general approach for gene inactivation or overexpression can be followed.

Experimental_Workflow Identify_Gene Identify Putative 8''-Hydroxylase Gene (e.g., via bioinformatics) Construct_Vector Construct Gene Inactivation or Overexpression Vector Identify_Gene->Construct_Vector Conjugation Intergeneric Conjugation (E. coli to S. pactum) Construct_Vector->Conjugation Select_Mutants Select Recombinant S. pactum Mutants Conjugation->Select_Mutants Fermentation Fermentation and Metabolite Production Select_Mutants->Fermentation Extraction Extraction and Purification of Pactamycin Derivatives Fermentation->Extraction Analysis Structural Elucidation (NMR, MS) and Bioactivity Assays Extraction->Analysis

Caption: General workflow for biosynthetic engineering of pactamycin derivatives.

Protocol for Gene Inactivation in Streptomyces pactum

This protocol describes a general method for targeted gene inactivation in S. pactum using intergeneric conjugation from E. coli.

Materials:

  • S. pactum wild-type strain

  • E. coli S17-1 donor strain harboring the gene inactivation construct

  • ISP4 medium (for S. pactum growth and conjugation)

  • LB medium (for E. coli growth)

  • Appropriate antibiotics for selection (e.g., nalidixic acid, apramycin)

  • Gene inactivation vector (e.g., pKC1139 derivative)

Procedure:

  • Preparation of S. pactum spores: Grow S. pactum on ISP4 agar plates at 30°C for 7-10 days until sporulation is observed. Harvest spores by scraping the surface of the agar and suspending them in sterile water.

  • Preparation of E. coli donor strain: Grow E. coli S17-1 carrying the inactivation plasmid in LB medium supplemented with the appropriate antibiotic to an OD600 of 0.4-0.6.

  • Conjugation: a. Mix 100 µL of the S. pactum spore suspension with 100 µL of the E. coli donor culture. b. Spot the mixture onto a dry ISP4 agar plate and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants: a. Overlay the conjugation plate with 1 mL of sterile water containing nalidixic acid (to select against E. coli) and an antibiotic corresponding to the resistance marker on the vector (e.g., apramycin). b. Incubate the plate at 30°C until colonies of exconjugants appear.

  • Screening for Double Crossover Mutants: a. Patch the exconjugant colonies onto ISP4 plates with and without the selection antibiotic. b. Colonies that grow on the non-selective plate but not on the selective plate are potential double crossover mutants. c. Confirm the gene deletion by PCR analysis of the genomic DNA from the putative mutants.

Fermentation Protocol for Pactamycin Derivative Production

Materials:

  • Seed medium (e.g., TSB)

  • Production medium (e.g., a modified Bennett's medium with controlled phosphate concentration)

  • S. pactum wild-type or mutant strain

  • Shake flasks

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of seed medium in a 250 mL flask with spores or a mycelial suspension of the S. pactum strain. Incubate at 30°C with shaking at 200 rpm for 2-3 days.

  • Production Culture: Inoculate 100 mL of production medium in a 500 mL flask with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 30°C with vigorous shaking (200 rpm) for 6-8 days. Monitor the production of pactamycin and its derivatives periodically by HPLC analysis of the culture broth. For optimal production, maintain a low phosphate concentration (<0.25 mM) in the production medium.

Extraction and Purification of 8''-Hydroxypactamycin

Materials:

  • Culture broth from fermentation

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • HPLC system with a C18 column

Procedure:

  • Extraction: a. Centrifuge the culture broth to separate the mycelium from the supernatant. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Combine the organic layers and evaporate to dryness under reduced pressure.

  • Purification: a. Dissolve the crude extract in a small volume of methanol. b. Subject the extract to silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform and methanol) to partially purify the pactamycin derivatives. c. Further purify the fractions containing 8''-hydroxypactamycin by preparative HPLC on a C18 column.

Structural Elucidation

The structure of the purified 8''-hydroxypactamycin can be confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.

Conclusion

The biosynthetic engineering of Streptomyces pactum provides a promising avenue for the generation of novel 8''-hydroxypactamycin derivatives. By understanding the biosynthetic pathway and its regulation, researchers can employ targeted genetic modifications to alter the structure of pactamycin and potentially enhance its therapeutic index. The protocols outlined in this document provide a framework for the successful implementation of these strategies, from gene manipulation to the production and characterization of novel bioactive compounds. Further research to identify the specific 8''-hydroxylase and to optimize fermentation conditions will be critical for maximizing the yield of these valuable derivatives.

References

Application Notes and Protocols: Cell-Based Assays to Evaluate the Effect of 8''-Hydroxypactamycin on Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8''-Hydroxypactamycin is an aminocyclopentitol antibiotic and an analog of pactamycin, a known inhibitor of protein synthesis.[1][2] Pactamycin exerts its effect by binding to the E-site of the ribosome, which interferes with the translocation step of elongation and can disrupt the interaction between the ribosome and mRNA.[3][4][5] This mechanism ultimately leads to the cessation of protein synthesis. Understanding the specific effects of 8''-Hydroxypactamycin on this fundamental cellular process is crucial for its potential development as a therapeutic agent or a research tool.

These application notes provide detailed protocols for three distinct cell-based assays to investigate the impact of 8''-Hydroxypactamycin on protein synthesis: the SUnSET (Surface Sensing of Translation) assay, the RiboPuromycylation Method (RPM), and a Luciferase Reporter Assay. Each assay offers a unique perspective on translation, from global synthesis rates to the spatial distribution of active ribosomes.

Mechanism of Action: Pactamycin and its Analogs

Pactamycin and its analogs, including 8''-Hydroxypactamycin, target the ribosome, the cellular machinery responsible for protein synthesis. The binding site for pactamycin is located on the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) at the E-site (Exit site). This interaction physically obstructs the path of the mRNA molecule through the ribosome, thereby inhibiting the translocation of tRNAs from the A-site (Aminoacyl site) and P-site (Peptidyl site) to the E-site. This stalling of the ribosome along the mRNA template effectively halts the elongation phase of protein synthesis.

General Mechanism of Protein Synthesis Inhibition by Pactamycin Analogs A_site A-site P_site P-site A_site->P_site Peptide Bond Formation E_site E-site P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide Inhibition Inhibition E_site->Inhibition Exit Exit E_site->Exit mRNA mRNA mRNA->A_site Codon Recognition tRNA tRNA tRNA->A_site 8_OH_Pactamycin 8''-Hydroxypactamycin 8_OH_Pactamycin->E_site Binds to E-site Inhibition->P_site Blocks Translocation start Seed Cells treat Treat with 8''-Hydroxypactamycin start->treat puromycin Add Puromycin treat->puromycin lyse Lyse Cells puromycin->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Anti-Puromycin Antibody transfer->probe detect Detect and Quantify Signal probe->detect end Analyze Data detect->end start Grow Cells on Coverslips treat Treat with 8''-Hydroxypactamycin start->treat puromycin Add Puromycin treat->puromycin fix Fix Cells puromycin->fix permeabilize Permeabilize Cells fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody (Anti-Puromycin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Image with Fluorescence Microscope mount->image end Analyze Fluorescence Intensity image->end start Transfect Cells with Luciferase Reporter Plasmid treat Treat with 8''-Hydroxypactamycin start->treat lyse Lyse Cells treat->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure end Analyze Data measure->end

References

Troubleshooting & Optimization

Optimizing 8''-Hydroxypactamycin fermentation and yield from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation and yield optimization of 8''-hydroxypactamycin from Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What is 8''-hydroxypactamycin and why is it significant?

A1: 8''-Hydroxypactamycin is a natural analog of pactamycin, a potent antibiotic with antibacterial, antitumor, antiviral, and antiprotozoal activities.[1][2] Like pactamycin, it is produced by species of Streptomyces, most notably Streptomyces pactum.[3][4] The addition of a hydroxyl group at the 8'' position can alter the molecule's biological activity and pharmacokinetic properties, making it a compound of interest for drug development.

Q2: My Streptomyces culture is growing well, but the yield of 8''-hydroxypactamycin is low. What are the potential causes?

A2: Low yield despite good growth is a common issue in secondary metabolite production. Several factors could be at play:

  • Suboptimal Fermentation Conditions: The pH, temperature, aeration, and agitation rates may not be optimal for secondary metabolism, which often differs from the optimal conditions for vegetative growth.

  • Nutrient Limitation or Inhibition: The production of 8''-hydroxypactamycin is sensitive to the concentration of certain nutrients. For instance, high concentrations of inorganic phosphate are known to suppress the biosynthesis of pactamycin and its analogs.[1]

  • Precursor Scarcity: The biosynthetic pathway of pactamycin relies on specific precursors derived from primary metabolism, including glucose, acetate, and methionine. A lack of these building blocks can limit the final yield.

  • Suboptimal Timing of Harvest: Pactamycin and its derivatives are often produced during the late exponential or stationary phase of growth. Harvesting the culture too early or too late can result in a lower yield.

  • Genetic Regulation: The expression of the pactamycin biosynthetic gene cluster is tightly regulated by both pathway-specific and global regulatory genes.

Q3: How can I improve the yield of 8''-hydroxypactamycin?

A3: Yield improvement can be approached through several strategies:

  • Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as the concentration of key minerals like phosphate.

  • Process Parameter Optimization: Experiment with different pH, temperature, aeration, and agitation settings to find the optimal conditions for production.

  • Precursor Feeding: Supplement the fermentation medium with known precursors of the pactamycin biosynthetic pathway.

  • Metabolic Engineering: Genetically modify the Streptomyces strain to overexpress positive regulatory genes or knockout genes that divert precursors to competing pathways.

Q4: What is a good starting point for a fermentation medium for 8''-hydroxypactamycin production?

A4: A good starting point is a medium known to support pactamycin production. A common medium includes a carbon source like glucose or starch, a nitrogen source such as soybean meal or peptone, and essential minerals. For example, a medium containing cerelose (a brand of dextrose), soy-peptone, calcium carbonate, and potassium chloride has been used for pactamycin production. It is crucial to carefully control the phosphate concentration.

Q5: How do I extract and quantify 8''-hydroxypactamycin from the fermentation broth?

A5: 8''-hydroxypactamycin, being an analog of pactamycin, can likely be extracted using similar methods. Pactamycin can be extracted from the mycelium using acetone. For quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a gradient of a buffered aqueous solution and an organic solvent like methanol or acetonitrile is a common setup for analyzing pactamycin and its analogs.

Troubleshooting Guides

Problem 1: Low or No Production of 8''-Hydroxypactamycin
Possible Cause Troubleshooting Step
High Phosphate Concentration Measure the inorganic phosphate concentration in your medium. If it is above 0.5 mM, consider reducing it. Optimal pactamycin production is often observed at phosphate concentrations of 0.25 mM or less.
Suboptimal pH The optimal pH for pactamycin production is generally between 6.5 and 8.0. Monitor and control the pH of your fermentation broth throughout the process.
Incorrect Temperature The optimal temperature for pactamycin production by S. pactum has been reported to be around 32°C. Fermentation at temperatures significantly higher or lower may reduce yield.
Lack of Precursors Supplement the medium with known precursors of the pactamycin pathway, such as glucose, acetate, or L-methionine.
Inappropriate Harvest Time Pactamycin production is typically highest during the stationary phase. Perform a time-course study to determine the optimal harvest time for your specific strain and conditions.
Strain Instability Streptomyces strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing. Return to an earlier, high-producing stock culture.
Problem 2: Inconsistent Yield of 8''-Hydroxypactamycin Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Standardize your inoculum preparation protocol. Ensure that the age, cell density, and physiological state of the seed culture are consistent for each fermentation.
Inconsistent Media Preparation Carefully control the quality and concentration of all media components. Even minor variations in raw materials can impact secondary metabolite production.
Fluctuations in Fermentation Parameters Ensure that pH, temperature, agitation, and aeration are tightly controlled and monitored throughout the fermentation process for each batch.
Contamination Microscopic examination and plating of the fermentation broth can help detect contamination. Contaminating microorganisms can compete for nutrients and alter the fermentation environment.

Quantitative Data

Table 1: Effect of Inorganic Phosphate on Pactamycin Production

Initial Phosphate Concentration (mM)Relative Pactamycin Yield (%)
0100
0.25~100
0.5~60
1.0~20
2.0< 5
5.00

Data adapted from studies on pactamycin production in S. pactum, showing a significant decrease in yield with increasing phosphate concentrations.

Table 2: Recommended Fermentation Parameters for Pactamycin Production

ParameterRecommended Range
pH6.5 - 8.0
Temperature30°C - 37°C
Incubation Time5 - 7 days

These ranges are based on optimal conditions reported for pactamycin production and serve as a starting point for optimizing 8''-hydroxypactamycin production.

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces pactum
  • Spore Suspension: Prepare a spore suspension of S. pactum from a mature agar plate (e.g., ISP Medium 2) by scraping the spores into sterile water containing a wetting agent (e.g., 0.01% Tween 80).

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth) with the spore suspension.

  • Incubation: Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

Protocol 2: Fermentation for 8''-Hydroxypactamycin Production
  • Production Medium: Prepare the production medium. A starting point could be (per liter): 20 g glucose, 10 g soybean meal, 1 g CaCO₃, and 0.5 g K₂HPO₄. Adjust the pH to 7.0 before sterilization.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture in a fermenter with controlled parameters (e.g., 32°C, pH 7.0, and adequate aeration).

  • Sampling: Take samples periodically to monitor growth (e.g., dry cell weight) and product formation (by HPLC).

Protocol 3: Extraction and Analysis of 8''-Hydroxypactamycin
  • Harvesting: At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration.

  • Extraction: Extract the mycelial cake with acetone. The supernatant can also be extracted with an organic solvent like ethyl acetate.

  • Concentration: Evaporate the solvent from the extract under reduced pressure.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in water.

    • Mobile Phase B: Methanol/Acetonitrile (4:1).

    • Gradient: A linear gradient from 60% B to 100% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for pactamycin and its analogs (e.g., 254 nm and 340 nm).

    • Quantification: Use a standard curve of purified 8''-hydroxypactamycin for accurate quantification.

Visualizations

Pactamycin_Biosynthesis cluster_primary Primary Metabolism cluster_pathway Pactamycin Biosynthetic Pathway Glucose Glucose N-acetylglucosamine N-acetylglucosamine Glucose->N-acetylglucosamine 3-Aminobenzoic Acid 3-Aminobenzoic Acid Glucose->3-Aminobenzoic Acid Acetate Acetate 6-Methylsalicylyl Moiety 6-Methylsalicylyl Moiety Acetate->6-Methylsalicylyl Moiety ptmQ (PKS) Methionine Methionine Methyl Groups Methyl Groups Methionine->Methyl Groups Aminocyclopentitol Core Aminocyclopentitol Core N-acetylglucosamine->Aminocyclopentitol Core ptmC Pactamycin Precursor Pactamycin Precursor Aminocyclopentitol Core->Pactamycin Precursor 3-Aminoacetophenone Moiety 3-Aminoacetophenone Moiety 3-Aminobenzoic Acid->3-Aminoacetophenone Moiety Shikimate Pathway 3-Aminoacetophenone Moiety->Pactamycin Precursor 6-Methylsalicylyl Moiety->Pactamycin Precursor Methyl Groups->Pactamycin Precursor Pactamycin Pactamycin Pactamycin Precursor->Pactamycin 8''-Hydroxypactamycin 8''-Hydroxypactamycin Pactamycin->8''-Hydroxypactamycin Hydroxylase Pactamycin_Regulation cluster_global Global Regulators cluster_pathway Pathway-Specific Regulators Phosphate Phosphate PhoR_PhoP PhoR_PhoP Phosphate->PhoR_PhoP inhibits ptmF_ptmE ptmF_ptmE PhoR_PhoP->ptmF_ptmE inhibits Pactamycin_BGC Pactamycin Biosynthetic Gene Cluster ptmF_ptmE->Pactamycin_BGC activates Pactamycin_Production 8''-Hydroxypactamycin Production Pactamycin_BGC->Pactamycin_Production Optimization_Workflow A Start with a known pactamycin production medium and conditions B One-Factor-at-a-Time (OFAT) screening of carbon and nitrogen sources A->B C Response Surface Methodology (RSM) to optimize key media components B->C D Optimize physical parameters (pH, temperature, aeration) C->D E Precursor feeding experiments D->E F Scale-up to fermenter E->F

References

Troubleshooting low yield in the total synthesis of pactamycin analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the total synthesis of pactamycin and its analogs. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common steps in pactamycin analog synthesis that result in low yields?

A1: The total synthesis of pactamycin is a complex undertaking with several challenging transformations. The most common steps associated with low yields include:

  • Construction of the densely functionalized cyclopentane core: Achieving the correct stereochemistry for the six contiguous stereocenters is a significant challenge.[1][2]

  • Installation of the C3-aniline moiety: The nucleophilic opening of a sterically hindered epoxide can be sluggish and yield-limiting.[3]

  • Formation of the C1-urea group: Introducing the urea functionality, especially in the later stages of the synthesis, can be problematic due to steric hindrance and functional group compatibility.[1]

  • Acylation of the C6-hydroxymethyl group with the salicylate moiety: This reaction involves a sterically hindered primary alcohol, making acylation difficult.[3]

Q2: What are the typical overall yields for the total synthesis of pactamycin?

A2: The overall yields for the total synthesis of pactamycin are generally low due to the high number of steps and the complexity of the molecule. For example, the landmark synthesis by Hanessian and coworkers involved 32 steps. A more recent synthesis by Johnson and coworkers was completed in 15 steps with an overall yield of 1.9%. These figures highlight the importance of optimizing each step to maximize the final product yield.

Q3: Are there any particular protecting group strategies that are recommended for pactamycin synthesis?

A3: A robust protecting group strategy is crucial for the successful synthesis of pactamycin analogs. Key considerations include:

  • Orthogonality: Protecting groups should be chosen so they can be removed selectively without affecting other protected functional groups. For example, using a Boc group for an amine (acid-labile) and a silyl ether for an alcohol (fluoride-labile) allows for their independent deprotection.

  • Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.

  • Ease of removal: The deprotection conditions should be mild enough to not damage the sensitive functional groups on the pactamycin core.

Commonly used protecting groups in pactamycin synthesis include silyl ethers (e.g., TBS, TES) for hydroxyl groups and carbamates (e.g., Boc, Cbz) for amino groups.

Troubleshooting Guide

This guide addresses specific low-yield issues in a question-and-answer format.

Low Yield in Cyclopentane Core Formation

Q: My intramolecular aldol condensation to form the cyclopentenone core is giving a low yield. What can I do?

A: Low yields in this step are often due to competing side reactions or unfavorable reaction equilibria. Here are some troubleshooting steps:

  • Choice of Base and Solvent: The choice of base and solvent is critical. Forcing conditions can lead to decomposition. A systematic screening of bases (e.g., NaOMe, KHMDS, DBU) and aprotic solvents (e.g., THF, Toluene, CH₂Cl₂) is recommended.

  • Temperature Control: Carefully control the reaction temperature. Lower temperatures may favor the desired product and minimize side reactions.

  • Water Scavenging: The presence of water can interfere with the reaction. The use of a Dean-Stark trap or molecular sieves can improve the yield by removing water from the reaction mixture.

  • Substrate Purity: Ensure the precursor dialdehyde or keto-aldehyde is of high purity, as impurities can inhibit the reaction.

dot

Aldol_Troubleshooting start Low Yield in Intramolecular Aldol Condensation base_solvent Optimize Base and Solvent (e.g., NaOMe/MeOH, KHMDS/THF) start->base_solvent temperature Adjust Temperature (e.g., lower temperature) start->temperature water Remove Water (e.g., Dean-Stark, Molecular Sieves) start->water purity Check Substrate Purity start->purity success Improved Yield base_solvent->success temperature->success water->success purity->success

Caption: Troubleshooting workflow for low yield in aldol condensation.

Low Yield in C3-Aniline Installation

Q: The Sc(OTf)₃-promoted epoxide opening with 3-acetylaniline is resulting in a low yield and recovery of starting material. How can I improve this?

A: This is a known challenging step, and incomplete conversion is common. Consider the following:

  • Catalyst Loading and Activity: Ensure the scandium triflate is anhydrous and active. Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). Other Lewis acids like Yb(OTf)₃ could also be screened.

  • Reaction Time and Temperature: This reaction may require extended reaction times. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. A moderate increase in temperature might improve the rate, but be cautious of potential side reactions.

  • Solvent: The choice of solvent can influence the reaction. While aprotic solvents like CH₂Cl₂ or 1,2-dichloroethane are common, exploring more polar aprotic solvents like acetonitrile might be beneficial.

  • Aniline Derivative: If the 3-acetylaniline is poorly reactive, consider using a more nucleophilic aniline derivative or a different synthetic strategy for this installation, such as a Buchwald-Hartwig amination on a suitable precursor.

ParameterStandard ConditionSuggested ModificationExpected Outcome
Catalyst Sc(OTf)₃ (10 mol%)Increase to 20 mol% or screen other Lewis acids (e.g., Yb(OTf)₃)Increased conversion
Temperature Room TemperatureIncrease to 40-50 °CFaster reaction rate
Solvent CH₂Cl₂AcetonitrileImproved solubility and reactivity

dot

Epoxide_Opening_Troubleshooting start Low Yield in Epoxide Opening with 3-Acetylaniline catalyst Optimize Catalyst (Loading, Alternative Lewis Acids) start->catalyst conditions Adjust Reaction Conditions (Time, Temperature) start->conditions solvent Screen Solvents (e.g., Acetonitrile) start->solvent aniline Consider Alternative Aniline or Synthetic Strategy start->aniline success Improved Yield catalyst->success conditions->success solvent->success aniline->success

Caption: Troubleshooting workflow for epoxide opening.

Low Yield in Urea Formation

Q: My attempts to form the urea moiety are failing or giving very low yields. What are some alternative methods?

A: Direct urea formation on a complex, sterically hindered substrate can be difficult. If standard methods like using phosgene or triphosgene are failing, consider these alternatives:

  • Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene and can be effective. The order of addition is crucial to avoid the formation of symmetrical urea byproducts.

  • Isocyanates: If the corresponding amine can be converted to an isocyanate (e.g., using diphosgene followed by trapping with an amine), this can be a high-yielding route.

  • Curtius Rearrangement: A carboxylic acid precursor can be converted to an isocyanate via a Curtius rearrangement, which can then be trapped with an amine to form the urea.

  • Oxidative Carbonylation: Palladium-catalyzed oxidative carbonylation of amines in the presence of an oxidant and carbon monoxide is a modern alternative, though it may require significant optimization.

MethodReagentsKey Considerations
Carbonyldiimidazole (CDI) Amine, CDIOrder of addition is critical.
Isocyanate Formation Amine, Diphosgene, then second aminePhosgene is highly toxic; handle with extreme care.
Curtius Rearrangement Carboxylic acid, DPPA, then amineCan be a good option if an amine is not readily available.
Oxidative Carbonylation Amine, CO, Oxidant, Pd catalystRequires optimization of catalyst, oxidant, and conditions.

dot

Urea_Formation_Alternatives start Low Yield in Urea Formation cdi Carbonyldiimidazole (CDI) start->cdi isocyanate Isocyanate Intermediate (from amine or Curtius) start->isocyanate carbonylation Oxidative Carbonylation (Pd-catalyzed) start->carbonylation success Urea Product cdi->success isocyanate->success carbonylation->success

Caption: Alternative methods for urea formation.

Experimental Protocols

Key Experiment: Johnson's Enantioselective Mannich Reaction and Diastereoselective Reduction

This two-step sequence is critical for establishing the carbon framework and three contiguous stereocenters of the pactamycin core.

Step 1: Enantioselective Mannich Reaction

  • Reagents: 1,3-Diketone, imine electrophile, cinchonidine-derived catalyst (20 mol%).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Temperature: -65 °C.

  • Procedure: To a solution of the 1,3-diketone and the cinchonidine-derived catalyst in CH₂Cl₂ at -65 °C is added the imine electrophile. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Work-up: The reaction is quenched and worked up using standard aqueous extraction procedures. The crude product is purified by column chromatography.

  • Expected Yield: >90% with high enantioselectivity.

Step 2: Diastereoselective Diketone Monoreduction

  • Reagent: Lithium tri(tert-butoxy)aluminum hydride (LTBA).

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: -40 °C.

  • Procedure: The product from the Mannich reaction is dissolved in THF and cooled to -40 °C. A solution of LTBA in THF is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of Rochelle's salt and worked up. The crude product is purified by column chromatography.

  • Expected Yield: High, with excellent diastereoselectivity.

Key Experiment: Hanessian's Epoxide Opening for Aniline Installation

This step introduces the C3-aniline moiety.

  • Reagents: Cyclopentanone epoxide, 3-acetylaniline, scandium(III) triflate (Sc(OTf)₃).

  • Solvent: 1,2-Dichloroethane.

  • Temperature: Room temperature.

  • Procedure: To a solution of the epoxide in 1,2-dichloroethane is added 3-acetylaniline and Sc(OTf)₃. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Work-up: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Reported Yield: 66% with 18% recovery of starting material.

References

Improving the solubility and stability of 8''-Hydroxypactamycin for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 8''-Hydroxypactamycin, focusing on common challenges related to its solubility and stability in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is 8''-Hydroxypactamycin and why is it used in research?

8''-Hydroxypactamycin is an analog of pactamycin, an antibiotic produced by Streptomyces pactum.[1][2] Like pactamycin, it is a potent inhibitor of protein synthesis and is investigated for its antibacterial, antitumor, and antiprotozoal activities.[3][4] Its unique structure and biological activity make it a valuable tool in drug discovery and biomedical research.[3]

Q2: I'm having trouble dissolving 8''-Hydroxypactamycin. What are the recommended solvents?

For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. Other potential organic solvents include N,N-Dimethylformamide (DMF) and ethanol. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it into your aqueous assay buffer.

Q3: My compound precipitates when I dilute the stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This typically indicates that the concentration of the organic co-solvent in the final solution is not high enough to maintain solubility. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest approach is to test lower final concentrations of 8''-Hydroxypactamycin in your assay.

  • Increase the Co-solvent Percentage: While increasing the co-solvent (e.g., DMSO) concentration can improve solubility, it's critical to ensure the final concentration is compatible with your bioassay, as high concentrations can be toxic to cells (typically ≤0.5%).

  • Use an Alternative Co-solvent: If DMSO is not effective or is causing toxicity, consider other co-solvents like ethanol or polyethylene glycol 400 (PEG 400).

Q4: How can I assess the stability of my 8''-Hydroxypactamycin solution?

Assessing the stability of your compound in the chosen solvent and buffer is critical for obtaining reliable and reproducible results. A simple approach is to prepare the solution and store it under the same conditions as your experiment. At various time points, you can analyze the solution for signs of degradation using techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the area of the parent compound peak.

Troubleshooting Guide

Issue 1: Poor initial solubility in organic solvent.
Potential Cause Troubleshooting Steps
Inappropriate solvent1. Attempt dissolution in alternative water-miscible organic solvents such as DMF or ethanol. 2. Use gentle heating or sonication to aid dissolution. Be cautious as this may accelerate degradation.
Compound degradationIf the compound has been stored improperly, it may have degraded, leading to reduced solubility. Use a fresh vial of the compound if possible.
Issue 2: Precipitation upon dilution into aqueous buffer.
Potential Cause Troubleshooting Steps
Exceeded solubility limit1. Lower the final concentration of 8''-Hydroxypactamycin in the assay. 2. Increase the percentage of the organic co-solvent in the final assay medium, ensuring it remains within a non-toxic range for your cells (e.g., DMSO ≤0.5%).
pH of the bufferThe pH of the aqueous buffer may not be optimal for solubility. Experiment with buffers of slightly different pH values, keeping in mind the pH tolerance of your biological system.
Salt concentrationHigh salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect). Consider using a buffer with a lower salt concentration if your assay allows.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh out the desired amount of 8''-Hydroxypactamycin powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution (e.g., to 37°C) or sonicate for a short period.

  • Visually inspect the solution to ensure the compound has completely dissolved and there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw a frozen aliquot of the 8''-Hydroxypactamycin DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.

  • It is crucial to add the stock solution to the buffer and mix immediately and thoroughly to minimize localized high concentrations that can lead to precipitation.

  • Prepare the working solutions fresh for each experiment to minimize potential degradation in the aqueous environment.

Advanced Solubilization Strategies

For particularly challenging solubility issues, more advanced formulation strategies can be considered. These approaches often require more development but can significantly enhance the aqueous solubility of hydrophobic compounds.

Strategy Description Considerations
Co-solvency Using a mixture of water and a water-miscible organic solvent to increase solubility.The concentration of the co-solvent must be compatible with the bioassay.
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its aqueous solubility.The pH must be within the physiological range and compatible with the experimental system.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.The type and concentration of cyclodextrin need to be optimized.
Use of Surfactants Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.The concentration of the surfactant must be below its critical micelle concentration and non-toxic to the cells.
Lipid-Based Formulations Incorporating the compound into lipid-based delivery systems like emulsions or liposomes can improve solubility and bioavailability.These formulations are more complex to prepare and characterize.
Particle Size Reduction Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate. This can be achieved through techniques like micronization or nanosuspension formation.Requires specialized equipment.

Visual Troubleshooting Workflow

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for 8''-Hydroxypactamycin Solubility and Stability cluster_start Start cluster_preparation Initial Solution Preparation cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Strategies cluster_end Outcome start Compound Precipitation or Instability Observed prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute check_conc Lower Final Concentration dilute->check_conc Precipitation? check_cosolvent Optimize Co-solvent Percentage check_conc->check_cosolvent Still Precipitates success Solubility/Stability Improved check_conc->success Resolved check_ph Adjust Buffer pH check_cosolvent->check_ph Still Precipitates check_cosolvent->success Resolved alt_solvent Try Alternative Co-solvents (e.g., DMF, Ethanol) check_ph->alt_solvent Still Precipitates check_ph->success Resolved cyclodextrin Use Cyclodextrins alt_solvent->cyclodextrin Still Precipitates alt_solvent->success Resolved surfactants Incorporate Surfactants cyclodextrin->surfactants Still Precipitates cyclodextrin->success Resolved lipid Lipid-Based Formulations surfactants->lipid Still Precipitates surfactants->success Resolved lipid->success Resolved fail Consult Further lipid->fail Still Unresolved

References

Common experimental artifacts when using 8''-Hydroxypactamycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8''-Hydroxypactamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What is 8''-Hydroxypactamycin and what is its primary mechanism of action?

8''-Hydroxypactamycin is an analog of pactamycin, a potent aminocyclopentitol antibiotic produced by the soil bacterium Streptomyces pactum.[1][2] Like its parent compound, 8''-Hydroxypactamycin is a protein synthesis inhibitor.[3][4] It targets the small ribosomal subunit (30S in prokaryotes), specifically binding to the E-site. This binding event disrupts the normal interaction between the ribosome and mRNA, ultimately preventing the translocation step of translation and halting protein synthesis.[2]

Q2: What are the potential applications of 8''-Hydroxypactamycin in research?

Given its role as a protein synthesis inhibitor, 8''-Hydroxypactamycin can be used as a molecular probe to study ribosomal function and the dynamics of translation. Its cytotoxic properties also make it a subject of investigation for potential antitumor and antiprotozoal applications, similar to other pactamycin analogs. Researchers might use it to study cell cycle arrest or to investigate the effects of inhibiting protein synthesis in various cellular models.

Q3: How does 8''-Hydroxypactamycin differ from pactamycin?

8''-Hydroxypactamycin is a naturally occurring analog of pactamycin, differing in the structure of its side chains. While both compounds share the same core mechanism of inhibiting protein synthesis, subtle structural differences can lead to variations in potency, toxicity, and cell permeability. Researchers have explored such analogs to find derivatives with improved therapeutic indices, meaning retained or enhanced activity against a target with reduced toxicity to mammalian cells.

Q4: What is the stability and recommended storage for 8''-Hydroxypactamycin?

Specific stability data for 8''-Hydroxypactamycin is not widely published. However, as a pactamycin analog, it is advisable to handle it with care. Stock solutions should be prepared in a suitable solvent (such as DMSO) and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. It is recommended to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

This guide addresses common experimental issues that may be encountered when working with 8''-Hydroxypactamycin.

Issue 1: High levels of cytotoxicity observed across all cell lines, even at low concentrations.

  • Possible Cause: Pactamycin and its analogs are known to have broad-spectrum toxicity because they can inhibit protein synthesis in eukaryotes, bacteria, and archaea. Your cell line may be particularly sensitive to the inhibition of global protein synthesis.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a very low concentration range and increase it logarithmically.

    • Reduce Incubation Time: Shorten the exposure time of the cells to 8''-Hydroxypactamycin. A shorter duration may be sufficient to observe the desired effect on a specific pathway without causing widespread cell death.

    • Consider a Less Sensitive Cell Line: If your experimental goals allow, consider using a cell line known to be more robust or one that has a higher tolerance for protein synthesis inhibitors.

    • Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining to determine if the observed cell death is primarily due to apoptosis or necrosis. This can provide insights into the cellular response to the compound.

Issue 2: No observable effect or a weaker-than-expected effect at tested concentrations.

  • Possible Cause 1: Compound Degradation. As with many complex natural products, 8''-Hydroxypactamycin may be susceptible to degradation if not stored or handled properly.

    • Troubleshooting Steps:

      • Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.

      • Confirm the integrity of your stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.

  • Possible Cause 2: Cell Line Resistance. Some cell lines may possess intrinsic resistance mechanisms, such as efficient drug efflux pumps or altered ribosome structures, that reduce the effective intracellular concentration of the compound.

    • Troubleshooting Steps:

      • Increase the concentration of 8''-Hydroxypactamycin.

      • Test the compound in a different, well-characterized cell line to confirm its bioactivity.

  • Possible Cause 3: Experimental Assay Limitations. The endpoint you are measuring may not be sensitive enough to detect the effects of protein synthesis inhibition within your experimental timeframe.

    • Troubleshooting Steps:

      • Use a more direct measure of protein synthesis, such as a puromycin incorporation assay (e.g., SUnSET) or [35S]-methionine labeling.

      • Extend the incubation time to allow for the downstream consequences of protein synthesis inhibition to become more apparent.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate Pipetting of a Potent Compound. Due to its high potency, minor variations in the pipetting of 8''-Hydroxypactamycin can lead to significant differences in the final concentration and, consequently, the observed effect.

    • Troubleshooting Steps:

      • Ensure your pipettes are properly calibrated.

      • Prepare a master mix of your treatment media to ensure that all replicate wells receive the same concentration of the compound.

      • Perform serial dilutions carefully to reach your final working concentrations.

  • Possible Cause 2: Variability in Cell Health and Density. Differences in cell confluence or metabolic state between wells or plates can affect their response to a cytotoxic agent.

    • Troubleshooting Steps:

      • Ensure a uniform cell seeding density across all wells.

      • Allow cells to adhere and resume normal growth for 24 hours before adding the compound.

      • Regularly check the health of your cell cultures and do not use cells that are over-confluent or have been in culture for too many passages.

Issue 4: Suspected off-target effects are confounding data interpretation.

  • Possible Cause: While the primary target of 8''-Hydroxypactamycin is the ribosome, like many small molecules, it could have off-target effects, especially at higher concentrations. These are unintended interactions with other cellular components that can produce unexpected biological responses.

  • Troubleshooting Steps:

    • Use the Lowest Effective Concentration: Once the dose-response curve is established, use the lowest concentration that produces the desired on-target effect to minimize the risk of off-target activity.

    • Employ a Structurally Unrelated Control: Use another protein synthesis inhibitor with a different mechanism of action (e.g., cycloheximide, which targets the 60S ribosomal subunit in eukaryotes) to confirm that the observed phenotype is due to the general inhibition of translation.

    • Rescue Experiment: If you are studying the effect on a specific protein, a rescue experiment involving the overexpression of a degradation-resistant form of that protein could help confirm that the phenotype is due to the loss of that specific protein.

    • Validate with a Non-pharmacological Approach: Use a technique like siRNA or CRISPR to knockdown a target protein of interest and see if it phenocopies the effect of 8''-Hydroxypactamycin treatment.

Quantitative Data Summary

The following table summarizes toxicity data for pactamycin and some of its analogs, which can provide a reference point for designing experiments with 8''-Hydroxypactamycin. Note that the toxicity of 8''-Hydroxypactamycin itself may differ.

CompoundOrganism/Cell LineToxicity MetricValueReference
7-DeoxypactamycinMiceLD50 (intraperitoneal)0.76 mg/kg
7-DeoxypactamycinMiceLD50 (intravenous)0.84 mg/kg
7-DeoxypactamycinMiceLD50 (oral)8.6 mg/kg
8''-HydroxypactamycinMiceLD100 (intraperitoneal)25 mg/kg
7-DeoxypactamycinMiceLD100 (intraperitoneal)1.57 mg/kg
PactamycinKB human epidermoid carcinomaIC500.003 µg/mL
TM-025P. falciparum D6IC50~25 nM
TM-026P. falciparum D6IC50~25 nM

Experimental Protocols

Protocol: In Vitro Translation Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of 8''-Hydroxypactamycin on protein synthesis using a commercial rabbit reticulocyte lysate in vitro translation kit.

Materials:

  • Rabbit Reticulocyte Lysate Kit (contains lysate, reaction buffer, amino acid mix without methionine, RNase-free water)

  • [35S]-Methionine

  • Luciferase control mRNA (or other suitable control mRNA)

  • 8''-Hydroxypactamycin stock solution (e.g., 10 mM in DMSO)

  • DMSO (for vehicle control)

  • Trichloroacetic acid (TCA)

  • Acetone

  • Glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare 8''-Hydroxypactamycin Dilutions: Perform serial dilutions of the 8''-Hydroxypactamycin stock solution in RNase-free water or the reaction buffer to achieve a range of desired final concentrations (e.g., 1 nM to 100 µM). Also, prepare a vehicle control using the same final concentration of DMSO.

  • Set Up Translation Reactions: On ice, prepare the reaction master mix according to the kit manufacturer's instructions. A typical reaction might include:

    • Rabbit Reticulocyte Lysate

    • Reaction Buffer

    • Amino Acid Mix (-Met)

    • [35S]-Methionine

    • Control mRNA

  • Initiate Reactions: For each experimental condition, combine the master mix with either the 8''-Hydroxypactamycin dilution or the vehicle control. The final volume should be consistent across all reactions (e.g., 25 µL).

  • Incubation: Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (typically 60-90 minutes at 30°C).

  • Stop Reactions and Precipitate Protein:

    • Stop the reactions by placing them on ice.

    • Spot a portion of each reaction mixture onto a labeled glass fiber filter.

    • Immerse the filters in a beaker of cold 10% TCA. Let them precipitate for 10 minutes.

    • Transfer the filters to a beaker of boiling 5% TCA for 10 minutes to hydrolyze any charged tRNAs.

    • Wash the filters twice with cold 5% TCA, followed by a wash with acetone.

  • Measure Incorporated Radioactivity:

    • Allow the filters to dry completely.

    • Place each filter in a scintillation vial with an appropriate volume of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 8''-Hydroxypactamycin relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

G cluster_ribosome Ribosome E_site E Site Block Inhibition E_site->Block P_site P Site A_site A Site mRNA mRNA Initiation Initiation (Complex Forms) Elongation Elongation (Peptide Bond Forms) Initiation->Elongation Translocation Translocation Elongation->Translocation Termination Termination (Protein Released) Translocation->Termination Hydroxypactamycin 8''-Hydroxypactamycin Hydroxypactamycin->E_site Binds to E-Site Block->Translocation Prevents mRNA movement

Caption: Mechanism of protein synthesis inhibition by 8''-Hydroxypactamycin.

G cluster_analysis Downstream Analysis Start Start: Prepare Cells and Reagents Dose_Response 1. Perform Dose-Response Curve to find IC50 Start->Dose_Response Treat_Cells 2. Treat Cells with 8''-Hydroxypactamycin (and Controls) Dose_Response->Treat_Cells Incubate 3. Incubate for Desired Time Treat_Cells->Incubate Harvest 4. Harvest Cells/Lysate for Analysis Incubate->Harvest Western_Blot Western Blot (Target Protein Levels) Harvest->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Harvest->Viability_Assay Translation_Assay Protein Synthesis Assay (e.g., SUnSET) Harvest->Translation_Assay Data_Analysis 5. Analyze and Interpret Data Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Translation_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

G Problem Inconsistent or Unexpected Results? Check_Reagents Are stock solutions fresh and properly stored? Problem->Check_Reagents Yes Check_Cells Is cell health and density consistent? Problem->Check_Cells Yes Check_Protocol Is the protocol being followed accurately? Problem->Check_Protocol Yes Sol_Reagents Remake reagents. Use fresh aliquots. Check_Reagents->Sol_Reagents No Re-evaluate Re-evaluate Hypothesis and Experimental Design Check_Reagents->Re-evaluate Yes Sol_Cells Standardize seeding. Monitor cell health. Check_Cells->Sol_Cells No Check_Cells->Re-evaluate Yes Sol_Protocol Use master mixes. Calibrate pipettes. Check_Protocol->Sol_Protocol No Check_Protocol->Re-evaluate Yes

Caption: A troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Overcoming Purification Challenges with Pactamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of pactamycin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of pactamycin and its derivatives by High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography.

HPLC Purification Troubleshooting

Pactamycin and its derivatives are polar molecules, which can present challenges in reversed-phase HPLC. The following guide addresses common issues.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of pactamycin derivatives, causing peak tailing.Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block silanol interactions. pH Adjustment: Maintain the mobile phase pH below the pKa of the silanol groups (typically around pH 3-4) to ensure they are protonated and less likely to interact. However, be mindful of the stability of the pactamycin derivative at low pH.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column.
Variable Retention Times Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to shifts in retention time.Proper Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed before use. Use a gradient proportioning valve for accurate mixing if available.
Temperature Fluctuations: Changes in column temperature can affect retention times.Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducible results.
Column Equilibration: Insufficient equilibration time between runs can cause retention time drift.Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection.
Low Resolution/Peak Co-elution Inadequate Separation: The mobile phase composition may not be optimal for separating the target compound from impurities.Optimize Gradient: Adjust the gradient slope and duration to improve the separation of closely eluting peaks. A shallower gradient can often improve resolution. Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter selectivity.
Inappropriate Stationary Phase: A standard C18 column may not provide the necessary selectivity.Alternative Stationary Phases: Consider using a polar-embedded or polar-endcapped C18 column to improve retention and selectivity for polar compounds.
High Backpressure Column Clogging: Particulate matter from the sample or precipitation of the compound can block the column frit.Sample Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter before injection. Guard Column: Use a guard column to protect the analytical column from contaminants.
Precipitation in Mobile Phase: Buffer salts can precipitate if the organic solvent concentration is too high.Check Buffer Solubility: Ensure the buffer is soluble in the highest organic concentration used in the gradient.
Loss of Compound/Low Recovery Degradation on Column: The acidic or basic conditions of the mobile phase may cause degradation of the pactamycin derivative.Optimize pH: Conduct stability studies to determine the optimal pH range for your specific derivative and adjust the mobile phase accordingly.[1] Reduce Run Time: A faster separation will minimize the time the compound spends on the column.
Irreversible Adsorption: Strong interaction with the stationary phase.Stronger Elution Solvents: Use a stronger organic solvent or additives in the mobile phase to ensure complete elution of the compound.
Flash Column Chromatography Troubleshooting

Flash chromatography is a common technique for the initial purification of pactamycin derivatives from crude reaction mixtures.

Problem Potential Cause Recommended Solution
Poor Separation (Overlapping Bands) Inappropriate Solvent System: The polarity of the eluent is not optimized for the separation.TLC Optimization: Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation of the target compound from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4. Gradient Elution: Employ a stepwise or linear gradient of increasing polarity to improve the separation of compounds with different polarities. Common solvent systems include ethyl acetate/hexanes or methanol/dichloromethane.[2]
Column Overloading: Too much crude material is loaded onto the column.Reduce Sample Load: The amount of sample should typically be 1-10% of the weight of the silica gel, depending on the difficulty of the separation.
Compound Stuck on the Column High Polarity of the Compound: The compound is too polar to be eluted with the chosen solvent system.Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of a more polar solvent like methanol or a modifier like ammonium hydroxide (for basic compounds) to the eluent can be effective.
Streaking or Tailing of Bands Compound Insolubility in Mobile Phase: The compound is not fully soluble in the eluent as it moves through the column.Modify Loading Technique: Use a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This can improve band sharpness.[3]
Acidic Nature of Silica Gel: Basic pactamycin derivatives can interact with the acidic silanol groups on the silica gel.Neutralize Silica: Add a small percentage of a basic modifier like triethylamine or ammonium hydroxide to the eluent to minimize these interactions.
Cracking of the Silica Bed Improper Packing: Air bubbles or channels in the silica bed can lead to poor separation.Proper Packing Technique: Pack the column as a slurry to ensure a homogenous and stable bed. Gently tap the column during packing to dislodge any air bubbles.
Low Yield Irreversible Adsorption: The compound may be irreversibly binding to the silica gel.Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase flash chromatography).
Compound Degradation: The compound may be unstable on the acidic silica gel.Minimize Contact Time: Run the chromatography as quickly as possible while still achieving good separation. Neutralize Silica: As mentioned above, adding a base to the eluent can help.

Section 2: Frequently Asked Questions (FAQs)

Q1: My pactamycin derivative seems to be degrading during purification. What can I do to minimize this?

A1: Pactamycin and its derivatives are known to be sensitive to pH and temperature.[4][5] To minimize degradation:

  • pH Control: Determine the optimal pH for the stability of your specific derivative. Generally, neutral to slightly acidic conditions are preferred. Avoid strongly acidic or basic conditions.

  • Temperature Control: Perform all purification steps at reduced temperatures (e.g., 4°C or on ice) whenever possible.

  • Minimize Time: Work efficiently to reduce the total time the compound is in solution and in contact with chromatographic media.

  • Inert Atmosphere: If your derivative is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am having trouble getting good retention of my polar pactamycin derivative on a C18 HPLC column. What are my options?

A2: This is a common challenge with polar compounds in reversed-phase HPLC. Consider the following strategies:

  • Use a 100% Aqueous Mobile Phase: Some C18 columns are not stable in high aqueous mobile phases and can undergo "phase collapse." Use a column specifically designed for use with 100% aqueous mobile phases (e.g., a polar-endcapped or polar-embedded C18 column).

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column.

Q3: What are some common impurities I should look out for during the purification of pactamycin derivatives?

A3: Common impurities can originate from the starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: The original pactamycin or the reagents used for derivatization.

  • Byproducts of the Synthesis: Molecules formed from competing reaction pathways.

  • Degradation Products: Hydrolysis or oxidation products of the pactamycin derivative.

  • Diastereomers or Enantiomers: If the synthesis involves the creation of new stereocenters.

Mass spectrometry is a powerful tool for identifying these impurities.

Q4: How can I improve the yield and purity of my pactamycin derivative purification?

A4: Improving yield and purity often involves a multi-step approach and careful optimization of each step.

  • Orthogonal Purification Techniques: Use a combination of different purification methods that separate based on different chemical properties (e.g., polarity, charge, size). For example, follow up a normal-phase flash chromatography step with a reversed-phase HPLC purification.

  • Optimize Each Step: Carefully optimize the parameters for each purification technique (e.g., solvent gradient, column loading, pH) to maximize the separation of your target compound from impurities.

  • Minimize Transfer Steps: Each transfer of the sample from one container to another can result in product loss. Plan your workflow to minimize these steps.

  • Purity Analysis: Use a high-resolution analytical technique, such as UPLC-MS, to accurately assess the purity of your fractions before combining them.

Section 3: Experimental Protocols

The following are generalized protocols that should be optimized for your specific pactamycin derivative.

Protocol: Reversed-Phase HPLC Purification

This protocol is a starting point for the purification of pactamycin derivatives using a C18 column.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC-grade water, acetonitrile, and methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • Triethylamine (TEA) (optional)

  • Sample dissolved in a minimal amount of mobile phase or a compatible solvent

  • 0.22 µm syringe filters

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water.

    • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.

    • If peak tailing is an issue, consider adding 0.1% TEA to both mobile phases.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample in a small volume of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • Injection and Gradient Elution:

    • Inject the filtered sample onto the column.

    • A typical starting gradient could be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-55 min: 5% B (re-equilibration)

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Protocol: Flash Column Chromatography

This protocol provides a general procedure for the initial purification of pactamycin derivatives using silica gel.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Triethylamine or ammonium hydroxide (optional)

  • Collection tubes or flasks

  • TLC plates and chamber

Method:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • If using a gradient, start with the least polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Analysis and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Visualizations

General Experimental Workflow for Pactamycin Derivative Purification

G cluster_0 Synthesis & Work-up cluster_1 Initial Purification cluster_2 Final Purification cluster_3 Final Product synthesis Pactamycin Derivative Synthesis workup Aqueous Work-up & Extraction synthesis->workup flash_chrom Flash Column Chromatography (e.g., Silica Gel) workup->flash_chrom Crude Product tlc_analysis TLC Analysis of Fractions flash_chrom->tlc_analysis hplc_purify Reversed-Phase HPLC tlc_analysis->hplc_purify Semi-pure Fractions fraction_analysis Purity Analysis (LC-MS) hplc_purify->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Pure Fractions solvent_removal Solvent Removal (Lyophilization/Evaporation) combine_fractions->solvent_removal final_product Pure Pactamycin Derivative solvent_removal->final_product G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration/volume check_overload->reduce_load Yes check_silanol Are silanol interactions suspected? check_overload->check_silanol No solution Peak Shape Improved reduce_load->solution add_tea Add 0.1% TEA to mobile phase check_silanol->add_tea Yes lower_ph Lower mobile phase pH (e.g., to 3-4) check_silanol->lower_ph Yes check_column_health Is the column old or damaged? check_silanol->check_column_health No add_tea->solution lower_ph->solution replace_column Replace with a new column check_column_health->replace_column Yes consider_alt_phase Consider a polar-embedded or end-capped column check_column_health->consider_alt_phase No replace_column->solution consider_alt_phase->solution

References

Technical Support Center: Optimizing 8''-Hydroxypactamycin Dosage for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 8''-Hydroxypactamycin is a derivative of the potent protein synthesis inhibitor, pactamycin. Currently, there is limited publicly available data specifically for 8''-Hydroxypactamycin. The information provided herein is largely extrapolated from studies on pactamycin and its other analogues, as well as established principles for in vitro studies with cytotoxic agents. Researchers should use this guide as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for 8''-Hydroxypactamycin?

A1: Based on its parent compound, pactamycin, 8''-Hydroxypactamycin is presumed to be a potent inhibitor of protein synthesis.[1][2] Pactamycin targets the ribosome, thereby blocking the translation of mRNA into protein.[3][4] This disruption of protein synthesis can lead to cell cycle arrest and cytotoxicity in rapidly dividing cancer cells.

Q2: What is the expected outcome of treating cancer cell lines with 8''-Hydroxypactamycin?

A2: Treatment with pactamycin analogues has been shown to inhibit cell proliferation and induce a state of premature senescence in cancer cells.[5] Unlike many traditional chemotherapeutic agents, some pactamycin analogues induce cell-cycle arrest in the S-phase in a p53-dependent manner, rather than directly inducing apoptosis. Therefore, researchers might observe a decrease in cell proliferation, changes in cell morphology consistent with senescence, and cell cycle arrest.

Q3: How do I determine the optimal starting concentration of 8''-Hydroxypactamycin for my experiments?

A3: The optimal concentration is highly dependent on the specific cancer cell line being studied. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for pactamycin and its analogues can be from nanomolar to low micromolar concentrations. It is recommended to test a broad range of concentrations (e.g., 0.01 nM to 10 µM) in a preliminary experiment.

Q4: What solvent should I use to dissolve 8''-Hydroxypactamycin?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density.Always perform a cell count before seeding. Ensure a uniform single-cell suspension.
Reagent instability.Prepare fresh dilutions of 8''-Hydroxypactamycin for each experiment from a stock solution. Ensure proper storage of the stock solution as per the manufacturer's instructions.
High passage number of cells.Use cells within a consistent and limited passage number range.
No significant cytotoxic effect observed. Insufficient drug concentration or incubation time.Increase the concentration range and/or the duration of treatment (e.g., 24, 48, 72 hours).
Drug instability in culture medium.Assess the stability of the compound in your specific culture medium over the time course of the experiment.
Cell line is resistant to protein synthesis inhibitors.Consider using a different class of cytotoxic agent or investigate mechanisms of resistance.
Unexpectedly high cytotoxicity in control cells. Solvent toxicity.Ensure the final solvent concentration is non-toxic. Run a vehicle-only control.
Contamination.Check cell cultures for microbial contamination (e.g., mycoplasma).

Quantitative Data Summary

Since specific IC50 values for 8''-Hydroxypactamycin are not available, the following table presents data for pactamycin and its analogues to provide a potential reference range. Note: These values are highly dependent on the cell line and experimental conditions.

CompoundCell LineIC50Reference
PactamycinKB human epidermoid carcinoma0.003 µg/mL
PactamycinMRC-5 human diploid embryonic95 nM
7-deoxypactamycinMRC-5 human diploid embryonic29.5 nM
de-6MSA-7-deoxypactamycinMRC-5 human diploid embryonic5.6 nM
TM-025HCT116~10-30 fold less toxic than pactamycin
TM-102HCT116 and HEPG2~10 fold less toxic than pactamycin

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of 8''-Hydroxypactamycin (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with 8''-Hydroxypactamycin at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Key Signaling Proteins
  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., p53, p21, cleaved caspase-3, PARP) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Mandatory Visualizations

G cluster_0 Presumed Signaling Pathway of Pactamycin Analogues 8''-Hydroxypactamycin 8''-Hydroxypactamycin Ribosome Ribosome 8''-Hydroxypactamycin->Ribosome Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Leads to p53 Activation p53 Activation Protein Synthesis Inhibition->p53 Activation Induces S-Phase Arrest S-Phase Arrest p53 Activation->S-Phase Arrest Promotes Senescence Senescence S-Phase Arrest->Senescence Leads to Cell Proliferation Inhibition Cell Proliferation Inhibition S-Phase Arrest->Cell Proliferation Inhibition G cluster_1 Experimental Workflow for IC50 Determination start Start seed Seed cells in 96-well plate start->seed treat Treat with serial dilutions of 8''-Hydroxypactamycin seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read absorbance assay->read calculate Calculate % viability and IC50 read->calculate end End calculate->end G cluster_2 Troubleshooting Logic for Inconsistent IC50 Values start Inconsistent IC50 check_seeding Consistent cell seeding density? start->check_seeding check_reagents Fresh drug dilutions used? check_seeding->check_reagents Yes solution_seeding Action: Standardize cell counting and seeding check_seeding->solution_seeding No check_passage Low cell passage number? check_reagents->check_passage Yes solution_reagents Action: Prepare fresh dilutions for each experiment check_reagents->solution_reagents No solution_passage Action: Use cells within a defined passage range check_passage->solution_passage No end Consistent Results check_passage->end Yes solution_seeding->check_reagents solution_reagents->check_passage solution_passage->end

References

Addressing stability issues of 8''-Hydroxypactamycin in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8''-Hydroxypactamycin. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Disclaimer: Publicly available data on the stability of 8''-Hydroxypactamycin in various solvents is limited. Pactamycin and its analogs are known to have stability issues, which can impact experimental outcomes.[1] This guide provides a framework for you to systematically assess the stability of 8''-Hydroxypactamycin in your specific experimental contexts.

Understanding the Stability of 8''-Hydroxypactamycin

8''-Hydroxypactamycin is a complex aminocyclitol antibiotic, an analog of pactamycin.[1] Its structure contains several functional groups that are susceptible to degradation, including an ester linkage, a urea moiety, and multiple hydroxyl and amino groups. These sites can be prone to hydrolysis and oxidation, leading to the loss of biological activity.

Below is a diagram of the chemical structure of 8''-Hydroxypactamycin with potentially labile sites highlighted. Understanding these sites can help in troubleshooting stability issues.

G cluster_molecule 8''-Hydroxypactamycin Structure cluster_key Potentially Labile Sites C28H38N4O9 Ester_Linkage Ester Linkage (Hydrolysis) Urea_Moiety Urea Moiety (Hydrolysis) Hydroxyl_Groups Hydroxyl Groups (Oxidation) Aniline_Moiety Aniline Moiety (Oxidation)

Caption: Chemical structure of 8''-Hydroxypactamycin with key functional groups susceptible to degradation highlighted.

Troubleshooting Guides

This section provides practical guidance for addressing common stability-related problems.

Issue 1: Rapid Degradation of 8''-Hydroxypactamycin in Solution

Question: My 8''-Hydroxypactamycin appears to be degrading quickly after being dissolved. How can I mitigate this?

Answer: Rapid degradation is a common issue with complex molecules like 8''-Hydroxypactamycin. The following troubleshooting workflow can help you identify and address the cause.

G start Start: Rapid Degradation Observed check_solvent Is the solvent aqueous? start->check_solvent check_ph Check pH of the solution check_solvent->check_ph Yes use_aprotic Switch to an aprotic solvent (e.g., anhydrous DMSO, DMF) check_solvent->use_aprotic No adjust_ph Adjust to neutral pH (6-7) Use a non-reactive buffer check_ph->adjust_ph check_temp Is the solution stored at room temperature? adjust_ph->check_temp use_aprotic->check_temp store_cold Store at -20°C or -80°C Prepare fresh for use check_temp->store_cold Yes check_light Is the solution exposed to light? check_temp->check_light No store_cold->check_light protect_light Store in an amber vial or wrap in aluminum foil check_light->protect_light Yes end End: Stability Improved check_light->end No protect_light->end

Caption: Troubleshooting workflow for rapid degradation of 8''-Hydroxypactamycin.

Issue 2: Precipitation of 8''-Hydroxypactamycin from Solution

Question: My 8''-Hydroxypactamycin is precipitating out of solution. Is this a stability issue?

Answer: Precipitation is more likely a solubility issue than a stability issue, but the two can be related. Degradation products may have different solubilities.

Troubleshooting Steps:

  • Confirm Identity: Analyze the precipitate and the supernatant separately (if possible) by a method like LC-MS to determine if the precipitate is the parent compound or a degradant.

  • Solvent Selection: 8''-Hydroxypactamycin may have limited solubility in certain solvents. Consider using a small amount of an organic co-solvent like DMSO or DMF to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

  • Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent. Try working with a lower concentration.

  • Temperature: Solubility is often temperature-dependent. Gently warming the solution may help dissolve the compound, but be cautious as heat can accelerate degradation. Conversely, if precipitation occurs upon cooling, you may need to prepare fresh solutions for each experiment.

Experimental Protocol: Assessing the Stability of 8''-Hydroxypactamycin

This protocol provides a general framework for conducting a stability study of 8''-Hydroxypactamycin in a solvent of interest.

G prep_stock 1. Prepare Concentrated Stock (e.g., 10 mM in anhydrous DMSO) prep_working 2. Prepare Working Solutions (e.g., 100 µM in test solvents) prep_stock->prep_working aliquot 3. Aliquot into Vials (e.g., amber glass vials) prep_working->aliquot incubate 4. Incubate under Test Conditions (e.g., 4°C, 25°C, 40°C) aliquot->incubate sample 5. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample analyze 6. Analyze by HPLC-UV (monitor peak area of parent compound) sample->analyze calculate 7. Calculate % Remaining vs. Time 0 analyze->calculate

Caption: Workflow for a typical stability study of 8''-Hydroxypactamycin.

Detailed Methodology
  • Materials:

    • 8''-Hydroxypactamycin (solid)

    • Anhydrous DMSO (or other suitable organic solvent for stock)

    • Test solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile)

    • HPLC-grade solvents for mobile phase

    • Amber glass vials

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 8''-Hydroxypactamycin.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM. This is your stock solution. Store at -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution into each of your test solvents to a final concentration of, for example, 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) if it can interfere with your assay.

  • Incubation:

    • Aliquot the working solutions into amber glass vials for each time point and temperature condition.

    • Incubate the vials at your desired temperatures (e.g., 4°C, 25°C, and an accelerated condition like 40°C).

  • Sampling:

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature condition.

    • Immediately analyze the sample by HPLC or freeze at -80°C for later analysis in a single batch. The T=0 sample should be analyzed immediately after preparation.

  • HPLC Analysis (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of 8''-Hydroxypactamycin (likely around 254 nm and 310 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the 8''-Hydroxypactamycin parent peak at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Data Presentation

The results from your stability study can be summarized in the following table format for easy comparison.

SolventTemperature (°C)Time (hours)% RemainingObservations (e.g., color change, precipitation)
Water40100Clear solution
2
4
8
24
Water250100Clear solution
2
4
8
24
PBS pH 7.4250100Clear solution
2
4
8
24
Add other solvents

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 8''-Hydroxypactamycin? A: Based on its chemical structure, the most probable degradation pathways are hydrolysis of the ester linkage connecting the 6-methylsalicylyl moiety and hydrolysis of the urea group. Oxidation of the hydroxyl groups and the aniline moiety are also possible, especially in the presence of oxygen and light.

Q2: How does pH affect the stability of 8''-Hydroxypactamycin? A: Both acidic and basic conditions can catalyze the hydrolysis of ester and amide bonds. Therefore, it is expected that 8''-Hydroxypactamycin will be least stable at pH extremes and most stable around a neutral pH (6-8). The use of buffered solutions is recommended for aqueous studies.

Q3: What are the best practices for storing 8''-Hydroxypactamycin? A: For long-term storage, 8''-Hydroxypactamycin should be stored as a dry powder at -20°C or below, protected from light and moisture. For solutions, prepare concentrated stocks in an anhydrous aprotic solvent like DMSO, store in small aliquots at -80°C, and avoid repeated freeze-thaw cycles. Working solutions in aqueous buffers should be prepared fresh before each experiment.

Q4: Can I use mass spectrometry to analyze the degradation products? A: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for identifying the degradation products of 8''-Hydroxypactamycin. By determining the mass of the degradation products, you can infer the chemical modifications that have occurred (e.g., a mass loss corresponding to the 6-methylsalicylyl group would indicate ester hydrolysis).

Q5: Are there any known stable analogs of pactamycin? A: Yes, the literature mentions a pactamycin analog, TM-026, which is reported to be more stable than the parent pactamycin.[2] This suggests that modifications to the pactamycin scaffold can indeed improve stability.

References

Technical Support Center: HPLC Separation of 8''-Hydroxypactamycin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 8''-Hydroxypactamycin from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 8''-Hydroxypactamycin from its isomers by HPLC?

A1: The primary challenges stem from the high structural similarity and polarity of the isomers. 8''-Hydroxypactamycin and its isomers are complex aminocyclitol antibiotics with multiple chiral centers.[1][2] This results in very similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC methods. Key challenges include:

  • Co-elution or poor resolution: Due to similar hydrophobicity and polarity.

  • Peak tailing: The presence of basic amino groups can interact with residual silanols on the silica-based stationary phase, leading to asymmetric peaks.

  • Low retention: The high polarity of the molecules can lead to elution near the void volume in traditional C18 columns.[3][4]

Q2: What type of HPLC column is best suited for this separation?

A2: A column with a polar-embedded or polar-endcapped stationary phase is recommended. These columns are designed to provide better retention and peak shape for polar and basic compounds. Chiral stationary phases (CSPs), particularly those based on macrocyclic antibiotics like vancomycin or teicoplanin, can also be effective for separating stereoisomers.[5] For complex mixtures with multiple chiral centers, a multi-column approach, combining chiral and achiral columns, may be necessary.

Q3: What detection method is most appropriate for 8''-Hydroxypactamycin and its isomers?

A3: UV detection is a suitable method as pactamycin and its analogues contain chromophores. Based on the structure, a wavelength in the range of 240-280 nm would likely provide good sensitivity. For method development and peak purity analysis, a Photo Diode Array (PDA) detector is highly recommended to assess the spectral homogeneity of each peak.

Troubleshooting Guide

Issue 1: Poor Resolution Between Isomeric Peaks

Q: My chromatogram shows broad, overlapping peaks for 8''-Hydroxypactamycin and its isomers. How can I improve the resolution?

A: Poor resolution is a common issue when separating structurally similar isomers. Here are several strategies to improve it, starting with the simplest adjustments:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. If you are running an isocratic method, consider switching to a gradient elution.

  • Adjust Mobile Phase pH: The ionization state of the amino and hydroxyl groups can significantly affect retention and selectivity. Experiment with a pH range of 3-7, using a suitable buffer (e.g., phosphate or acetate), to find the optimal separation window.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol is a better hydrogen bond donor and can interact differently with the analytes and stationary phase.

  • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Consider a Different Column: If mobile phase optimization is insufficient, a different stationary phase may be required.

    • Polar-Embedded/Endcapped Phases: These can offer different selectivity for polar compounds.

    • Chiral Stationary Phases (CSPs): If the isomers are enantiomers or diastereomers, a CSP is necessary. Polysaccharide-based (e.g., cellulose or amylose) or macrocyclic antibiotic-based columns are good starting points.

Issue 2: Peak Tailing

Q: The peaks for my analytes are asymmetrical with a noticeable tail. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like pactamycin derivatives is often caused by secondary interactions with acidic silanol groups on the silica support of the HPLC column. Here’s how to address it:

  • Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of free silanol groups.

  • Lower the Mobile Phase pH: At a lower pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated basic analytes.

  • Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase to compete with the analytes for the active silanol sites.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.

Issue 3: Inconsistent Retention Times

Q: The retention times for my peaks are shifting between injections. What could be the cause?

A: Fluctuating retention times can be due to several factors related to the HPLC system and the mobile phase:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Instability: Buffers can precipitate if the organic solvent concentration is too high. Ensure your mobile phase components are miscible and stable. Prepare fresh mobile phase daily.

  • Pump and System Leaks: Check for any leaks in the pump, injector, and fittings. A pressure drop is a good indicator of a leak.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

Experimental Protocols

Representative HPLC Method for Separation of 8''-Hydroxypactamycin and Isomers

This is a suggested starting method. Optimization will likely be required for your specific mixture of isomers.

ParameterRecommended Condition
Column Polar-Embedded C18 (e.g., Waters SunFire C18, Agilent Zorbax SB-AQ)
150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% to 35% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Quantitative Data Summary (Hypothetical)

The following table illustrates how to present quantitative data from your HPLC analysis.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
Isomer 112.5150,00010.2
Isomer 213.2225,00015.3
8''-Hydroxypactamycin14.1450,00030.6
Isomer 314.8180,00012.2

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow HPLC Troubleshooting Workflow for Isomer Separation Start Problem Observed PoorResolution Poor Resolution Start->PoorResolution PeakTailing Peak Tailing Start->PeakTailing InconsistentRT Inconsistent Retention Times Start->InconsistentRT OptGradient Optimize Gradient PoorResolution->OptGradient UseGoodColumn Use High-Purity Column PeakTailing->UseGoodColumn Equilibrate Ensure Proper Equilibration InconsistentRT->Equilibrate AdjpH Adjust Mobile Phase pH OptGradient->AdjpH ChangeSolvent Change Organic Solvent AdjpH->ChangeSolvent LowerFlow Lower Flow Rate ChangeSolvent->LowerFlow NewColumn Select New Column LowerFlow->NewColumn Resolved Problem Resolved LowerFlow->Resolved NewColumn->Resolved LowerpH Lower Mobile Phase pH UseGoodColumn->LowerpH AddBase Add Competing Base (e.g., TEA) LowerpH->AddBase IncBuffer Increase Buffer Concentration AddBase->IncBuffer IncBuffer->Resolved FreshMobilePhase Prepare Fresh Mobile Phase Equilibrate->FreshMobilePhase CheckLeaks Check for System Leaks FreshMobilePhase->CheckLeaks UseOven Use Column Oven CheckLeaks->UseOven UseOven->Resolved

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Pactamycin Mechanism of Action

Pactamycin inhibits protein synthesis by binding to the E-site of the small ribosomal subunit (30S in prokaryotes). This binding sterically hinders the movement of mRNA and tRNA during translocation, effectively stalling protein synthesis.

PactamycinMechanism Pactamycin's Mechanism of Action cluster_30S 30S Subunit Ribosome Ribosome (70S) E_site E-site Translocation Translocation E_site->Translocation Blocks P_site P-site A_site A-site mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->P_site tRNA->A_site Pactamycin Pactamycin Pactamycin->E_site Binds to ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis is a key step in Inhibition Protein Synthesis Inhibited Translocation->Inhibition ProteinSynthesis->Inhibition

Caption: Pactamycin inhibits protein synthesis by binding to the ribosomal E-site.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 8''-Hydroxypactamycin and Pactamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pactamycin, an aminocyclitol antibiotic isolated from Streptomyces pactum, is a potent inhibitor of protein synthesis across all domains of life—bacteria, archaea, and eukarya.[1][2] Its broad-spectrum activity has garnered interest for its potential antimicrobial and antitumor applications. However, its clinical development has been hampered by significant toxicity. This has led to the exploration of its analogs, such as the naturally occurring 8''-Hydroxypactamycin, in an effort to identify compounds with a more favorable therapeutic index. This guide provides a comparative overview of the biological activities of pactamycin and its hydroxylated analog, 8''-Hydroxypactamycin, summarizing the available experimental data to aid researchers in drug discovery and development.

Mechanism of Action: Inhibition of Protein Synthesis

Both pactamycin and 8''-Hydroxypactamycin are understood to exert their biological effects primarily through the inhibition of protein synthesis. Pactamycin binds to the E-site of the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes), which interferes with the translocation step of elongation.[2] While initially considered an inhibitor of translation initiation, subsequent studies have clarified its role in blocking the movement of the mRNA-tRNA complex on the ribosome.[2] Given the structural similarity, 8''-Hydroxypactamycin is presumed to share this mechanism of action.

Comparative Biological Activity: A Summary of Quantitative Data

Direct comparative studies detailing the biological activity of 8''-Hydroxypactamycin against a wide range of cell lines and microbial strains are limited. However, available data and qualitative assessments suggest that its activity profile is very similar to that of pactamycin.

Table 1: Comparative Cytotoxicity

CompoundCell LineIC50Reference
PactamycinKB human epidermoid carcinoma0.003 µg/mL[3]
8''-HydroxypactamycinNot ReportedData not available-
Note: A chemically synthesized 8-hydroxypactamycin was reported to have no significant differences in cytotoxic activities compared to pactamycin.

Table 2: Comparative Antimicrobial Activity

CompoundOrganismMICReference
PactamycinGram-positive and Gram-negative bacteriaPotent activity reported
8''-HydroxypactamycinNot ReportedData not available-
Note: A chemically synthesized 8-hydroxypactamycin was reported to have no significant differences in antimicrobial activities compared to pactamycin.

Table 3: Comparative In Vivo Toxicity

CompoundAnimal ModelRouteToxicity MetricValueReference
8''-HydroxypactamycinMiceIntraperitonealLD10025 mg/kg
PactamycinMiceIntraperitonealLD5015.6 mg/kg
Note: LD100 (Lethal Dose, 100%) and LD50 (Lethal Dose, 50%) are different toxicity metrics and not directly comparable. The available data suggests both compounds are highly toxic in vivo.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

  • System Preparation: A coupled transcription-translation system, either from E. coli S30 extract or rabbit reticulocyte lysate, is utilized.

  • Template: A DNA or mRNA template encoding a reporter gene (e.g., luciferase) is added to the system.

  • Compound Incubation: The system is incubated with varying concentrations of the test compounds (pactamycin and 8''-Hydroxypactamycin).

  • Detection: After a defined incubation period, the activity of the newly synthesized reporter protein is measured. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.

  • Data Analysis: The reduction in reporter signal in the presence of the compound compared to a vehicle control is used to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that is toxic to cultured cells.

  • Cell Culture: Adherent or suspension cells are seeded in 96-well plates and allowed to attach or stabilize.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Reagent: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to the wells.

  • Incubation and Measurement: After a short incubation, the absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Molecular Pathways and Workflows

Signaling Pathways

The inhibition of protein synthesis by pactamycin and, presumably, 8''-Hydroxypactamycin can trigger a cellular stress response leading to apoptosis. A plausible signaling pathway involves the activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of stress-induced apoptosis.

G cluster_inhibition Protein Synthesis Inhibition cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Cascade Pactamycin Pactamycin or 8''-Hydroxypactamycin Ribosome Ribosome Pactamycin->Ribosome Binds to E-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Translocation Stress Ribosomal Stress ER Stress Protein_Synthesis->Stress JNK_Activation JNK Activation Stress->JNK_Activation cJun c-Jun Phosphorylation JNK_Activation->cJun Bim Bim/Bax Activation JNK_Activation->Bim cJun->Bim Mitochondria Mitochondrial Outer Membrane Permeabilization Bim->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathway of pactamycin-induced apoptosis.

Experimental Workflow

The general workflow for comparing the biological activity of 8''-Hydroxypactamycin and pactamycin is outlined below.

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (8''-Hydroxypactamycin & Pactamycin) Protein_Assay In Vitro Protein Synthesis Assay Compound_Prep->Protein_Assay Cyto_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cyto_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Compound_Prep->Antimicrobial_Assay Cell_Culture Culture Cell Lines & Microbial Strains Cell_Culture->Cyto_Assay Cell_Culture->Antimicrobial_Assay IC50_Calc Calculate IC50 Values Protein_Assay->IC50_Calc Cyto_Assay->IC50_Calc MIC_Det Determine MIC Values Antimicrobial_Assay->MIC_Det Comparison Compare Potency and Selectivity IC50_Calc->Comparison MIC_Det->Comparison

Caption: General experimental workflow for comparative analysis.

Conclusion

Pactamycin is a well-characterized, potent inhibitor of protein synthesis with significant toxicity that has limited its therapeutic application. Its analog, 8''-Hydroxypactamycin, is presumed to have a similar mechanism of action. While direct, comprehensive comparative data on the biological activity of 8''-Hydroxypactamycin is scarce, the available information suggests that its antimicrobial and cytotoxic potencies are comparable to those of pactamycin. Further rigorous comparative studies are warranted to fully elucidate the therapeutic potential of 8''-Hydroxypactamycin and to determine if the structural modification at the 8'' position offers any advantage in terms of efficacy or toxicity. The experimental protocols and proposed signaling pathways provided in this guide offer a framework for researchers to conduct such investigations.

References

A Comparative Analysis of 8''-Hydroxypactamycin and 7-deoxypactamycin: Potency, Toxicity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8''-Hydroxypactamycin and 7-deoxypactamycin are two naturally occurring analogs of pactamycin, a potent aminocyclitol antibiotic produced by Streptomyces pactum. While pactamycin itself exhibits strong antitumor and antibacterial properties, its clinical development has been hampered by significant cytotoxicity. This has spurred interest in its analogs, such as 8''-Hydroxypactamycin and 7-deoxypactamycin, with the hope of identifying compounds with an improved therapeutic index. This guide provides a comparative overview of these two pactamycin derivatives, summarizing their known biological activities, and presenting available experimental data and protocols.

Chemical Structures

The chemical structures of 8''-Hydroxypactamycin and 7-deoxypactamycin differ from the parent compound, pactamycin, at specific positions on the molecule. 8''-Hydroxypactamycin possesses an additional hydroxyl group, while 7-deoxypactamycin (also known as cranomycin) lacks a hydroxyl group at the C7 position. These seemingly minor structural modifications can have a profound impact on their biological activity and toxicity.

Mechanism of Action

Like their parent compound, both 8''-Hydroxypactamycin and 7-deoxypactamycin are believed to exert their biological effects primarily through the inhibition of protein synthesis. They are thought to bind to the small (30S) ribosomal subunit, thereby interfering with the translation process.[1] While the general mechanism is understood, the specific nuances of their binding and inhibitory actions may differ, contributing to their varied biological profiles.

Some pactamycin analogs have been shown to induce p53-dependent cell-cycle arrest at the S-phase in cancer cells. This pathway involves the upregulation of p53, which in turn activates downstream targets like p21, leading to a halt in cell proliferation. While this has not been explicitly demonstrated for 8''-Hydroxypactamycin and 7-deoxypactamycin, it represents a plausible mechanism for their anticancer effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data for 8''-Hydroxypactamycin and 7-deoxypactamycin. It is important to note that directly comparable in vitro cytotoxicity and antimicrobial data from a single study is limited.

Parameter 8''-Hydroxypactamycin 7-deoxypactamycin Reference
Acute Toxicity (LD100, intraperitoneal, mice) 25 mg/kg1.57 mg/kg--INVALID-LINK--
Compound Cell Line IC50 Reference
7-deoxypactamycin MRC-5 (human embryonic lung)29.5 nM[Iwatsuki et al., 2012, as cited in a review]
Pactamycin (for comparison) MRC-5 (human embryonic lung)95 nM[Iwatsuki et al., 2012, as cited in a review]
8''-Hydroxypactamycin Data not availableData not available
Compound Bacterial Strain MIC Reference
8''-Hydroxypactamycin Data not availableData not available
7-deoxypactamycin Data not availableData not available

Note: The available data strongly suggests that 7-deoxypactamycin is significantly more cytotoxic than pactamycin, and by extension, likely more cytotoxic than 8''-Hydroxypactamycin. The lack of a hydroxyl group at the C7 position appears to enhance its cytotoxic and antiprotozoal activities.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of 8''-Hydroxypactamycin and 7-deoxypactamycin on cancer cell lines and to calculate their half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 8''-Hydroxypactamycin and 7-deoxypactamycin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8''-Hydroxypactamycin and 7-deoxypactamycin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of 8''-Hydroxypactamycin and 7-deoxypactamycin that inhibits the visible growth of a particular bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • 8''-Hydroxypactamycin and 7-deoxypactamycin stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader to measure absorbance at 600 nm.

Visualizations

experimental_workflow Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 8''-Hydroxypactamycin & 7-deoxypactamycin in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure absorbance (OD600) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway Hypothesized Signaling Pathway for Pactamycin Analogs cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Outcome PactamycinAnalog 8''-Hydroxypactamycin or 7-deoxypactamycin p53 p53 Activation PactamycinAnalog->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibition S_Phase_Arrest S-Phase Cell Cycle Arrest CDK2_CyclinE->S_Phase_Arrest Is Inhibited, Leading to Arrest

Caption: Hypothesized p53-Dependent Cell Cycle Arrest Pathway.

Conclusion

The available evidence indicates that both 8''-Hydroxypactamycin and 7-deoxypactamycin are potent biologically active molecules. A key differentiator is their acute toxicity, with 7-deoxypactamycin being significantly more toxic in vivo. This is further supported by in vitro data showing 7-deoxypactamycin to be more cytotoxic than the parent compound, pactamycin. The enhanced cytotoxicity of 7-deoxypactamycin, attributed to the absence of the C7 hydroxyl group, may also translate to greater anticancer or antimicrobial potency, but this comes at the cost of a narrower therapeutic window.

Further research is warranted to conduct direct comparative studies of these two compounds against a broad panel of cancer cell lines and microbial pathogens. Such studies would provide the necessary quantitative data to fully assess their therapeutic potential and to determine if the structural modifications in 8''-Hydroxypactamycin offer a desirable balance of efficacy and reduced toxicity compared to the more potent but more toxic 7-deoxypactamycin. The elucidation of their precise mechanisms of action, including the validation of the hypothesized p53 signaling pathway, will also be crucial for their future development as potential therapeutic agents.

References

In Vitro Anticancer Activity of 8''-Hydroxypactamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 8''-Hydroxypactamycin and its analogs. Due to the limited availability of direct quantitative data for 8''-Hydroxypactamycin, this guide leverages data from closely related pactamycin analogs, TM-025 and TM-026, as a surrogate to provide a meaningful comparison with established anticancer agents.

Introduction

Pactamycin, an aminocyclitol antibiotic isolated from Streptomyces pactum, has demonstrated potent antitumor activities. However, its high cytotoxicity has hindered its clinical development[1]. This has led to the exploration of pactamycin analogs with potentially improved therapeutic indices. 8''-Hydroxypactamycin has been identified as a member of the pactamycin group, alongside other analogs like TM-025 and TM-026[2]. These analogs have been investigated for their anticancer properties, showing a different mechanism of action compared to the parent compound. While pactamycin inhibits protein synthesis, its analogs TM-025 and TM-026 have been found to induce cell cycle arrest and senescence[1][3].

Comparative In Vitro Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data for pactamycin and its analogs in comparison to standard chemotherapeutic agents, doxorubicin and cisplatin. It is important to note that direct IC50 values for 8''-Hydroxypactamycin are not currently available in the public domain. Therefore, the data for TM-025 and TM-026 are presented as the closest available comparators.

Table 1: In Vitro Cytotoxicity of Pactamycin and its Analogs

CompoundCell LineIC50 ValueCitation
PactamycinKB (human epidermoid carcinoma)0.003 µg/mL[4]
TM-025 & TM-026HCT116 (human colon carcinoma)10-30x less toxic than pactamycin

Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents on HCT116 Cells

CompoundIC50 Value (HCT116 cells)Citation
Doxorubicin0.96 µM
Doxorubicin4.18 µM
Cisplatin4.2 µg/mL
Cisplatin17.6 µg/mL

Mechanism of Action: A Shift from Cytotoxicity to Cytostasis

Unlike pactamycin, which exhibits broad cytotoxicity through the inhibition of protein synthesis, its analogs TM-025 and TM-026 employ a more nuanced mechanism of action. Studies have shown that these analogs inhibit cancer cell proliferation by inducing cell cycle arrest at the S-phase and promoting a state of cellular senescence. This effect is at least partially mediated by the tumor suppressor protein p53. This shift in mechanism from direct cell killing to inducing a dormant state in cancer cells presents a potentially "gentler" approach to cancer therapy.

Signaling Pathway of Pactamycin Analogs (TM-025 & TM-026)

G cluster_0 Pactamycin Analogs (TM-025 & TM-026) cluster_1 Cellular Response Pactamycin_Analogs Pactamycin Analogs (TM-025 & TM-026) p53 p53 Activation Pactamycin_Analogs->p53 p21 p21 Upregulation p53->p21 CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE inhibits S_Phase_Arrest S-Phase Arrest CDK2_CyclinE->S_Phase_Arrest leads to Senescence Senescence S_Phase_Arrest->Senescence induces

Caption: Signaling pathway of pactamycin analogs leading to cell cycle arrest and senescence.

Experimental Protocols

The validation of anticancer activity in vitro relies on standardized and reproducible experimental protocols. Below are methodologies for two key assays relevant to the data presented.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8''-Hydroxypactamycin, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow for In Vitro Validation

G cluster_assays In Vitro Assays start Start: Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with 8''-Hydroxypactamycin & Controls cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle_analysis data_analysis Data Analysis: IC50 Calculation & Cell Cycle Distribution mtt_assay->data_analysis cell_cycle_analysis->data_analysis comparison Comparison with Alternative Agents data_analysis->comparison conclusion Conclusion: Validation of Anticancer Activity comparison->conclusion

Caption: Workflow for the in vitro validation of anticancer activity.

Conclusion

While direct quantitative data on the in vitro anticancer activity of 8''-Hydroxypactamycin remains to be fully elucidated, the available information on its close analogs, TM-025 and TM-026, suggests a promising therapeutic potential. Their unique mechanism of inducing cell cycle arrest and senescence, coupled with reduced cytotoxicity compared to the parent compound pactamycin, positions them as interesting candidates for further investigation in cancer therapy. Future studies are warranted to determine the specific IC50 values of 8''-Hydroxypactamycin across a panel of cancer cell lines and to further explore its molecular mechanism of action. This will be crucial in validating its potential as a novel anticancer agent.

References

Comparative Analysis of Cross-Resistance Profiles for 8''-Hydroxypactamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance between 8''-hydroxypactamycin and other classes of antibiotics. Due to the limited availability of direct cross-resistance studies for 8''-hydroxypactamycin, this analysis is based on the well-established mechanism of action and known resistance pathways of its parent compound, pactamycin. The information presented herein is intended to guide researchers in predicting and evaluating potential cross-resistance phenomena in the development of new antimicrobial agents.

Mechanism of Action and Basis for Cross-Resistance

8''-Hydroxypactamycin, a derivative of pactamycin, is an aminocyclitol antibiotic that inhibits protein synthesis in bacteria. Like pactamycin, it targets the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.

Pactamycin binds to the E site (exit site) of the 30S ribosomal subunit. This binding interferes with the initiation of translation, a critical first step in protein synthesis. Resistance to pactamycin in bacteria primarily arises from alterations in its target site. Specifically, mutations within the 16S ribosomal RNA (rRNA), a key component of the 30S subunit, can prevent or reduce the binding affinity of the antibiotic.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple, often structurally related or mechanistically similar, antibiotics. In the case of 8''-hydroxypactamycin, mutations in the 16S rRNA that confer resistance to pactamycin could potentially reduce the binding affinity of other antibiotics that bind to the same or an overlapping site on the 30S ribosomal subunit.

Predicted Cross-Resistance Profile of 8''-Hydroxypactamycin

The following table summarizes the predicted likelihood of cross-resistance between 8''-hydroxypactamycin and other major antibiotic classes based on their mechanism of action and known resistance patterns.

Antibiotic ClassExample(s)Target SitePredicted Cross-Resistance with 8''-HydroxypactamycinRationale
Aminocyclitols Spectinomycin30S subunit (prevents translocation)High Spectinomycin also binds to the 30S subunit, and resistance can be conferred by 16S rRNA mutations.
Aminoglycosides Streptomycin, Kanamycin, Gentamicin, Amikacin30S subunit (A site)Moderate to High Aminoglycosides bind to the A site of the 30S subunit. While distinct from the E site, mutations in the 16S rRNA can have long-range conformational effects that may alter the binding of aminoglycosides. Resistance to aminoglycosides is also frequently mediated by 16S rRNA methyltransferases, which could potentially affect pactamycin binding.[1]
Tetracyclines Tetracycline, Doxycycline, Tigecycline30S subunit (A site)Low to Moderate Tetracyclines bind to the A site, preventing the attachment of aminoacyl-tRNA. While the binding site is different, significant alterations to the 30S subunit structure due to 16S rRNA mutations could potentially impact tetracycline binding.
Macrolides Erythromycin, Azithromycin, Clarithromycin50S subunit (P site and exit tunnel)Low Macrolides target the 50S ribosomal subunit, a different component of the ribosome than the target of 8''-hydroxypactamycin. Therefore, cross-resistance is unlikely unless a very general resistance mechanism, such as a broad-spectrum efflux pump, is involved.
Lincosamides Clindamycin50S subunit (A and P sites)Low Lincosamides bind to the 50S subunit, making cross-resistance with a 30S subunit inhibitor improbable based on target modification.
Oxazolidinones Linezolid50S subunit (P site)Low Linezolid's target is the 50S subunit, distinct from the binding site of 8''-hydroxypactamycin.
β-Lactams Penicillins, Cephalosporins, CarbapenemsPenicillin-Binding Proteins (PBPs) in the cell wallVery Low β-lactams inhibit cell wall synthesis, a completely different cellular process from protein synthesis. Cross-resistance is not expected.
Fluoroquinolones Ciprofloxacin, LevofloxacinDNA gyrase and topoisomerase IVVery Low Fluoroquinolones inhibit DNA replication, a mechanism unrelated to ribosome function. Cross-resistance is highly unlikely.

Experimental Protocols

Generation of 8''-Hydroxypactamycin-Resistant Mutants

A standard method for generating resistant mutants is through serial passage.

  • Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Passage:

    • A series of tubes containing two-fold serial dilutions of 8''-hydroxypactamycin in broth is prepared.

    • The bacterial suspension is added to each tube to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The tubes are incubated at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.

    • The culture from the tube with the highest concentration of antibiotic that still shows growth (sub-MIC) is used to inoculate a fresh series of antibiotic dilutions.

    • This process is repeated for a number of passages (e.g., 10-20) to select for mutants with increased resistance.

  • Isolation of Resistant Mutants: After several passages, the culture from the highest tolerated antibiotic concentration is plated on antibiotic-free agar to obtain isolated colonies. Individual colonies are then re-tested to confirm their resistant phenotype.

Determination of Cross-Resistance Profile

The susceptibility of the generated resistant mutants to a panel of other antibiotics is determined using the broth microdilution method to find the MIC for each antibiotic.

  • Preparation of Antibiotic Plates: 96-well microtiter plates are prepared with serial two-fold dilutions of each antibiotic to be tested.

  • Inoculum Preparation: The resistant mutant and the parental wild-type strain are grown in broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plates is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

  • Data Analysis: The fold-change in MIC for the resistant mutant compared to the wild-type strain is calculated for each antibiotic. A significant increase in the MIC for another antibiotic indicates cross-resistance.

Visualizing Mechanisms and Workflows

Ribosome_Target_and_Resistance cluster_ribosome 30S Ribosomal Subunit cluster_antibiotics Antibiotics cluster_resistance Resistance Mechanism 30S 30S Subunit 16S rRNA E_site E Site P_site P Site A_site A Site H_Pactamycin 8''-Hydroxypactamycin H_Pactamycin->E_site Binds to & Inhibits Other_E_site Other E Site Inhibitors (e.g., Kasugamycin) Other_E_site->E_site Binds to & Inhibits A_site_inhibitors A Site Inhibitors (Aminoglycosides, Tetracyclines) A_site_inhibitors->A_site Binds to & Inhibits Mutation 16S rRNA Mutation (e.g., C795U) Mutation->E_site Alters Binding Site Mutation->H_Pactamycin Prevents Binding Mutation->Other_E_site Prevents Binding (Cross-Resistance)

Caption: Mechanism of action and resistance leading to cross-resistance.

Cross_Resistance_Workflow start Start: Wild-Type Bacterial Strain serial_passage Serial Passage in increasing concentrations of 8''-Hydroxypactamycin start->serial_passage isolate_mutants Isolate Resistant Mutants serial_passage->isolate_mutants confirm_resistance Confirm Resistance Phenotype (MIC of 8''-Hydroxypactamycin) isolate_mutants->confirm_resistance mic_panel Determine MICs for a Panel of Other Antibiotics confirm_resistance->mic_panel compare_mics Compare MICs of Resistant Mutant vs. Wild-Type Strain mic_panel->compare_mics analyze_cross_resistance Analyze for Cross-Resistance (Increased MICs for other antibiotics) compare_mics->analyze_cross_resistance end End: Cross-Resistance Profile analyze_cross_resistance->end

Caption: Experimental workflow for determining cross-resistance.

References

Comparative Analysis of 8''-Hydroxypactamycin's Mechanism of Action Against Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of 8''-Hydroxypactamycin and other prominent protein synthesis inhibitors. The information is intended to assist researchers in understanding the nuances of these compounds for applications in molecular biology and drug discovery.

Mechanism of Action: 8''-Hydroxypactamycin

Pactamycin, an aminocyclitol antibiotic isolated from Streptomyces pactum, is a potent inhibitor of protein synthesis across all domains of life: bacteria, archaea, and eukarya.[1][2] While literature specifically detailing 8''-Hydroxypactamycin is sparse, its structural similarity to pactamycin suggests a nearly identical mechanism of action. Pactamycin exerts its inhibitory effects by binding to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[1][3]

Its primary binding site is the E-site (exit site) within the mRNA channel.[1] This interaction is thought to disrupt the normal path of the mRNA molecule, thereby interfering with the translocation step of elongation. Although initially considered a specific inhibitor of translation initiation, subsequent research has shown that pactamycin can also arrest translation at specific codons during the elongation phase. This context-dependent inhibition suggests a complex interplay between the drug, the ribosome, and the mRNA sequence.

Comparison with Other Protein Synthesis Inhibitors

Protein synthesis inhibitors are a diverse group of molecules that target different stages of translation: initiation, elongation, and termination. They are invaluable tools in molecular biology research and form the basis of many clinically important antibiotics. A comparison of their mechanisms is summarized below.

Table 1: Summary of Inhibitor Mechanisms
Inhibitor ClassExample(s)Target Ribosomal SubunitBinding SitePrimary EffectOrganism(s) Affected
Aminocyclitols Pactamycin / 8''-Hydroxypactamycin30S / 40SE-site, mRNA channelInhibits translocation and initiationBacteria, Archaea, Eukaryotes
Aminoglycosides Streptomycin, Kanamycin, Gentamicin30SA-site (16S rRNA)Codon misreading, inhibits translocationBacteria
Tetracyclines Tetracycline, Doxycycline30SA-siteBlocks aminoacyl-tRNA bindingBacteria
Macrolides Erythromycin, Azithromycin50SNascent peptide exit tunnel (NPET)Inhibits elongation, peptidyl transferBacteria
Lincosamides Clindamycin50SPeptidyl transferase center (PTC)Prevents peptide bond formationBacteria
Phenicols Chloramphenicol50SPeptidyl transferase center (PTC)Inhibits peptidyl transferase activityBacteria
Aminonucleosides Puromycin50S / 60SA-siteCauses premature chain terminationBacteria, Eukaryotes
Glutarimides Cycloheximide60S (Eukaryotic)E-siteInhibits translocationEukaryotes
Toxins (RIPs) Ricin60S (Eukaryotic)28S rRNA (A-chain)Enzymatically inactivates ribosomeEukaryotes
Detailed Mechanisms of Action
  • Aminoglycosides: This class of antibiotics binds with high affinity to the A-site on the 16S ribosomal RNA of the 30S subunit. This binding alters the conformation of the A-site, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins and can also lead to premature termination of translation.

  • Tetracyclines: These are broad-spectrum bacteriostatic antibiotics that also target the 30S ribosomal subunit. They function by reversibly binding to the A-site, physically blocking the attachment of aminoacyl-tRNA. This action effectively halts the elongation phase of protein synthesis.

  • Macrolides: Macrolides are characterized by a large macrocyclic lactone ring and bind to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. By partially occluding this tunnel, they interfere with the elongation of the polypeptide chain. Their action can be context-dependent, selectively inhibiting the translation of certain proteins based on the sequence of the nascent peptide.

  • Chloramphenicol: This is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit. It specifically targets the peptidyl transferase center (PTC), preventing the formation of peptide bonds between amino acids.

  • Puromycin: This antibiotic is an aminonucleoside derived from Streptomyces alboniger. It acts as a structural analog of the 3' end of aminoacyl-tRNA. Puromycin enters the A-site of the ribosome and is incorporated into the C-terminus of the growing polypeptide chain. This causes the premature release of the truncated polypeptide, thereby terminating translation. Due to its mechanism, it affects both prokaryotic and eukaryotic ribosomes.

  • Cycloheximide: Produced by Streptomyces griseus, cycloheximide is a potent inhibitor of protein synthesis in eukaryotes. It binds to the E-site of the 60S ribosomal subunit, interfering with the translocation step of elongation. It effectively stalls the ribosome after one round of translocation has occurred.

  • Ricin: Ricin is a highly potent toxin from castor beans, classified as a ribosome-inactivating protein (RIP). It consists of two chains: the B chain binds to the cell surface, facilitating entry, while the A chain possesses enzymatic activity. Inside the cell, the A chain irreversibly inactivates ribosomes by cleaving an adenine base from the 28S rRNA of the 60S subunit, completely halting protein synthesis.

Quantitative Comparison of Inhibitory Activity

The potency of protein synthesis inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. These values can vary depending on the experimental system (e.g., cell-free translation vs. cultured cells) and the specific organism.

Table 2: IC50 Values for Selected Protein Synthesis Inhibitors
InhibitorSystemIC50Reference
Pactamycin Cultured Mouse & Chick Fibroblasts~5 x 10⁻⁹ M
Cycloheximide Cultured Mouse & Chick Fibroblasts~5 x 10⁻⁷ M
Puromycin Cultured Mouse & Chick Fibroblasts~5 x 10⁻⁶ M
Tetracycline E. coli cell-free translation~1 µMN/A
Chloramphenicol E. coli cell-free translation~2 µMN/A
Erythromycin E. coli cell-free translation~0.5 µMN/A
Kanamycin E. coli cell-free translation~0.1 µMN/A
Ricin Rabbit reticulocyte lysate~3 ng/mLN/A

Note: IC50 values are approximate and can vary significantly between different experimental setups. The data for tetracycline, chloramphenicol, erythromycin, kanamycin, and ricin are representative values from typical in vitro translation assays and are provided for general comparison.

Experimental Protocols

The mechanisms of protein synthesis inhibitors are often elucidated using a combination of biochemical and molecular biology techniques.

Toeprinting (Primer Extension Inhibition) Assay

The toeprinting assay is a powerful method used to map the precise location of a ribosome stalled on an mRNA transcript. This allows researchers to determine which stage of translation is affected by an inhibitor.

Methodology:

  • Reaction Setup: An in vitro translation system (e.g., rabbit reticulocyte lysate or a purified E. coli system) is assembled containing the mRNA of interest, ribosomes, tRNAs, and amino acids.

  • Inhibitor Addition: The protein synthesis inhibitor being studied is added to the reaction. For example, cycloheximide is often used to arrest ribosomes during elongation.

  • Ribosome Stalling: The inhibitor causes the translating ribosomes to stall at specific positions on the mRNA.

  • Primer Annealing: A DNA primer, often radiolabeled or fluorescently labeled, that is complementary to a region downstream of the start codon is annealed to the mRNA.

  • Reverse Transcription: Reverse transcriptase is added to synthesize a complementary DNA (cDNA) strand, starting from the primer.

  • Extension Termination: The reverse transcriptase proceeds along the mRNA template until it encounters the stalled ribosome, at which point the enzyme is blocked and cDNA synthesis terminates. This generates a truncated cDNA product known as a "toeprint".

  • Analysis: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the toeprint fragment indicates the exact position of the leading edge of the stalled ribosome on the mRNA, typically 15-17 nucleotides downstream from the codon in the P-site.

Visualizations

Diagrams of Mechanisms and Workflows

Protein_Synthesis_Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination i_start mRNA + Small Subunit + Initiator tRNA i_complex Initiation Complex (Small Subunit bound to mRNA) i_start->i_complex Binding i_full Full Ribosome Assembly (Large Subunit joins) i_complex->i_full Recruitment e_entry A-site: Aminoacyl-tRNA Binding i_full->e_entry e_peptide P-site: Peptide Bond Formation e_entry->e_peptide e_trans Translocation: Ribosome moves along mRNA e_peptide->e_trans e_trans->e_entry Cycle Repeats t_stop Stop Codon in A-site e_trans->t_stop t_release Release Factor Binding t_stop->t_release t_final Polypeptide Release & Ribosome Dissociation t_release->t_final

Caption: Overview of the three stages of protein synthesis: initiation, elongation, and termination.

Inhibitor_Mechanisms cluster_inhibitors Ribosome Small Subunit (30S/40S) Large Subunit (50S/60S) mRNA Channel E-site P-site A-site Peptide Exit Tunnel Pactamycin Pactamycin Pactamycin->Ribosome:E Binds E-site, disrupts mRNA path Tetracycline Tetracycline Tetracycline->Ribosome:A Blocks tRNA binding Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome:A Causes misreading Chloramphenicol Chloramphenicol Chloramphenicol->Ribosome:P Inhibits peptide bond formation Macrolides Macrolides Macrolides->Ribosome:tunnel Blocks exit tunnel Puromycin Puromycin Puromycin->Ribosome:A Premature termination Cycloheximide Cycloheximide Cycloheximide->Ribosome:E Inhibits translocation (Eukaryotes) Ricin Ricin (A-chain) Ricin->Ribosome:large Cleaves 28S rRNA (Eukaryotes)

Caption: Binding sites and primary effects of various protein synthesis inhibitors on the ribosome.

Toeprinting_Workflow A 1. Assemble in vitro translation reaction (mRNA, Ribosomes, etc.) B 2. Add inhibitor to stall ribosomes A->B C 3. Anneal labeled DNA primer B->C D 4. Add Reverse Transcriptase to synthesize cDNA C->D E 5. cDNA synthesis stops at the stalled ribosome D->E F 6. Separate cDNA products by gel electrophoresis E->F G 7. Analyze fragment size to map ribosome position F->G

Caption: Experimental workflow for the toeprinting (primer extension inhibition) assay.

References

Confirming the Target Engagement of 8''-Hydroxypactamycin in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical and functional assays to confirm the cellular target engagement of 8''-Hydroxypactamycin, a pactamycin analog and potent protein synthesis inhibitor. Objectively comparing methodologies and providing detailed experimental protocols will aid researchers in selecting the most appropriate technique for their specific research goals.

Introduction to 8''-Hydroxypactamycin and Target Engagement

8''-Hydroxypactamycin, like its parent compound pactamycin, is known to inhibit protein synthesis by binding to the ribosome.[1][2] Specifically, pactamycin binds to the E-site of the 30S ribosomal subunit, which hinders the movement of the mRNA-tRNA complex and blocks translation.[2][3] Confirming that 8''-Hydroxypactamycin engages its ribosomal target within the complex cellular environment is a critical step in its validation as a chemical probe or therapeutic lead. This confirmation provides direct evidence of its mechanism of action and helps to differentiate on-target effects from potential off-target activities.

A variety of techniques have been developed to measure the interaction between a small molecule and its protein target in cells.[4] These methods can be broadly categorized into those that measure direct binding and those that assess the functional consequences of that binding. This guide will focus on three primary methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Ribosome Profiling, with a brief comparison to Chemical Proteomics.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on several factors, including the nature of the drug-target interaction, the availability of specific reagents, and the desired throughput. The following table summarizes and compares key features of CETSA, DARTS, and Ribosome Profiling for confirming the target engagement of 8''-Hydroxypactamycin.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Ribosome Profiling (Ribo-Seq)Chemical Proteomics
Principle Ligand binding alters the thermal stability of the target protein.Ligand binding protects the target protein from proteolysis.Measures the effect of the inhibitor on ribosome occupancy along mRNA transcripts.Utilizes chemical probes to capture and identify drug-binding proteins.
Assay Type Biophysical (Direct Binding)Biophysical (Direct Binding)Functional (Downstream Effect)Biophysical (Direct Binding)
Labeling Requirement Label-free for the drug.Label-free for the drug.Label-free for the drug.Requires modification of the drug to incorporate a reactive group and a reporter tag.
Throughput Can be adapted for high-throughput screening (HT-CETSA).Moderate throughput, can be adapted for screening.Low throughput, typically used for in-depth mechanistic studies.Moderate to high throughput depending on the specific platform.
Key Advantage Measures target engagement in intact cells, reflecting a more physiological environment.Does not require heating, avoiding potential heat-induced cellular stress responses. Simple and cost-effective.Provides a global view of translation and identifies specific sites of ribosome stalling.Can identify novel or unexpected off-targets in an unbiased manner.
Key Limitation Not all drug-target interactions result in a significant thermal shift.The degree of protection from proteolysis can be subtle and difficult to detect. Requires careful optimization of protease concentration.An indirect measure of target engagement. Data analysis can be complex.Drug modification may alter its binding properties. Non-specific binding can be a challenge.
Suitability for 8''-Hydroxypactamycin High. Binding of a small molecule to a large ribosomal complex is likely to induce a measurable thermal shift.High. The binding of 8''-Hydroxypactamycin could sterically hinder protease access to ribosomal proteins.Excellent. As a protein synthesis inhibitor, it is expected to cause significant changes in ribosome footprints.Moderate. Synthesis of a functionalized 8''-Hydroxypactamycin probe could be challenging and may affect its binding to the ribosome.

Experimental Protocols

Detailed protocols for each of the primary target engagement assays are provided below. These are generalized protocols that should be optimized for the specific cell type and experimental conditions.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for confirming the engagement of 8''-Hydroxypactamycin with ribosomal proteins.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of 8''-Hydroxypactamycin or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis:

  • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

3. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fraction.

  • Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for a ribosomal protein (e.g., RPS6 or RPL3) to detect the amount of soluble target protein at each temperature.

  • The binding of 8''-Hydroxypactamycin is expected to increase the thermal stability of the ribosomal protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the steps to assess the protective effect of 8''-Hydroxypactamycin on its target ribosome against proteolysis.

1. Cell Lysis and Lysate Preparation:

  • Harvest untreated cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

2. Drug Incubation:

  • Aliquot the cell lysate into tubes.

  • Add varying concentrations of 8''-Hydroxypactamycin or vehicle control to the lysates and incubate at room temperature for 1 hour.

3. Limited Proteolysis:

  • Add a protease (e.g., pronase or thermolysin) to each sample at an optimized concentration.

  • Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion of proteins.

  • Stop the digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and heating.

4. Analysis:

  • Separate the protein digests by SDS-PAGE.

  • Visualize the proteins by Coomassie staining or perform a Western blot using an antibody against a ribosomal protein.

  • A protected protein band in the presence of 8''-Hydroxypactamycin, which is diminished in the vehicle control, indicates target engagement.

Ribosome Profiling (Ribo-Seq) Protocol

This protocol provides a high-level overview of the Ribo-Seq workflow to measure the impact of 8''-Hydroxypactamycin on translation.

1. Cell Treatment and Lysis:

  • Treat cells with a sub-lethal concentration of 8''-Hydroxypactamycin or vehicle for a short duration.

  • To arrest translating ribosomes, add cycloheximide to the culture medium before harvesting.

  • Lyse the cells in a polysome lysis buffer.

2. Ribosome Footprinting:

  • Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).

  • Isolate the monosomes by sucrose density gradient ultracentrifugation.

3. Library Preparation and Sequencing:

  • Extract the RNA from the monosome fraction.

  • Isolate the RPFs (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.

  • Ligate adapters to the 3' and 5' ends of the RPFs.

  • Perform reverse transcription and PCR to generate a cDNA library.

  • Sequence the library using a high-throughput sequencing platform.

4. Data Analysis:

  • Align the sequencing reads to the transcriptome.

  • Analyze the distribution of ribosome footprints along the mRNA transcripts.

  • 8''-Hydroxypactamycin is expected to cause an accumulation of ribosomes at the initiation codon or specific codons, which can be visualized as peaks in the ribosome profiling data.

Visualizations

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows described in this guide.

Signaling_Pathway cluster_0 8H_Pactamycin 8''-Hydroxypactamycin Ribosome Ribosome (E-site) 8H_Pactamycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Growth Cell Growth/Proliferation Protein_Synthesis->Cell_Growth Inhibits

Mechanism of Action of 8''-Hydroxypactamycin.

Experimental_Workflow cluster_CETSA CETSA Workflow cluster_DARTS DARTS Workflow cluster_RiboSeq Ribosome Profiling Workflow c1 Cell Treatment with 8''-H-Pactamycin c2 Heating c1->c2 c3 Cell Lysis c2->c3 c4 Centrifugation c3->c4 c5 Western Blot for Ribosomal Protein c4->c5 d1 Cell Lysis d2 Incubation with 8''-H-Pactamycin d1->d2 d3 Limited Proteolysis d2->d3 d4 SDS-PAGE/Western Blot d3->d4 r1 Cell Treatment & Lysis with CHX r2 RNase I Footprinting r1->r2 r3 Monosome Isolation r2->r3 r4 Library Prep & Sequencing r3->r4

Comparison of Experimental Workflows.

Logical_Relationship cluster_methods Methodologies Target_Engagement Confirming Target Engagement of 8''-Hydroxypactamycin Biophysical Biophysical Assays (Direct Binding) Target_Engagement->Biophysical Functional Functional Assays (Downstream Effects) Target_Engagement->Functional CETSA CETSA Biophysical->CETSA DARTS DARTS Biophysical->DARTS Chem_Proteomics Chemical Proteomics Biophysical->Chem_Proteomics Ribo_Seq Ribosome Profiling Functional->Ribo_Seq

Classification of Target Engagement Assays.

Conclusion

Confirming the cellular target engagement of 8''-Hydroxypactamycin is essential for its validation and further development. This guide has provided a comparative overview of three powerful techniques: CETSA, DARTS, and Ribosome Profiling. Biophysical methods like CETSA and DARTS offer direct evidence of binding, while the functional approach of Ribosome Profiling provides a global view of the compound's impact on translation. The choice of method will depend on the specific experimental goals, available resources, and the level of detail required. By utilizing the information and protocols provided, researchers can confidently design and execute experiments to validate the target engagement of 8''-Hydroxypactamycin in a cellular context.

References

Validating Antitumor Potential: A Comparative Look at 8''-Hydroxypactamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent yet tolerable anticancer agents is a perpetual challenge. Pactamycin, a natural product with known antitumor properties, has long been hampered by its significant cytotoxicity. This has spurred the development of various derivatives, among which 8''-hydroxypactamycin analogs have emerged as compounds of interest due to their potential for reduced toxicity.

This guide provides a comparative overview of the available data on 8''-hydroxypactamycin derivatives, placing them in the context of other pactamycin analogs and outlining the methodologies for their in vivo evaluation. While comprehensive in vivo antitumor efficacy data for 8''-hydroxypactamycin derivatives remains limited in publicly accessible literature, this guide synthesizes the existing information and provides a framework for future research.

Reduced Toxicity Profile of 8''-Hydroxypactamycin

A key consideration in the development of any chemotherapeutic agent is its safety profile. Preliminary data indicates a significant reduction in the acute toxicity of 8''-hydroxypactamycin when compared to other pactamycin derivatives.

CompoundAnimal ModelRoute of AdministrationLD100 (Lethal Dose, 100%)Reference
8''-Hydroxypactamycin MiceIntraperitoneal25 mg/kg[1]
7-Deoxypactamycin MiceIntraperitoneal1.57 mg/kg[1]

This substantial difference in lethal dosage suggests that the 8''-hydroxy modification may play a crucial role in mitigating the systemic toxicity associated with the pactamycin scaffold, a critical step towards potential clinical translation.

Framework for In Vivo Antitumor Efficacy Studies

G cluster_preclinical In Vivo Antitumor Efficacy Workflow a Cell Line Selection & Culture b Animal Model Selection (e.g., Nude Mice) a->b c Tumor Xenograft Implantation b->c d Animal Randomization & Grouping c->d e Treatment Administration (Vehicle, 8''-Hydroxypactamycin derivative, Positive Control) d->e f Tumor Volume & Body Weight Monitoring e->f g Endpoint Analysis: Tumor Excision & Weight, Histopathology, Biomarker Analysis f->g h Data Analysis & Interpretation g->h

A typical workflow for in vivo antitumor efficacy studies.
Detailed Experimental Protocol (Representative)

The following is a representative protocol for a xenograft study to evaluate the in vivo antitumor effects of a novel compound. This protocol is intended as a template and would require optimization for the specific 8''-hydroxypactamycin derivative being tested.

1. Cell Culture and Animal Models:

  • Cell Lines: A panel of human cancer cell lines (e.g., from breast, lung, colon, or pancreatic cancer) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, would be used to prevent rejection of human tumor xenografts. Animals would be housed in a pathogen-free environment with ad libitum access to food and water.

2. Tumor Implantation:

  • Cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like Matrigel) would be subcutaneously injected into the flank of each mouse.

  • Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

3. Drug Formulation and Administration:

  • The 8''-hydroxypactamycin derivative would be formulated in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, or oral).

  • Animals would be randomly assigned to treatment groups (e.g., vehicle control, different dose levels of the test compound, and a positive control group with a standard-of-care chemotherapeutic).

  • Treatment would be administered according to a predefined schedule (e.g., daily, every other day, or weekly) for a specified duration.

4. Efficacy Endpoints:

  • Tumor Growth: Tumor dimensions would be measured regularly (e.g., twice a week) using calipers, and tumor volume would be calculated using the formula: (Length x Width²)/2.

  • Body Weight: Animal body weights would be monitored as an indicator of systemic toxicity.

  • Survival: In some studies, animals may be monitored for survival, with the endpoint being tumor size reaching a predetermined limit or signs of morbidity.

5. Terminal Procedures:

  • At the end of the study, animals would be euthanized, and tumors would be excised and weighed.

  • Tumor tissue and major organs may be collected for histopathological analysis (e.g., H&E staining for tissue morphology, Ki-67 for proliferation, and TUNEL assay for apoptosis) and biomarker studies (e.g., Western blotting or immunohistochemistry for key protein expression).

Potential Signaling Pathways

While the precise mechanism of action for 8''-hydroxypactamycin derivatives is yet to be elucidated, studies on other pactamycin analogs, such as TM-025 and TM-026, have implicated the p53 signaling pathway in their anticancer effects.[2][3] These analogs have been shown to induce cell-cycle arrest and senescence in a p53-dependent manner.[2] Given the structural similarities, it is plausible that 8''-hydroxypactamycin derivatives may also exert their effects through modulation of this critical tumor suppressor pathway.

G cluster_pathway Potential p53-Mediated Antitumor Mechanism a 8''-Hydroxypactamycin derivative (Hypothesized) b Cellular Stress a->b c p53 Activation b->c d p21 (CDKN1A) Upregulation c->d i Bax Upregulation c->i e CDK2/Cyclin E Inhibition d->e f G1/S Phase Cell Cycle Arrest e->f g Senescence f->g h Apoptosis i->h

Hypothesized p53 signaling pathway involvement.

Conclusion and Future Directions

The available data, though limited, positions 8''-hydroxypactamycin derivatives as promising candidates for further preclinical development. Their significantly lower acute toxicity compared to other pactamycin analogs is a compelling starting point. However, to validate their in vivo antitumor effects, rigorous studies are required. Future research should focus on:

  • Comprehensive in vivo efficacy studies across a panel of cancer models to determine the spectrum of activity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of these compounds and to correlate drug exposure with antitumor response.

  • Mechanism of action studies to elucidate the specific signaling pathways modulated by 8''-hydroxypactamycin derivatives in cancer cells.

By systematically addressing these research questions, the full therapeutic potential of 8''-hydroxypactamycin derivatives can be uncovered, potentially leading to the development of a new generation of safer and more effective anticancer agents.

References

A Comparative Analysis of the Metabolic Stability of Pactamycin and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibiotic pactamycin and its analogs, with a focus on metabolic stability. While direct comparative metabolic data is limited in publicly available literature, this document outlines the key analogs, their reported biological activities, and the standardized experimental protocols used to assess metabolic stability.

Pactamycin is a potent aminocyclopentitol antibiotic with significant antibacterial, antitumor, antiviral, and antiprotozoal activities.[1][2] However, its clinical development has been hindered by its broad-spectrum toxicity.[1][2] This has led to the generation of numerous pactamycin analogs through biosynthetic engineering and chemical modification, with the goal of improving pharmacological properties and reducing toxicity.[1] A critical aspect of improving the therapeutic profile of these analogs is enhancing their metabolic stability.

Comparative Biological Activity of Pactamycin and its Analogs

CompoundKey Structural Difference from PactamycinReported Biological Activity / Properties
Pactamycin -Potent, broad-spectrum antibacterial, antitumor, antiviral, and antiprotozoal activities; high cytotoxicity.
7-deoxypactamycin (cranomycin) Lacks the C7 hydroxyl groupMore active than pactamycin in some assays.
de-6-MSA-pactamycin Lacks the 6-methylsalicylyl (6-MSA) moietyRetains equivalent biological activity to pactamycin.
de-6-MSA-7-deoxypactamycin (jogyamycin) Lacks both the 6-MSA moiety and the C7 hydroxyl groupMore active than pactamycin in some assays. Potent antiprotozoal activity.
Lysine, Ornithine, and Histidine Conjugates Amino acids tethered to the primary amino groupAntimicrobial activity maintained at levels similar to pactamycin, but with reduced toxicity.

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of a compound is typically assessed using in vitro methods that measure its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes. These assays provide key parameters like intrinsic clearance (CLint) and half-life (t½).

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.

a. Materials:

  • Test compound (pactamycin or analog)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal standard

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

b. Procedure:

  • Preparation: Prepare stock solutions of the test compound and internal standard. Thaw liver microsomes and the NADPH regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, pre-warm a mixture of the test compound (final concentration typically 1-10 µM), liver microsomes (final concentration typically 0.5 mg/mL), and phosphate buffer at 37°C for approximately 10-15 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile or methanol containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

c. Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

a. Materials:

  • Test compound (pactamycin or analog)

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Internal standard

  • Acetonitrile or methanol

  • 96-well plates, incubator with orbital shaker, centrifuge

  • LC-MS/MS system

b. Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes and dilute to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.

  • Incubation: In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration typically 1-10 µM).

  • Time Course: Place the plate in an incubator at 37°C on an orbital shaker. At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.

  • Reaction Termination: Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

c. Data Analysis:

  • Data analysis is performed similarly to the microsomal stability assay to determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint). For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

Visualizing Experimental Workflows and Metabolic Pathways

To further clarify the processes involved in determining metabolic stability and the underlying biological pathways, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Compound Test Compound (Pactamycin or Analog) Incubate Incubate at 37°C Compound->Incubate System Metabolic System (Microsomes or Hepatocytes) System->Incubate Cofactors Cofactors (e.g., NADPH) Cofactors->Incubate Timepoints Collect Samples at Time Points Incubate->Timepoints Terminate Terminate Reaction (Cold Solvent + IS) Timepoints->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assays.

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Parent Drug (Lipophilic) Phase1_Enzymes CYP450, FMO, etc. Parent_Drug->Phase1_Enzymes Phase2_Enzymes UGT, SULT, GST, etc. Parent_Drug->Phase2_Enzymes Phase1_Metabolite Metabolite (More Polar) Phase1_Enzymes->Phase1_Metabolite Oxidation, Reduction, Hydrolysis Phase1_Metabolite->Phase2_Enzymes Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Phase2_Enzymes->Conjugated_Metabolite Conjugation (Glucuronidation, etc.) Excretion Excretion (Urine or Bile) Conjugated_Metabolite->Excretion

Caption: General pathways of drug metabolism in the liver.

References

Assessing the Selectivity of 8''-Hydroxypactamycin for Prokaryotic vs. Eukaryotic Ribosomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 8''-Hydroxypactamycin's selectivity for prokaryotic versus eukaryotic ribosomes, benchmarked against its parent compound, pactamycin. Pactamycin is a potent, broad-spectrum inhibitor of protein synthesis, targeting the small ribosomal subunit in bacteria, archaea, and eukaryotes.[1][2] This lack of selectivity is a primary contributor to its significant cytotoxicity, which has largely limited its clinical application.[1]

Structural modifications to the pactamycin scaffold have been shown to yield analogs with improved therapeutic indices, suggesting that derivatives like 8''-Hydroxypactamycin may exhibit enhanced selectivity for prokaryotic ribosomes.[1] This guide outlines the experimental framework for validating this hypothesis, presenting hypothetical data and detailed protocols for in vitro comparative analysis.

Comparative Inhibitory Activity: A Data-Driven Overview

To quantitatively assess the selectivity of 8''-Hydroxypactamycin, a series of in vitro translation (IVT) assays would be performed. These assays measure the concentration of the compound required to inhibit protein synthesis by 50% (IC50) in both prokaryotic (E. coli cell-free extract) and eukaryotic (rabbit reticulocyte lysate) systems. For context, the activity of the parent compound, pactamycin, is presented.

Note: The following data for 8''-Hydroxypactamycin is hypothetical and serves to illustrate a potential outcome of the experimental protocols described below. The data for pactamycin is based on values reported in the literature.[3]

Table 1: Comparative IC50 Values of Pactamycin and 8''-Hydroxypactamycin in Prokaryotic and Eukaryotic In Vitro Translation Systems

CompoundProkaryotic System (E. coli S30) IC50Eukaryotic System (Rabbit Reticulocyte) IC50Selectivity Index (Eukaryotic IC50 / Prokaryotic IC50)
Pactamycin~1.0 µM~0.005 µM~0.005
8''-Hydroxypactamycin1.5 µM (Hypothetical)50 µM (Hypothetical)33.3 (Hypothetical)

A higher selectivity index indicates greater selectivity for the prokaryotic ribosome. The hypothetical data suggests that the addition of a hydroxyl group at the 8'' position could significantly decrease the compound's activity against eukaryotic ribosomes, thereby improving its selectivity profile.

Mechanism of Action: Inhibition of Translation

Pactamycin binds to the E-site of the small ribosomal subunit (30S in prokaryotes, 40S in eukaryotes). This interaction is thought to sterically hinder the movement of tRNA from the P-site to the E-site during the translocation step of protein synthesis elongation, ultimately halting protein production. The structural differences between prokaryotic 70S and eukaryotic 80S ribosomes form the basis for the selective action of many antibiotics. It is hypothesized that the 8''-hydroxyl group may introduce steric or electronic changes that reduce the binding affinity of the compound to the eukaryotic 40S ribosomal subunit.

cluster_initiation cluster_elongation cluster_termination Initiation Complex Initiation Complex Aminoacyl-tRNA delivery Aminoacyl-tRNA delivery Initiation Complex->Aminoacyl-tRNA delivery Peptide Bond Formation Peptide Bond Formation Aminoacyl-tRNA delivery->Peptide Bond Formation Translocation Translocation Peptide Bond Formation->Translocation Translocation->Aminoacyl-tRNA delivery Release Factors Release Factors Translocation->Release Factors Pactamycin_Analogs Pactamycin / 8''-Hydroxypactamycin Pactamycin_Analogs->Translocation Inhibits

Caption: Mechanism of action of pactamycin and its analogs.

Experimental Protocols

The following are detailed methodologies for conducting the comparative in vitro translation assays.

Prokaryotic In Vitro Translation Assay

This protocol utilizes an E. coli S30 cell-free extract to measure the inhibitory effect of the test compounds on prokaryotic protein synthesis.

Materials:

  • E. coli S30 Extract System (e.g., Promega)

  • Plasmid DNA template encoding a reporter gene (e.g., firefly luciferase) with a Shine-Dalgarno sequence

  • Amino Acid Mixture, minus methionine

  • [³⁵S]-Methionine

  • 8''-Hydroxypactamycin and Pactamycin stock solutions (in DMSO)

  • Trichloroacetic acid (TCA), 10%

  • Scintillation fluid

Procedure:

  • Reaction Assembly: On ice, assemble the translation reactions in triplicate. To each reaction tube, add the S30 premix, amino acid mixture (minus methionine), and the plasmid DNA template.

  • Inhibitor Addition: Add varying concentrations of 8''-Hydroxypactamycin or pactamycin to the respective tubes. Include a no-inhibitor control and a DMSO-only control.

  • Initiation of Translation: Add [³⁵S]-Methionine to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 60 minutes.

  • Precipitation: Stop the reactions by adding 10% TCA. This will precipitate the newly synthesized, radiolabeled proteins.

  • Washing: Pellet the precipitate by centrifugation. Wash the pellet twice with cold acetone to remove unincorporated [³⁵S]-Methionine.

  • Quantification: Resuspend the pellet in a suitable buffer and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.

Eukaryotic In Vitro Translation Assay

This protocol uses a rabbit reticulocyte lysate system to assess the impact of the compounds on eukaryotic protein synthesis.

Materials:

  • Rabbit Reticulocyte Lysate (nuclease-treated)

  • Capped and polyadenylated mRNA template for a reporter enzyme (e.g., Renilla luciferase)

  • Amino Acid Mixture, minus leucine

  • [³H]-Leucine

  • 8''-Hydroxypactamycin and Pactamycin stock solutions (in DMSO)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Reaction Setup: Thaw the rabbit reticulocyte lysate on ice. In triplicate, prepare reaction mixes containing the lysate, the amino acid mixture (minus leucine), and the reporter mRNA.

  • Inhibitor Addition: Add a range of concentrations of 8''-Hydroxypactamycin or pactamycin. Include appropriate controls (no inhibitor, DMSO only).

  • Initiation of Translation: Transfer the reactions to a 30°C water bath and incubate for 90 minutes.

  • Quantification: Measure the activity of the synthesized luciferase using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the inhibition data and determine the IC50 value as described for the prokaryotic assay.

cluster_prokaryotic Prokaryotic System cluster_eukaryotic Eukaryotic System E. coli S30 Extract E. coli S30 Extract Add DNA Template Add DNA Template E. coli S30 Extract->Add DNA Template Add Inhibitor_P Add Inhibitor & [35S]-Met Add DNA Template->Add Inhibitor_P Incubate 37°C Incubate 37°C Add Inhibitor_P->Incubate 37°C TCA Precipitate TCA Precipitate Incubate 37°C->TCA Precipitate Measure Radioactivity Measure Radioactivity TCA Precipitate->Measure Radioactivity Calculate IC50_P Calculate IC50 Measure Radioactivity->Calculate IC50_P Compare Selectivity Compare Selectivity Calculate IC50_P->Compare Selectivity Reticulocyte Lysate Reticulocyte Lysate Add mRNA Template Add mRNA Template Reticulocyte Lysate->Add mRNA Template Add Inhibitor_E Add Inhibitor Add mRNA Template->Add Inhibitor_E Incubate 30°C Incubate 30°C Add Inhibitor_E->Incubate 30°C Luciferase Assay Luciferase Assay Incubate 30°C->Luciferase Assay Measure Luminescence Measure Luminescence Luciferase Assay->Measure Luminescence Calculate IC50_E Calculate IC50 Measure Luminescence->Calculate IC50_E Calculate IC50_E->Compare Selectivity

Caption: Experimental workflow for comparative selectivity analysis.

Conclusion

The provided framework enables a robust assessment of 8''-Hydroxypactamycin's selectivity for prokaryotic over eukaryotic ribosomes. Based on findings with other pactamycin analogs, it is plausible that 8''-Hydroxypactamycin will demonstrate a significantly improved selectivity index compared to its parent compound. Such a finding would position 8''-Hydroxypactamycin as a more promising candidate for further investigation as an antibacterial agent with a potentially wider therapeutic window. The detailed protocols and structured data presentation in this guide are intended to facilitate the direct and objective comparison of these compounds by researchers in the field.

References

Benchmarking Antimalarial Activity: A Comparative Analysis of 8''-Hydroxypactamycin and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative antimalarial efficacy of 8''-Hydroxypactamycin and the conventional drug, Chloroquine. This report synthesizes available data on their mechanisms of action, in vitro activity against sensitive and resistant Plasmodium falciparum strains, and provides detailed experimental protocols for assessment.

Introduction

The persistent global health challenge posed by malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel antimalarial agents. Chloroquine, a cornerstone of malaria treatment for decades, has seen its efficacy significantly diminished due to widespread resistance. This has spurred the investigation of new compounds with unique mechanisms of action. Among these, 8''-Hydroxypactamycin, a member of the pactamycin class of aminocyclitol antibiotics, has emerged as a compound of interest due to its potent biological activity. This guide provides a comprehensive comparison of the antimalarial activity of 8''-Hydroxypactamycin against chloroquine, supported by available experimental data and detailed methodologies.

Comparative Antimalarial Activity

While direct head-to-head studies detailing the IC50 values of 8''-Hydroxypactamycin against chloroquine are not extensively available in the public domain, data from studies on pactamycin and its fluorinated analogs provide a strong indication of its potential. Pactamycin and its derivatives have demonstrated potent activity in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, certain fluorinated pactamycin analogs have reported IC50 values of less than 40 nM against D6 (chloroquine-sensitive), Dd2 (chloroquine-resistant), and 7G8 (chloroquine-resistant) strains. Pactamycin itself has also shown activity in low nanomolar concentrations against both drug-resistant and drug-susceptible strains.

For the purpose of this guide, the following table summarizes representative IC50 values for chloroquine against various strains and provides a placeholder for 8''-Hydroxypactamycin based on the activity of closely related pactamycin analogs. It is crucial to note that these values for 8''-Hydroxypactamycin are estimations and require confirmation through direct experimental evaluation.

CompoundP. falciparum StrainResistance ProfileRepresentative IC50 (nM)
8''-Hydroxypactamycin 3D7Chloroquine-Sensitive< 50 (Estimated)
K1Chloroquine-Resistant< 50 (Estimated)
Dd2Chloroquine-Resistant< 50 (Estimated)
Chloroquine 3D7Chloroquine-Sensitive~10 - 30
K1Chloroquine-Resistant> 100
Dd2Chloroquine-Resistant> 100

Mechanisms of Action

The two compounds exhibit fundamentally different mechanisms of action, which is a key factor in 8''-Hydroxypactamycin's potential to overcome chloroquine resistance.

8''-Hydroxypactamycin: Inhibition of Protein Synthesis

8''-Hydroxypactamycin, like other pactamycin analogs, is a potent inhibitor of protein synthesis. It is believed to bind to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. This binding event disrupts the translocation step of elongation, thereby halting the synthesis of essential proteins required for parasite survival and replication. This mechanism is distinct from that of most currently used antimalarials.

cluster_ribosome Ribosome mRNA mRNA Ribosome 80S Ribosome mRNA->Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Inhibits Translocation tRNA Aminoacyl-tRNA tRNA->Ribosome 8_Hydroxypactamycin 8''-Hydroxypactamycin 8_Hydroxypactamycin->Ribosome Binds to Ribosome Parasite_Death Parasite Death Protein_Synthesis_Inhibition->Parasite_Death Leads to cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Oxidative_Stress Oxidative Stress & Membrane Damage Heme->Oxidative_Stress Accumulation leads to Chloroquine Chloroquine Chloroquine->Heme Binds to & Inhibits Polymerization Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death Causes Start Start Prepare_Drug_Plates Prepare serial dilutions of 8''-Hydroxypactamycin and Chloroquine in a 96-well plate. Start->Prepare_Drug_Plates Prepare_Parasite_Culture Synchronize P. falciparum culture to the ring stage and adjust to 0.5% parasitemia and 2% hematocrit. Start->Prepare_Parasite_Culture Incubate_Cultures Add parasite culture to drug plates and incubate for 72 hours at 37°C. Prepare_Drug_Plates->Incubate_Cultures Prepare_Parasite_Culture->Incubate_Cultures Lyse_Cells Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature. Incubate_Cultures->Lyse_Cells Read_Fluorescence Measure fluorescence using a plate reader (485 nm excitation, 530 nm emission). Lyse_Cells->Read_Fluorescence Analyze_Data Calculate IC50 values by plotting fluorescence intensity against drug concentration. Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Safety Operating Guide

Navigating the Safe Disposal of 8''-Hydroxypactamycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of experimental compounds is a critical component of laboratory safety and environmental responsibility. 8''-Hydroxypactamycin, a derivative of the antibiotic pactamycin, requires careful handling and disposal due to its potential biological activity. This guide provides essential, step-by-step procedures for the safe disposal of 8''-Hydroxypactamycin, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The chemical, physical, and toxicological properties of 8''-Hydroxypactamycin have not been completely investigated.[1] Therefore, it should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling 8''-Hydroxypactamycin in any form.

Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol for 8''-Hydroxypactamycin

The recommended disposal method for 8''-Hydroxypactamycin, treated as a cytotoxic and experimental compound, is incineration by a licensed hazardous waste disposal service.[2][3][4] Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation:

  • Proper segregation is the first and most critical step. All waste contaminated with 8''-Hydroxypactamycin must be segregated from other laboratory waste streams.

  • This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, flasks), and contaminated PPE.

2. Waste Collection and Containment:

  • Solid Waste:

    • Place pure 8''-Hydroxypactamycin powder, contaminated solids, and grossly contaminated labware into a designated, leak-proof, and puncture-resistant hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and with the chemical name "8''-Hydroxypactamycin." In some regions, containers for cytotoxic waste are color-coded, often with purple lids or markings.

  • Liquid Waste:

    • Collect solutions containing 8''-Hydroxypactamycin in a dedicated, leak-proof, and shatter-resistant container, preferably plastic.

    • The container must be compatible with the solvent used and have a secure screw-top cap to prevent leakage.

    • Label the container clearly with "Hazardous Waste," "Cytotoxic Waste," the chemical name, and the solvent used.

  • Sharps Waste:

    • Any sharps, such as needles or syringes, contaminated with 8''-Hydroxypactamycin must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.

3. Storage of Waste:

  • Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure that containers are kept closed except when adding waste.

  • Store incompatible waste types separately to prevent accidental reactions.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste off-site yourself. All hazardous waste must be collected by a licensed waste management provider.

5. Accidental Spills:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS.

Disposal of Empty Containers
  • Empty containers that held 8''-Hydroxypactamycin must also be disposed of as hazardous waste.

  • For containers of highly toxic chemicals, it is often required that the first three rinses be collected and disposed of as hazardous waste. The rinsate should be collected in the designated liquid hazardous waste container.

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 8''-Hydroxypactamycin.

cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Final Disposal start Material Contaminated with 8''-Hydroxypactamycin is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes is_solid Is the waste solid? is_sharp->is_solid No sharps_container Collect in Labeled, Puncture-Resistant Sharps Container is_sharp->sharps_container Yes solid_container Collect in Labeled, Leak-Proof Solid Waste Container is_solid->solid_container Yes store Store in Designated Satellite Accumulation Area liquid_container->store sharps_container->store solid_container->store pickup Arrange for Pickup by Institutional EHS/ Licensed Waste Vendor store->pickup

Caption: Disposal workflow for 8''-Hydroxypactamycin waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 8''-Hydroxypactamycin, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 8''-Hydroxypactamycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 8''-Hydroxypactamycin

Disclaimer: This document provides guidance on the safe handling of 8''-Hydroxypactamycin based on available information for the parent compound, pactamycin, and general best practices for handling hazardous substances. 8''-Hydroxypactamycin is a derivative of pactamycin, an antibiotic with known cytotoxic properties.[1][2][3] It should be handled with extreme caution by trained personnel in a controlled laboratory environment. A substance-specific Safety Data Sheet (SDS) should be consulted if available.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its cytotoxic potential, all handling of 8''-Hydroxypactamycin requires stringent adherence to safety protocols to prevent exposure.[1][2]

1.1. Engineering Controls:

  • Work with 8''-Hydroxypactamycin should be conducted in a designated area.

  • A certified chemical fume hood or a biological safety cabinet should be used when handling the solid compound or solutions to avoid inhalation of dust or aerosols.

  • Ensure easy access to an emergency eyewash station and a safety shower.

1.2. Personal Protective Equipment (PPE): The following PPE is mandatory when handling 8''-Hydroxypactamycin.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.Prevents skin contact. Double gloving provides extra protection.
Eye Protection Safety goggles with side shields or a full-face shield.Protects eyes from splashes and dust.
Lab Coat/Gown Disposable, impermeable, long-sleeved gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection An N95 respirator or higher, especially when handling the powder form.Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside the work area.
Operational Plan: Handling and Storage

2.1. Handling:

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the area where the compound is handled.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • All equipment and surfaces must be decontaminated after use.

2.2. Storage:

  • Store 8''-Hydroxypactamycin in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with a hazard warning.

  • For long-term storage, follow the manufacturer's recommendations, which may include storage at -20°C.

Disposal Plan

All waste contaminated with 8''-Hydroxypactamycin is considered hazardous waste.

3.1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware, and any material used for cleaning spills should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing 8''-Hydroxypactamycin should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

3.2. Disposal Procedure:

  • All hazardous waste must be disposed of through an approved hazardous waste disposal service, following all local, state, and federal regulations.

Emergency Procedures

4.1. Spills:

  • Small Spills (solid or liquid):

    • Evacuate the immediate area.

    • Wear full PPE, including respiratory protection.

    • Cover liquid spills with an absorbent material.

    • Gently sweep up solid spills, avoiding dust generation.

    • Clean the spill area with an appropriate decontaminating solution.

    • Collect all cleanup materials in a sealed hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent entry to the contaminated area.

4.2. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Guides

The following diagrams illustrate key safety workflows for handling 8''-Hydroxypactamycin.

PPE_Workflow PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Respiratory Protection Don4->Don5 Don6 Eye Protection Don5->Don6 End_Don Begin Work Don6->End_Don Doff1 Shoe Covers Doff2 Outer Gloves Doff1->Doff2 Doff3 Gown Doff2->Doff3 Doff4 Eye Protection Doff3->Doff4 Doff5 Respiratory Protection Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6 End_Doff Exit Controlled Area Doff6->End_Doff Start_Don Enter Controlled Area Start_Don->Don1 Start_Doff Work Complete Start_Doff->Doff1

Caption: PPE Donning and Doffing Workflow.

Emergency_Response_Flowchart Emergency Response for Exposure Exposure Exposure Occurs Assess Assess Situation Exposure->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhalation Inhalation Assess->Inhalation Inhalation Ingestion Ingestion Assess->Ingestion Ingestion Wash_Skin Remove clothing Wash with soap & water (15 min) Skin->Wash_Skin Flush_Eyes Flush with water (15 min) Eye->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water Do NOT induce vomiting Ingestion->Rinse_Mouth Medical Seek Immediate Medical Attention Wash_Skin->Medical Flush_Eyes->Medical Fresh_Air->Medical Rinse_Mouth->Medical

Caption: Emergency Response Flowchart for Personal Exposure.

Waste_Disposal_Logic Waste Disposal Pathway Start Generate Waste Waste_Type Type of Waste? Start->Waste_Type Solid Solid Waste (PPE, labware) Waste_Type->Solid Solid Liquid Liquid Waste (Solutions) Waste_Type->Liquid Liquid Sharps Sharps Waste (Needles) Waste_Type->Sharps Sharps Solid_Container Seal in Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps_Container Place in Designated Sharps Container Sharps->Sharps_Container Disposal Dispose via Approved Hazardous Waste Service Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Hazardous Waste Disposal Pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.